Isopropyl isobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRPFQGZHKZCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | ISOPROPYL ISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862297 | |
| Record name | Isopropyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl isobutyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless to pale yellow liquid | |
| Record name | ISOPROPYL ISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 to 121.00 °C. @ 760.00 mm Hg | |
| Record name | Isopropyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in most organic solvents | |
| Record name | Isopropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.850 | |
| Record name | Isopropyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/390/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
617-50-5 | |
| Record name | ISOPROPYL ISOBUTYRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3711 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB2671N3UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isopropyl isobutyrate physical properties data
An In-depth Technical Guide to the Physical Properties of Isopropyl Isobutyrate
This technical guide provides a comprehensive overview of the core physical properties of this compound. The data is intended for researchers, scientists, and professionals in drug development who require precise information for their work. This document summarizes key quantitative data in structured tables, details the experimental protocols for determining these properties, and includes visualizations of experimental workflows.
Physical Properties of this compound
This compound is a colorless liquid ester with a characteristic fruity odor.[1][2] It is less dense than water and its vapors are heavier than air.[2][3] It is recognized for its applications as a flavoring agent and a solvent.[1][3]
Quantitative Data Summary
The physical properties of this compound have been determined by various sources. The following tables summarize these key quantitative data points.
Table 1: General and Molar Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | [1][4] |
| Molecular Weight | 130.18 g/mol | [3][5] |
| CAS Number | 617-50-5 |[6][7] |
Table 2: Thermal Properties
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Boiling Point | 120-121 °C | at 760 mmHg | [3][6] |
| 122.4 °C | at 760 mmHg | [4] | |
| -95.2 °C | (estimate) | [2][5] | |
| Flash Point | 16.67 °C | (Tagliabue Closed Cup) | [6] |
Table 3: Optical and Physical Properties
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Density | 0.845-0.850 g/cm³ | [3] | |
| 0.848-0.851 g/cm³ | at 20 °C | [6] | |
| Refractive Index | 1.394-1.399 | [3] | |
| 1.387-1.389 | at 20 °C | [6] | |
| Vapor Pressure | 13.966 mmHg | at 25 °C (estimated) | [6] |
| | 14 mmHg | at 25 °C |[5][9] |
Table 4: Solubility Data
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| Water Solubility | Insoluble | [3][5] | |
| 1236 mg/L | at 25 °C (estimated) | [6] | |
| Organic Solvent Solubility | Soluble | In most organic solvents | [3][5] |
| | Soluble | In alcohol |[6] |
Experimental Protocols
The determination of the physical properties listed above involves specific laboratory procedures. The following sections detail the general methodologies for these key experiments.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]
Methodology: Distillation A common method for determining the boiling point is through distillation.[11]
-
Apparatus Setup: A distillation flask is filled with the liquid (this compound), and a thermometer is placed so that the bulb is just below the side arm of the flask. The flask is connected to a condenser.
-
Heating: The flask is gently heated.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature of the vapor is monitored.[11]
-
Data Recording: The temperature that remains constant during the distillation of the vapor is recorded as the boiling point.[11]
For smaller sample sizes, a micro-boiling point method using a Thiele tube or a melting point apparatus can be employed.[12]
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances that are liquid at room temperature, this requires cooling the substance until it solidifies.
Methodology: Capillary Method
-
Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is sealed at one end.[13]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[14]
-
Heating: The apparatus is heated slowly and at a controlled rate.[14]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has turned to liquid are observed. This range is the melting point.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Mass and Volume Measurement
-
Mass Measurement: The mass of an empty, dry graduated cylinder or pycnometer (density bottle) is measured using an electronic balance.[15][16]
-
Volume Measurement: A known volume of this compound is added to the graduated cylinder.[15] The volume is read from the bottom of the meniscus.[16]
-
Combined Measurement: The mass of the cylinder containing the liquid is measured.[15]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder. The density is then calculated by dividing the mass of the liquid by its volume.[15]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Methodology: Refractometry
-
Apparatus: An Abbé refractometer is commonly used.
-
Calibration: The instrument is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: Light is passed through the sample, and the eyepiece is adjusted until the boundary line (shadow line) is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.
References
- 1. This compound|CAS 617-50-5|Reagent [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 617-50-5 [chemnet.com]
- 5. chembk.com [chembk.com]
- 6. This compound, 617-50-5 [thegoodscentscompany.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | 617-50-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. lookchem.com [lookchem.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vernier.com [vernier.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of Isopropyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and bonding of isopropyl isobutyrate. It includes a detailed analysis of its molecular geometry, supported by spectroscopic data and a theoretical examination of its bonding characteristics. This document also outlines a standard experimental protocol for the synthesis and purification of this compound via Fischer esterification, along with methods for its characterization. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and other chemical sciences.
Chemical Structure and Molecular Formula
This compound, also known as isopropyl 2-methylpropanoate, is an organic compound classified as an ester. It is formed from the esterification of isobutyric acid with isopropanol (B130326). The chemical formula for this compound is C₇H₁₄O₂.[1] Its IUPAC name is propan-2-yl 2-methylpropanoate. The molecule features a branched alkyl group from the isobutyric acid and a secondary alkyl group from the isopropanol, contributing to its characteristic physical and chemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 617-50-5 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | propan-2-yl 2-methylpropanoate |
| Synonyms | Isopropyl 2-methylpropanoate, Isobutyric acid isopropyl ester |
| SMILES | CC(C)C(=O)OC(C)C |
| InChI | InChI=1S/C7H14O2/c1-5(2)7(8)9-6(3)4/h5-6H,1-4H3 |
| InChIKey | WVRPFQGZHKZCEB-UHFFFAOYSA-N |
Bonding and Molecular Geometry
The bonding in this compound consists of single and double covalent bonds between carbon, hydrogen, and oxygen atoms. The ester functional group is characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another. This second oxygen atom is bonded to the isopropyl group. The isobutyryl group contains a tertiary carbon atom bonded to the carbonyl carbon.
Table 2: Estimated Bond Lengths and Angles for this compound
| Bond | Estimated Bond Length (Å) | Angle | Estimated Bond Angle (°) |
| C=O | 1.21 | O=C-O | 125 |
| C-O (ester) | 1.35 | C-O-C | 115 |
| C-C (carbonyl) | 1.51 | O=C-C | 122 |
| C-C (isopropyl) | 1.54 | C-C-C (isobutyryl) | 111 |
| C-H | 1.09 | H-C-H | 109.5 |
Note: These values are estimates based on computational models and data from similar ester molecules.
The geometry around the carbonyl carbon is trigonal planar, with bond angles of approximately 120°. The oxygen of the alkoxy group and the carbons of the isopropyl and isobutyryl groups have a tetrahedral geometry with bond angles around 109.5°.
Caption: 2D representation of the this compound molecule.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.
Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.99 | Septet | 1H | -O-CH -(CH₃)₂ |
| ~2.49 | Septet | 1H | -CO-CH -(CH₃)₂ |
| ~1.22 | Doublet | 6H | -O-CH-(CH ₃)₂ |
| ~1.15 | Doublet | 6H | -CO-CH-(CH ₃)₂ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~176 | C =O |
| ~67 | -O-C H-(CH₃)₂ |
| ~34 | -CO-C H-(CH₃)₂ |
| ~22 | -O-CH-(C H₃)₂ |
| ~19 | -CO-CH-(C H₃)₂ |
Note: The chemical shifts are approximate and based on data for this compound and its isomers.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the alkyl framework.
Table 5: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2870 | Strong | C-H stretch (alkane) |
| ~1735 | Strong, Sharp | C=O stretch (ester) |
| ~1470, 1385 | Medium | C-H bend (alkane) |
| ~1180 | Strong | C-O stretch (ester) |
Note: These are typical ranges for the functional groups present.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
Table 6: Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 130 | ~5 | [M]⁺ (Molecular Ion) |
| 89 | ~15 | [M - C₃H₅]⁺ |
| 71 | ~30 | [CH(CH₃)₂CO]⁺ |
| 43 | 100 | [CH(CH₃)₂]⁺ (Base Peak) |
| 41 | ~15 | [C₃H₅]⁺ |
Source: NIST Mass Spectrometry Data Center[4]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from isobutyric acid and isopropanol using sulfuric acid as a catalyst.
Materials:
-
Isobutyric acid
-
Isopropanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine isobutyric acid and an excess of isopropanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of the alcohol) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess isopropanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried ester into a distillation flask.
-
Purify the this compound by simple distillation, collecting the fraction that boils at approximately 120-121 °C.[5]
Caption: A typical workflow for the synthesis and purification of this compound.
Characterization
The purity and identity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in Section 3 (¹H NMR, ¹³C NMR, IR, and GC-MS). The refractive index of the purified product should also be measured and compared to the literature value (n²⁰/D ≈ 1.388).[5]
Logical Relationships and Pathways
The synthesis of this compound is a classic example of an equilibrium-controlled reaction. The Fischer esterification mechanism involves several key steps.
Caption: Simplified signaling pathway of the Fischer esterification mechanism.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The presented data, including spectroscopic information and a reliable synthetic protocol, offer a comprehensive resource for chemists and researchers. The understanding of its molecular properties is fundamental for its application in various fields, including its use as a flavoring agent and in organic synthesis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 1H NMR [m.chemicalbook.com]
- 3. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 13C NMR spectrum [chemicalbook.com]
- 4. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 617-50-5 [thegoodscentscompany.com]
An In-depth Technical Guide to the Synthesis of Isopropyl Isobutyrate from Isopropanol and Isobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isopropyl isobutyrate, an ester with applications in the fragrance, flavor, and pharmaceutical industries. The primary focus is on the Fischer-Speier esterification of isopropanol (B130326) and isobutyric acid, a robust and widely utilized method. This document details the underlying chemical principles, reaction kinetics, and catalytic mechanisms. It offers detailed experimental protocols for both traditional acid-catalyzed and modern enzymatic synthesis routes. Quantitative data from various synthetic approaches are summarized in structured tables for comparative analysis. Furthermore, this guide includes visual representations of the reaction pathway and experimental workflows to facilitate a deeper understanding and practical application of the described methodologies.
Introduction
This compound (C₇H₁₄O₂) is a colorless liquid with a characteristic fruity, ethereal odor.[1] It is an ester formed from the reaction of isopropanol and isobutyric acid.[2] Its pleasant aroma makes it a valuable component in the fragrance and flavoring industries.[1][2] Beyond its sensory properties, this compound and its derivatives serve as intermediates in organic synthesis.
The most common method for producing this compound is through the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction equilibrium can be manipulated to favor the formation of the ester by using an excess of one reactant or by removing water as it is formed.[3] Catalysis can be achieved through homogeneous mineral acids, heterogeneous solid acids, or enzymes, each offering distinct advantages and disadvantages in terms of reaction rate, selectivity, and environmental impact.[4]
This guide will delve into the technical aspects of this compound synthesis, providing detailed protocols and data to support research and development in this area.
Chemical Synthesis Methodologies
The synthesis of this compound is primarily achieved through the esterification of isobutyric acid with isopropanol. This section details the reaction mechanism and the common catalytic systems employed.
Fischer-Speier Esterification: Reaction Mechanism
The Fischer esterification is a classic organic reaction that proceeds via a series of reversible steps. The overall reaction is as follows:
Isobutyric Acid + Isopropanol ⇌ this compound + Water
The mechanism, when catalyzed by a strong acid (H⁺), involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of isobutyric acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Isopropanol: The lone pair of electrons on the oxygen atom of isopropanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final this compound and regenerate the acid catalyst.
Catalytic Systems
The choice of catalyst is a critical factor in the synthesis of this compound, influencing reaction rate, yield, and process sustainability.
-
Homogeneous Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective and widely used catalysts for Fischer esterification.[4] They are inexpensive and lead to high reaction rates. However, their use presents challenges in terms of corrosion, catalyst separation, and waste disposal.
-
Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides.[5] They offer the advantages of easy separation from the reaction mixture, reusability, and reduced environmental impact.
-
Enzymatic Catalysis: Lipases, such as those from Candida antarctica (e.g., Novozym 435), can be used as biocatalysts for the esterification of isobutyric acid and isopropanol.[5][6] Enzymatic synthesis is highly selective, occurs under mild reaction conditions, and is considered an environmentally friendly "green" alternative.[7] However, the cost of enzymes and potentially slower reaction rates can be limiting factors.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using both acid-catalyzed and enzymatic methods.
Acid-Catalyzed Synthesis via Fischer Esterification
This protocol describes a typical laboratory-scale synthesis of this compound using sulfuric acid as the catalyst.
Materials:
-
Isobutyric acid
-
Isopropanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid and an excess of isopropanol (e.g., a 1:3 molar ratio).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the reaction mixture while stirring.[8]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for a specified period (e.g., 1-2 hours) to allow the reaction to reach equilibrium.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
-
Purification:
-
Filter the dried organic layer to remove the sodium sulfate.
-
Remove the diethyl ether by simple distillation or rotary evaporation.[10]
-
Purify the crude this compound by fractional distillation to obtain the pure product.[11] The boiling point of this compound is approximately 120-121 °C at atmospheric pressure.[2]
-
Enzymatic Synthesis Using Immobilized Lipase (B570770)
This protocol outlines the synthesis of this compound using an immobilized lipase, offering a greener alternative to acid catalysis. This procedure is adapted from protocols for similar esters.[7]
Materials:
-
Isobutyric acid
-
Isopropanol
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[5]
-
Molecular sieves (optional, for water removal)
-
Organic solvent (e.g., n-heptane, optional)
Equipment:
-
Shaker incubator or a stirred-tank reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine isobutyric acid and isopropanol. A molar ratio with an excess of the alcohol is often used.
-
Enzyme and Water Removal: Add the immobilized lipase (e.g., 1-10% by weight of substrates) to the mixture. If operating in a solvent-free system, molecular sieves can be added to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-200 rpm) for a specified duration (e.g., 6-24 hours).[6]
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a solvent and reused for subsequent batches.
-
Product Purification: The product can be purified by distillation under reduced pressure to remove unreacted starting materials and any solvent used.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and related esters under various conditions.
Table 1: Acid-Catalyzed Esterification of Carboxylic Acids with Isopropanol
| Carboxylic Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Palm Fatty Acids | Methanesulfonic Acid | - | 77 | - | 80 | [10] |
| Acetic Acid | Sulfuric Acid | 1:4 (approx.) | Reflux (~160) | 0.75 | - | [8] |
| Propionic Acid | Hydrochloric Acid | 1:1 | 60 | 7 | 45.7 | [4][12] |
Table 2: Enzymatic Synthesis of Esters with Isopropanol
| Carboxylic Acid | Enzyme | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Butyric Acid | Lipase | 2.26-4.39 | - | - | - | [13] |
| Palmitic Acid | Candida antarctica Lipase B | 1:15 | 60 | 2.5 | 90 | [14] |
| Myristic Acid | Candida antarctica Lipase | 1:15 | 50 | 4 | ~80 | [15] |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis of this compound.
Caption: Reaction pathway for the acid-catalyzed Fischer esterification of this compound.
Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Characterization and Analysis
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and identifying any byproducts. The retention time in the gas chromatogram and the mass spectrum fragmentation pattern are characteristic of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester. The chemical shifts and coupling patterns of the protons and carbons are unique to the this compound molecule.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The presence of a strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.[2]
Conclusion
The synthesis of this compound from isopropanol and isobutyric acid is a well-established process, with the Fischer-Speier esterification being the most common method. This guide has provided a detailed overview of the reaction, including the mechanism, various catalytic systems, and comprehensive experimental protocols for both acid-catalyzed and enzymatic approaches. The choice of synthetic route will depend on factors such as desired scale, purity requirements, and environmental considerations. The data and visualizations presented herein serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important ester.
References
- 1. ISOPROPYL BUTYRATE(638-11-9) 1H NMR [m.chemicalbook.com]
- 2. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. athabascau.ca [athabascau.ca]
- 4. technoarete.org [technoarete.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 11. Chemistry 102 - Experiment 5 [home.miracosta.edu]
- 12. [PDF] Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijoer.com [ijoer.com]
- 16. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 1H NMR [m.chemicalbook.com]
Isopropyl Isobutyrate (CAS 617-50-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl isobutyrate (CAS 617-50-5) is a colorless liquid ester recognized for its characteristic sweet, fruity aroma reminiscent of pineapple and citrus.[1] This organoleptic profile has led to its widespread use as a synthetic flavoring agent in the food and beverage industry and as a fragrance component in various consumer products.[1][2] Beyond its sensory applications, this compound serves as a versatile solvent and a key intermediate in chemical synthesis.[1][2][3] Its utility extends to laboratory settings where it is employed in the development of more complex molecules. This guide provides an in-depth overview of the core technical information pertaining to this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and safety considerations, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a volatile and flammable liquid with low water solubility.[1][4] It is, however, soluble in many organic solvents such as ethanol (B145695) and methanol (B129727).[1][5] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 617-50-5 | [1][5] |
| Molecular Formula | C₇H₁₄O₂ | [1][5] |
| Molecular Weight | 130.19 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Sweet, fruity, pineapple, citrus, pear-like | [1][7] |
| Boiling Point | 120-121 °C at 760 mmHg | [1][7] |
| Melting Point | -95.2 °C (estimate) | [8] |
| Density | 0.848 - 0.851 g/cm³ at 20 °C | [7] |
| Refractive Index | 1.387 - 1.389 at 20 °C | [7] |
| Flash Point | 16.67 °C (62.00 °F) TCC | [7] |
| Solubility in Water | 1236 mg/L at 25 °C (estimated) | [7] |
| Solubility in Organic Solvents | Soluble in alcohol | [1][7] |
| Vapor Pressure | 13.966 mmHg at 25 °C (estimated) | [7] |
| logP (o/w) | 1.93 - 2.002 (experimental and estimated) | [8][9] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.99 | Septet | 1H | -CH- (isopropyl ester) |
| ~2.49 | Septet | 1H | -CH- (isobutyrate) |
| ~1.22 | Doublet | 6H | -CH(CH₃)₂ (isopropyl ester) |
| ~1.15 | Doublet | 6H | -CH(CH₃)₂ (isobutyrate) |
Note: Data sourced from various publicly available spectra and may vary slightly based on solvent and instrument.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~176 | C=O (ester carbonyl) |
| ~67 | -CH- (isopropyl ester) |
| ~34 | -CH- (isobutyrate) |
| ~22 | -CH(CH₃)₂ (isopropyl ester) |
| ~19 | -CH(CH₃)₂ (isobutyrate) |
Note: Predicted and experimental data from various sources.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 43 | 100 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 71 | ~31 | [C₄H₇O]⁺ |
| 89 | ~12 | [M - C₃H₇]⁺ |
| 41 | ~16 | [C₃H₅]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique and energy.
Table 5: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Description |
| ~2970 | C-H stretch (alkane) |
| ~1730 | C=O stretch (ester) |
| ~1180 | C-O stretch (ester) |
Note: Characteristic peaks from typical IR spectra.
Experimental Protocols
The synthesis of this compound is most commonly achieved through Fischer-Speier esterification or transesterification.
Synthesis via Fischer-Speier Esterification
This method involves the acid-catalyzed reaction of isobutyric acid with isopropanol (B130326).
Materials:
-
Isobutyric acid
-
Isopropanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid and an excess of isopropanol (typically a 2 to 3-fold molar excess).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the molar amount of the limiting reagent) to the reaction mixture while stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation to yield the final product.
Synthesis via Transesterification
This method involves the reaction of a different ester (e.g., methyl isobutyrate) with isopropanol in the presence of an acid or base catalyst.
Materials:
-
Methyl isobutyrate (or another suitable isobutyrate ester)
-
Isopropanol
-
Sodium methoxide (B1231860) (or other suitable catalyst)
-
Anhydrous work-up conditions may be required depending on the catalyst.
Procedure:
-
Combine methyl isobutyrate and a large excess of isopropanol in a flask equipped for distillation.
-
Add a catalytic amount of a strong acid (like sulfuric acid) or a base (like sodium methoxide).
-
Heat the reaction mixture to a temperature that allows for the removal of the lower-boiling alcohol (methanol in this case) by distillation, driving the equilibrium towards the product.
-
After the reaction is complete (as determined by GC or the cessation of methanol distillation), the catalyst is neutralized (e.g., with acetic acid if a base catalyst was used).
-
The excess isopropanol is removed by distillation.
-
The remaining crude product is then purified by fractional distillation.
Mandatory Visualizations
Synthesis Workflow: Fischer Esterification
Caption: Fischer esterification synthesis of this compound.
Applications of this compound
Caption: Core applications of this compound.
Safety and Handling
This compound is a highly flammable liquid and vapor.[1][10] It should be handled in a well-ventilated area, away from sources of ignition, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Vapors may form explosive mixtures with air and are heavier than air, potentially accumulating in low-lying areas.[3] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam for extinguishment.[4][10]
Table 6: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Flammable Liquids | H225: Highly flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
Note: Hazard statements and precautionary statements are based on available safety data sheets.[11] Always refer to the specific SDS for the material being handled.
Conclusion
This compound is a commercially significant ester with a well-defined set of properties and applications. Its synthesis is straightforward, typically involving esterification or transesterification, making it readily accessible for various uses. For researchers and professionals in drug development and chemical synthesis, it serves as a valuable building block and solvent. A thorough understanding of its physicochemical properties, spectral characteristics, and safety protocols is essential for its effective and safe utilization in a laboratory or industrial setting.
References
- 1. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 13C NMR [m.chemicalbook.com]
- 3. Isopropyl butyrate [webbook.nist.gov]
- 4. ISOBUTYRIC ACID N-PROPYL ESTER(644-49-5) 13C NMR spectrum [chemicalbook.com]
- 5. ISOPROPYL BUTYRATE(638-11-9) 13C NMR spectrum [chemicalbook.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. hmdb.ca [hmdb.ca]
- 8. chegg.com [chegg.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. ISOPROPYL BUTYRATE(638-11-9) IR Spectrum [m.chemicalbook.com]
Spectroscopic Profile of Isopropyl Isobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl isobutyrate, a common ester with applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.99 | Septet | 1H | ~6.2 | -CH- (isopropyl ester) |
| ~2.49 | Septet | 1H | ~7.0 | -CH- (isobutyryl) |
| ~1.22 | Doublet | 6H | ~6.2 | -CH(CH₃)₂ (isopropyl ester) |
| ~1.15 | Doublet | 6H | ~7.0 | -CH(CH₃)₂ (isobutyryl) |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~176.5 | C=O | Carbonyl |
| ~67.5 | CH | -CH- (isopropyl ester) |
| ~34.0 | CH | -CH- (isobutyryl) |
| ~21.8 | CH₃ | -CH(CH₃)₂ (isopropyl ester) |
| ~19.0 | CH₃ | -CH(CH₃)₂ (isobutyryl) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Data
| m/z | Relative Intensity (%) | Fragment Ion |
| 130 | < 5 | [M]⁺ (Molecular Ion) |
| 89 | ~15-20 | [M - C₃H₅]⁺ |
| 71 | ~30-40 | [CH(CH₃)₂CO]⁺ |
| 43 | 100 | [CH(CH₃)₂]⁺ or [C₃H₇]⁺ |
| 41 | ~10-20 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Experiment: A standard one-dimensional proton NMR experiment is performed.
-
Parameters:
-
Number of scans: 8-16 (to achieve a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse angle: 30-45 degrees.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 75, 100, or 125 MHz).
-
Experiment: A standard one-dimensional carbon NMR experiment with proton decoupling is performed.
-
Parameters:
-
Number of scans: 128-1024 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Pulse angle: 45 degrees.
-
-
Data Processing: The FID is processed similarly to the ¹H NMR data, with chemical shifts referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Sample Preparation:
-
As this compound is a liquid, a neat sample is used.
-
A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
FTIR Spectroscopy Protocol:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Method: Transmission.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The spectrum of the sample is then acquired, and the instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The this compound sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.
-
The sample is vaporized in the heated injection port of the GC.
-
Separation occurs on a capillary column (e.g., a nonpolar or medium-polarity column).
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Parameters:
-
Electron energy: 70 eV.
-
Ion source temperature: 200-250 °C.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 35-200.
-
-
Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to determine the mass-to-charge ratio (m/z) and relative abundance of the molecular ion and fragment ions.
Visualization of Spectroscopic Data Logic
The following diagram illustrates the logical workflow of how the different spectroscopic techniques are used to confirm the structure of this compound.
Solubility of isopropyl isobutyrate in organic solvents
An In-depth Technical Guide to the Solubility of Isopropyl Isobutyrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a colorless liquid ester with a characteristic fruity odor.[1][2] It finds applications as a flavoring agent and a solvent in various industries.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in chemical synthesis, formulation development, and purification processes. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, along with detailed experimental protocols for solubility determination.
Quantitative Solubility Data
The solubility of this compound has been determined in numerous organic solvents. The following table summarizes the available quantitative data at 25°C, providing a valuable resource for solvent selection and process optimization.
| Solvent | Solubility (g/L) at 25°C |
| Acetone | 2226.42 |
| Acetonitrile | 1685.44 |
| Acetic Acid | 1550.5 |
| n-Butanol | 1245.81 |
| n-Butyl Acetate | 1366.07 |
| Chloroform | 5038.57 |
| Cyclohexane | 714.28 |
| Cyclohexanone | 2732.07 |
| Dichloromethane | 3623.01 |
| 1,4-Dioxane | 1838.92 |
| DMF | 2492.26 |
| DMSO | 1520.02 |
| Ethanol | 1077.1 |
| Ethyl Acetate | 1470.16 |
| Ethylene Glycol | 346.57 |
| n-Hexane | 797.07 |
| Isobutanol | 1244.99 |
| Isopropanol | 1328.93 |
| Methanol | 1471.31 |
| Methyl Acetate | 1557.64 |
| 2-Butanone | 1839.78 |
| NMP | 2793.33 |
| n-Octanol | 1081.2 |
| n-Pentanol | 976.04 |
| n-Propanol | 1212.08 |
| n-Propyl Acetate | 1058.63 |
| sec-Butanol | 1530.76 |
| THF | 2201.06 |
| Toluene | 883.44 |
| Water | 17.8 |
Data sourced from reference[3].
Experimental Protocols for Solubility Determination
Isothermal Equilibrium Shake-Flask Method
This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with septa
-
Gas chromatograph (GC) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, if applicable)
Procedure:
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute ensures that a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved phase to separate.
-
Sample Withdrawal and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a filter to prevent any undissolved droplets from being collected.
-
Quantification: Accurately dilute the collected sample with the pure solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) or another suitable method to determine the concentration of this compound.
-
Data Calculation: Calculate the solubility in g/L using the determined concentration and the dilution factor.
Visual Miscibility Titration Method
For a qualitative or semi-quantitative assessment, a visual miscibility test can be performed. This involves titrating one liquid into another until turbidity is observed, indicating the limit of miscibility.
Materials and Equipment:
-
This compound
-
Organic solvent
-
Burette
-
Graduated cylinder or flask
-
Stir plate and stir bar
Procedure:
-
Initial Mixture: Place a known volume of the organic solvent in a flask.
-
Titration: Slowly add this compound from a burette while continuously stirring the mixture.
-
Observation: Observe the solution for the first sign of persistent cloudiness or the formation of a second phase. This is the cloud point.
-
Determination: The volume of this compound added at the cloud point can be used to estimate the solubility.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.
Caption: A flowchart of the isothermal equilibrium method for solubility determination.
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." As a moderately polar ester, it exhibits high solubility in a wide range of polar and non-polar organic solvents.
-
Polarity: this compound's ester group provides some polarity, allowing it to interact favorably with polar solvents like alcohols and ketones.
-
Non-polar Character: The isopropyl and isobutyryl alkyl groups contribute to its non-polar character, enabling its solubility in non-polar solvents such as hydrocarbons.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor, which contributes to its solubility in protic solvents like alcohols.
Conclusion
This technical guide provides essential quantitative data and experimental methodologies related to the solubility of this compound in organic solvents. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals in their respective fields, facilitating informed decisions regarding solvent selection and process design.
References
An In-depth Technical Guide to the Physicochemical Properties of Isopropyl Isobutyrate
This technical guide provides a comprehensive overview of the boiling point and vapor pressure of isopropyl isobutyrate (CAS 617-50-5), a colorless liquid with a characteristic fruity aroma.[1] The information is intended for researchers, scientists, and professionals in drug development who require precise data on the physical properties of this compound.
Quantitative Data Summary
The boiling point and vapor pressure are critical parameters for the handling, processing, and application of volatile compounds. The following tables summarize the reported values for this compound under specified conditions.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure (mm Hg) | Source Citation |
| 120.0 - 121.0 | 760 | [2][3][4] |
| 120 | 760 | [1][5] |
| 122.4 | 760 | [6] |
| 47.0 - 48.0 | 50 | [4] |
Table 2: Vapor Pressure of this compound
| Vapor Pressure | Temperature (°C) | Source Citation |
| 14 mm Hg | 25 | [1][6][7] |
| 13.966 mm Hg (est.) | 25 | [4] |
| 15.2066 hPa (est.) | 20 | [3] |
| 20.3958 hPa (est.) | 25 | [3] |
Experimental Protocols for Property Determination
Accurate determination of boiling points and vapor pressures relies on established experimental methodologies. While specific protocols for this compound are not detailed in the provided literature, the following general methods are standard for volatile organic compounds.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8]
-
Simple Distillation Method : This is a common method for determining the boiling point of a liquid when a sufficient volume (typically >5 mL) is available.[8][9]
-
Apparatus : A distillation flask, condenser, receiving flask, thermometer, and heating source.
-
Procedure : The liquid is placed in the distillation flask and heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser. The temperature of the vapor should remain constant during the distillation of a pure substance; this stable temperature is recorded as the boiling point.[9] It is crucial to record the ambient atmospheric pressure as the boiling point varies with it.[8]
-
-
Micro-Boiling Point Method (Capillary Method) : This technique is suitable when only a small sample volume is available.[10]
-
Apparatus : A small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., Thiele tube or an aluminum block).[11]
-
Procedure : A few drops of the sample are placed in the fusion tube. The capillary tube is inverted and placed inside the fusion tube with the open end submerged in the liquid. The apparatus is heated slowly. Initially, a stream of bubbles emerges from the capillary as trapped air expands.[10] When the temperature reaches the boiling point, a rapid and continuous stream of bubbles is observed. Heating is then stopped. The moment the bubbling ceases and the liquid begins to enter the capillary tube, the temperature is recorded. This temperature corresponds to the boiling point of the liquid.[10]
-
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system.[12]
-
Static Method : This method involves placing the purified and degassed liquid in a container, evacuating any foreign gas, and measuring the pressure of the vapor above the liquid at various temperatures.[12] An isoteniscope is a common instrument used for this purpose, where the sample is submerged in a liquid bath to maintain a constant and uniform temperature.[12]
-
Ebulliometry (Boiling Point Method) : Ebulliometry is a highly accurate method for determining vapor pressure, particularly in the range of 3–300 kPa.[13] This technique exploits the principle that a liquid boils when its vapor pressure equals the external pressure.[13] By precisely controlling the system pressure and measuring the corresponding boiling temperature, a vapor pressure-temperature curve can be constructed.
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination and reporting of physical properties such as boiling point and vapor pressure.
Caption: Workflow for determining physical properties.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. This compound, 617-50-5 [thegoodscentscompany.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 617-50-5 [chemnet.com]
- 7. Buy this compound | 617-50-5 [smolecule.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
- 12. Vapor pressure - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
Safety and handling precautions for isopropyl isobutyrate
An In-depth Technical Guide to the Safety and Handling of Isopropyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for this compound, a colorless liquid ester utilized as a flavoring agent and a versatile solvent in chemical synthesis.[1] Adherence to strict safety protocols is essential when working with this highly flammable and potentially irritating compound.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fruity odor.[2][3] It is less dense than water and its vapors are heavier than air, posing a risk of accumulation in low-lying areas.[4][5] It is insoluble in water but soluble in most organic solvents.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.18 g/mol | [1][4] |
| CAS Number | 617-50-5 | [1][2] |
| Appearance | Colorless, clear liquid | [3][4][6] |
| Odor | Fruity, pineapple-like | [1][2] |
| Boiling Point | 120-121 °C | [3][4][6] |
| Flash Point | 17-20 °C | [3][6][7] |
| Density | 0.845 - 0.851 g/cm³ at 20 °C | [4][6][8] |
| Vapor Pressure | 14 mmHg at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in most organic solvents | [2][3][4] |
| Refractive Index | 1.387 - 1.399 at 20 °C | [4][8] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor.[6][7] It can cause skin and eye irritation, and may be harmful if inhaled or swallowed.[7][9]
GHS Hazard Statements:
-
H315: Causes skin irritation.[9]
-
H332: Harmful if inhaled.[7]
-
H335: May cause respiratory irritation.[7]
DOT Hazard Classification:
-
Proper Shipping Name: this compound[6]
Safety and Handling Precautions
A systematic approach to safety is crucial when handling this compound. The following diagram illustrates the key logical relationships between hazard recognition and corresponding safety measures.
Handling and Storage
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7] All equipment used for handling must be grounded and bonded to prevent static discharge.[5][11] Use only non-sparking tools.[1][11] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dark, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[6][7][11] Keep containers tightly closed.[6][7] Store away from incompatible materials such as strong oxidizing agents.[6][7]
Exposure Controls and Personal Protection
-
Engineering Controls: A closed system or local exhaust ventilation is recommended to minimize vapor exposure.[6] Safety showers and eyewash stations should be readily available.[6]
-
Personal Protective Equipment (PPE):
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air and keep them at rest. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, seek medical attention.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][7] A solid water stream may be ineffective and could spread the fire.[12]
-
Specific Hazards: this compound is highly flammable and its vapors can form explosive mixtures with air.[4][5] Vapors may travel to an ignition source and flash back.[4][5] Containers may explode when heated.[4] Fire may produce irritating and toxic gases.[4][5]
-
Protective Equipment: Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[4][7]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and eliminate all ignition sources.[5][11] Wear appropriate personal protective equipment, including respiratory protection.[7]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, and waterways.[6][7]
-
Containment and Cleanup: Stop the leak if it can be done without risk. Absorb the spill with a non-combustible material such as sand, earth, or vermiculite.[5] Collect the absorbed material using clean, non-sparking tools and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[7] For large spills, dike the area far ahead of the liquid for later disposal.[4]
Stability and Reactivity
-
Reactivity: this compound is an ester. It can react with acids to generate heat, alcohols, and acids. Strong oxidizing acids may cause a vigorous, exothermic reaction. Heat is also generated by its interaction with caustic solutions.[5]
-
Chemical Stability: The substance is stable under normal temperatures and pressures.[7]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[7]
-
Hazardous Decomposition Products: Carbon oxides (carbon monoxide and carbon dioxide) may be formed during combustion.[7]
Experimental Protocols
Specific experimental data for this compound are not publicly available. The following sections describe the standard methodologies used to assess the hazards of liquid chemicals like this compound, based on internationally recognized guidelines.
Flammability Testing
The flammability of a liquid is primarily determined by its flash point and boiling point. These tests are conducted according to methods outlined in the UN Manual of Tests and Criteria.[8]
-
Methodology:
-
Flash Point Determination: A closed-cup method (e.g., Pensky-Martens, Abel) is typically used.[13] The liquid is heated in a closed cup, and a test flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.[13][14]
-
Boiling Point Determination: Standard methods such as those described by ASTM (e.g., ASTM D86, ASTM D1078) or ISO (e.g., ISO 3405) are employed to determine the initial boiling point.[3]
-
Sustained Combustibility Test (UN Test L.2): This test determines if a substance, when heated, can sustain combustion. It is particularly relevant for liquids with flash points above 35°C.[4]
-
Acute Toxicity Testing
Acute toxicity studies are designed to assess the adverse effects of a single, short-term exposure to a substance. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these tests.[1]
-
Acute Oral Toxicity (OECD 420, 423, or 425):
-
Principle: A single dose of the substance is administered to fasted rats by oral gavage.[2][15]
-
Methodology: A stepwise procedure is used, starting with a dose expected to produce some toxicity. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[2][16] Body weight is monitored, and a gross necropsy is performed on all animals at the end of the study.[2] The results are used to classify the substance and determine an LD₅₀ (median lethal dose) value if necessary.[15]
-
-
Acute Dermal Toxicity (OECD 402):
-
Principle: A single dose of the substance is applied to the clipped, intact skin of rats.[6][10]
-
Methodology: The substance is applied uniformly over at least 10% of the body surface area and held in contact with the skin, typically with a semi-occlusive dressing, for 24 hours.[6][17] Animals are observed for mortality and signs of toxicity for 14 days.[6] The dermal LD₅₀ can be determined from these results.[10]
-
-
Acute Inhalation Toxicity (OECD 403):
-
Principle: Animals, typically rats, are exposed to the substance as a vapor for a defined period (e.g., 4 hours).[18]
-
Methodology: The exposure is conducted in a dynamic inhalation chamber to maintain a constant concentration.[19] Animals are observed for toxic effects during and after exposure for up to 14 days.[18] The LC₅₀ (median lethal concentration) is determined.
-
Skin and Eye Irritation Testing
These tests evaluate the potential of a substance to cause reversible damage to the skin and eyes. In vitro methods using reconstructed human tissues are now preferred over traditional animal testing.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439):
-
Principle: This test uses a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[7]
-
Methodology: The test substance is applied topically to the RhE tissue.[20] After a set exposure and post-incubation period, cell viability is measured using a colorimetric assay (e.g., MTT assay).[20][21] A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[21]
-
-
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492):
-
Principle: This method uses a three-dimensional human cornea-like epithelium model to assess eye irritation potential.[22][23]
-
Methodology: The test substance is applied to the surface of the RhCE tissue for a defined period.[24] After exposure and a post-incubation period, tissue viability is measured.[24] The level of cytotoxicity is used to classify the irritation potential of the substance.[22]
-
References
- 1. oecd.org [oecd.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. unece.org [unece.org]
- 4. ADR: Combustibility test of a liquid product (test L.2) - Analytice [analytice.com]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. siesascs.edu.in [siesascs.edu.in]
- 8. unece.org [unece.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. files.chemicalwatch.com [files.chemicalwatch.com]
- 13. one.oecd.org [one.oecd.org]
- 14. fauske.com [fauske.com]
- 15. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. scribd.com [scribd.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. sterlab-store.com [sterlab-store.com]
- 21. benchchem.com [benchchem.com]
- 22. iivs.org [iivs.org]
- 23. episkin.com [episkin.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
Isopropyl Isobutyrate: A Comprehensive Material Safety Guide for Researchers and Drug Development Professionals
An In-depth Technical Review of the Material Safety Data Sheet (MSDS) for Isopropyl Isobutyrate
This technical guide provides a detailed overview of the material safety information for this compound, a compound utilized in various research and development applications, including as a flavoring agent.[1][2][3] This document is intended for researchers, scientists, and professionals in the drug development field, offering a comprehensive resource on the safe handling, storage, and emergency procedures associated with this chemical. All quantitative data is presented in structured tables for clarity, and key experimental protocols and safety workflows are detailed and visualized.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fruity odor.[2] It is less dense than water and its vapors are heavier than air.[1] The following tables summarize its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C7H14O2 | [1][2] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Fruity | [2] |
| Boiling Point | 120-121 °C at 760 mmHg | [1][2] |
| Melting Point | -95.2 °C (estimate) | [2] |
| Flash Point | 20 °C (Closed Cup) | [2] |
| Density | 0.85 g/cm³ | [2] |
| Vapor Pressure | 14 mmHg at 25 °C | [2] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [1][2] |
| Refractive Index | n20/D 1.388 (lit.) | [2] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from sources of ignition.
| Hazard Classification | Category | Details | Reference |
| GHS Classification | Flammable Liquid | Category 2 (H225: Highly flammable liquid and vapor) | [4] |
| DOT Hazard Class | 3 | Flammable Liquid | [1] |
| Packing Group | II | Medium Danger | [1] |
| UN Number | 2406 | This compound | [1][2] |
Toxicological Information and Experimental Protocols
While generally considered to have low toxicity, this compound can cause irritation upon contact with skin and eyes.[3][5] Inhalation of vapors may cause dizziness.[5] The following sections detail the experimental protocols for assessing the toxicological properties of chemicals like this compound, based on OECD guidelines.
Acute Oral Toxicity
Experimental Protocol: OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance following oral administration.[6][7][8][9] The principle is to use a fixed dose procedure to identify a dose that causes evident toxicity without causing mortality.[6][8][9]
-
Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.[6][7]
-
Procedure: A single dose of the test substance is administered by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on existing data.[6][8] A stepwise procedure is used, where the outcome of dosing at one level determines the next dose level.[6]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6][8] A gross necropsy is performed on all animals at the end of the study.[6]
While a specific OECD 420 study for this compound was not found in the search results, this protocol would be the standard for determining its acute oral toxicity.
Skin Irritation
Experimental Protocol: OECD Guideline 404 (Acute Dermal Irritation/Corrosion)
This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[10][11][12][13]
-
Test Animals: The albino rabbit is the preferred species for this test.[11][13]
-
Procedure: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of the skin (approximately 6 cm²) under a semi-occlusive dressing for 4 hours.[10][12][13] Untreated skin serves as a control.[13]
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10][12] The severity of the reactions is scored.
A study conducted according to OECD Guideline 404 on a test substance reported no dermal irritation or corrosion in rabbits, with a skin irritation score of "0.00".[10] While the substance was not explicitly named as this compound in the provided abstract, this result suggests that similar esters may have low dermal irritancy.
Eye Irritation
Experimental Protocol: OECD Guideline 405 (Acute Eye Irritation/Corrosion)
This test evaluates the potential of a substance to cause eye irritation or damage.[4][14][15][16][17]
-
Test Animals: The albino rabbit is the recommended species.[15][16]
-
Procedure: A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye of the animal.[14][16][17] The other eye remains untreated as a control.[16][17]
-
Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[15] The severity of the reactions is scored.
In a study performed in compliance with OECD-Guideline 405, a test substance caused reversible eye irritation in rabbits.[14] The effects, including hyperaemic blood vessels and swelling of the lids, were fully reversible within 4 days.[14] This indicates a potential for mild to moderate eye irritation.
Safety Procedures and Workflows
The following diagrams illustrate the recommended procedures for handling emergencies involving this compound.
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling
-
Work in a well-ventilated area.[18]
-
Keep away from heat, sparks, and open flames.[18]
-
Use explosion-proof electrical equipment.[18]
-
Ground and bond containers when transferring material.
-
Avoid contact with skin and eyes.[18]
-
Wash hands thoroughly after handling.[18]
Storage
-
Store in a tightly closed container.[18]
-
Keep in a cool, dry, and well-ventilated place.[18]
-
Store away from incompatible materials such as oxidizing agents.[18]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | [18] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | [18] |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or exposure limits are exceeded. | [18] |
Environmental Information
Limited specific data on the environmental fate of this compound was found. However, based on its chemical structure as an ester, it is expected to be biodegradable.[19] Due to its estimated Koc value, it may have high mobility in soil.[19]
For the analogous compound, isobutyl isobutyrate, ecotoxicity data is available:
-
Fish (96-h LC50): 8.27 to >4.2 mg/L (for 2-ethylhexyl acetate, another ester analog)[20]
-
Daphnia magna (48-h EC50): 55.8 to 59.3 mg/L[20]
-
Green algae (72-h EC50): >21.9 mg/L (for 2-ethylhexyl acetate)[20]
These values suggest a moderate to low toxicity to aquatic organisms. However, spills should be prevented from entering waterways.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be necessary to dispose of this chemical as hazardous waste. Do not allow it to enter sewers or waterways.
Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the official SDS for the most current and complete safety information.
References
- 1. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. CAS 617-50-5: this compound | CymitQuimica [cymitquimica.com]
- 4. oecd.org [oecd.org]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 13. oecd.org [oecd.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST) [eaht.org]
- 19. Isobutyl isobutyrate | C8H16O2 | CID 7351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
The Subtle Presence of Isopropyl Isobutyrate in the Cornucopia of Fruit Aromas: A Technical Review
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence of isopropyl isobutyrate, a volatile ester contributing to the complex aroma profiles of various fruits. This in-depth resource is tailored for researchers, scientists, and professionals in drug development, offering a consolidated view of current knowledge, from quantitative data and experimental methodologies to the underlying biosynthetic pathways.
This compound (isopropyl 2-methylpropanoate) is a branched-chain ester recognized for its fruity and ethereal aroma. While not one of the most abundant esters in most fruits, its presence, even in trace amounts, can significantly influence the overall flavor perception. This guide summarizes the available quantitative data, details the analytical protocols for its detection, and visualizes the biochemical routes to its formation within fruit tissues.
Quantitative Occurrence of this compound in Fruits
The concentration of this compound varies significantly across different fruit species and even between cultivars of the same fruit. Its detection often requires sensitive analytical techniques due to its typically low abundance compared to other volatile esters. The following table summarizes the available quantitative and qualitative data on the natural occurrence of this compound in fruits.
| Fruit Species | Cultivar(s) | Concentration | Analytical Method |
| Strawberry (Fragaria x ananassa) | Red Frontera | Highest concentration among tested cultivars (qualitative)[1] | HS-SPME-GC-MS |
| Strawberry (Fragaria x ananassa) | Albion, Festival, Frontera | Identified as a volatile standard for analysis[2] | HS-SPME-GC-MS |
| Pineapple (Ananas comosus) | Not Specified | Detected, but not quantified[3] | Not Specified |
Note: Quantitative data for this compound in a wide range of fruits is limited in publicly available literature. The term "isopropyl butyrate" is used in some studies and is considered synonymous with this compound for the purpose of this guide.
Experimental Protocols for the Analysis of this compound
The accurate identification and quantification of this compound in complex fruit matrices rely on precise and sensitive analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique.[1][2][4][5][6][7][8]
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a solvent-free extraction technique that is highly sensitive for the analysis of volatile and semi-volatile organic compounds.
a. Sample Preparation:
-
Fresh fruit samples are washed and homogenized to a puree.
-
A known weight of the fruit puree (e.g., 5-10 g) is placed in a headspace vial.
-
To enhance the release of volatile compounds, a salt solution (e.g., 20% w/v NaCl) can be added.[2]
-
An internal standard (e.g., 2-octanone (B155638) or ethyl phenylacetate) is added for quantification.[4]
-
The vial is securely sealed with a PTFE/silicone septum.
b. HS-SPME Procedure:
-
The sealed vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[5][8][9]
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 30-60 minutes).[2][5]
-
The fiber adsorbs the volatile compounds from the headspace.
c. GC-MS Analysis:
-
The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the GC column.
-
The compounds are separated based on their boiling points and polarity as they pass through the GC column (e.g., a DB-5ms or HP-5MS capillary column).
-
The separated compounds are then introduced into the mass spectrometer, which ionizes them and detects the resulting fragments.
-
Identification of this compound is achieved by comparing its mass spectrum and retention time with those of a pure standard.
-
Quantification is performed by comparing the peak area of this compound to that of the internal standard.
Solvent Extraction
An alternative, though less common for highly volatile compounds, is solvent extraction.
a. Sample Preparation:
-
Fruit tissue is homogenized with a suitable organic solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and diethyl ether).
-
The mixture is agitated and then centrifuged or filtered to separate the liquid extract from the solid fruit matrix.
b. Concentration and Analysis:
-
The solvent extract is carefully concentrated (e.g., using a rotary evaporator) to increase the concentration of the volatile compounds.
-
The concentrated extract is then injected into a GC-MS for analysis, following similar principles as described above.
Biosynthesis of this compound in Fruits
The formation of this compound in fruits is a result of the broader metabolic pathways responsible for the synthesis of volatile esters. These pathways involve the convergence of amino acid and fatty acid metabolism. The final step in the formation of esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).
The biosynthesis of the precursor molecules for this compound can be summarized as follows:
-
Isobutanol Formation: The branched-chain amino acid valine is a primary precursor for the alcohol moiety. Through a series of enzymatic reactions including transamination, decarboxylation, and reduction, valine is converted to isobutanol.
-
Isobutyryl-CoA Formation: Valine also serves as the precursor for the acyl moiety. It is converted to isobutyryl-CoA through a pathway involving branched-chain amino acid aminotransferases and branched-chain α-keto acid dehydrogenase complex.
-
Esterification: The final step involves the esterification of isobutanol with isobutyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) to form this compound.[10]
References
- 1. Volatile Profile of Strawberry Fruits and Influence of Different Drying Methods on Their Aroma and Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for Isopropyl 2-methylpropanoate (HMDB0038227) [hmdb.ca]
- 4. Discrimination and Characterization of the Aroma Profile in Four Strawberry Varieties Cultivated Under Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Isopropyl Isobutyrate and Its Synonyms
For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and properties is paramount. This guide provides an in-depth overview of isopropyl isobutyrate, a common fragrance and flavoring agent, detailing its synonyms, physicochemical properties, and standard experimental protocols for its synthesis and analysis.
Nomenclature and Identification
This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms is provided below to aid in identification and literature searches.
| Synonym Type | Name |
| Common Name | This compound |
| Isobutyric acid isopropyl ester | |
| Isopropyl isobutanoate | |
| IUPAC Name | propan-2-yl 2-methylpropanoate |
| Isopropyl 2-methylpropanoate | |
| 2-Methylpropanoic acid 1-methylethyl ester | |
| 2-Methylpropanoic acid 2-propyl ester | |
| CAS Registry No. | 617-50-5 |
| FEMA Number | 2937 |
| EINECS Number | 210-517-5 |
| UN Number | 2406 |
| Other Identifiers | iso-PROPYL-iso-BUTYRATE |
| 1-Methylethyl 2-methylpropanoate | |
| iso-C3H7C(O)OCH(CH3)2 |
Physicochemical Properties
A summary of key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.[1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| Appearance | Colorless liquid |
| Odor | Fruity, pineapple, apple-like |
| Boiling Point | 120-132 °C |
| Density | 0.85 - 0.877 g/cm³ |
| Refractive Index (n20/D) | 1.388 |
| Flash Point | 17.6 - 20 °C |
| Vapor Pressure | 14 mmHg at 25°C |
| Solubility | Soluble in ethanol (B145695) and most organic solvents; insoluble in water. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide established protocols.
Synthesis via Fischer Esterification
A standard method for the preparation of this compound is the Fischer esterification of isobutyric acid with isopropanol (B130326), using a strong acid catalyst.
Materials:
-
Isobutyric acid
-
Isopropanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid and an excess of isopropanol (typically a 2 to 3-fold molar excess).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute the product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent (diethyl ether and excess isopropanol) by rotary evaporation.
-
The crude this compound can be purified by fractional distillation to yield the pure product.
Analysis by Gas Chromatography (GC)
Gas chromatography is a robust method for assessing the purity of this compound and for its quantification in various matrices.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., a non-polar or intermediate polarity column like DB-5 or BP-624).
Typical GC Conditions:
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Final hold: 5 minutes.
-
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., ethanol or hexane) at a known concentration.
-
Dilute the sample containing this compound in the same solvent to fall within the linear range of the detector.
Procedure:
-
Inject the standard solution to determine the retention time and response factor of this compound.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.
Visualizing Chemical Nomenclature
The relationship between the common name, IUPAC name, and the core chemical structure of this compound can be visualized to enhance understanding.
Caption: Relationship between common, IUPAC, and CAS names for this compound.
References
Environmental Fate and Degradation of Isopropyl Isobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isobutyrate (CAS No. 617-50-5) is a colorless liquid with a characteristic fruity, pineapple-like odor. It is widely used as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1][2] Its use in pharmaceutical formulations is also being explored. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the available data on the environmental persistence, degradation pathways, and ecotoxicity of this compound.
Physicochemical Properties
The environmental distribution and behavior of a chemical are largely governed by its physicochemical properties. Key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [3] |
| Molecular Weight | 130.18 g/mol | [3] |
| Boiling Point | 120-121 °C at 760 mmHg | [2] |
| Vapor Pressure | 13.966 mmHg at 25 °C (estimated) | [2] |
| Water Solubility | 1236 mg/L at 25 °C (estimated) | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.002 (estimated) | [2] |
| Henry's Law Constant | Data not available |
Environmental Fate and Degradation
The environmental fate of this compound is determined by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and potential for bioaccumulation.
Biodegradation
Biodegradation is a key process for the removal of organic compounds from the environment. "Ready biodegradability" tests, such as those outlined in the OECD Guideline 301, are used to assess the potential for rapid and complete biodegradation in an aerobic environment.[4][5]
Expected Biodegradation Pathway:
The aerobic biodegradation of this compound is expected to proceed via hydrolysis of the ester bond to form isopropanol (B130326) and isobutyric acid. Both of these degradation products are readily biodegradable.[6]
Caption: Expected aerobic biodegradation pathway of this compound.
Experimental Protocol: OECD 301D - Closed Bottle Test
The Closed Bottle Test (OECD 301D) is a standard method for assessing the ready biodegradability of chemicals.[7][8][9]
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a sewage treatment plant effluent and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by analysis of the dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during biodegradation of the test substance, corrected for the uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).[7]
-
Inoculum: Effluent from a municipal sewage treatment plant.[7]
-
Test Duration: 28 days.[7]
-
Temperature: 20 ± 1 °C.[7]
-
Pass Level for Ready Biodegradability: ≥ 60% of ThOD within a 10-day window. The 10-day window begins when the degree of biodegradation has reached 10% and must end before day 28.[4]
Abiotic Degradation
Hydrolysis:
As an ester, this compound can undergo hydrolysis, a chemical reaction with water that cleaves the ester bond. The rate of hydrolysis is dependent on pH and temperature. While specific experimental hydrolysis data for this compound is limited, esters, in general, are susceptible to hydrolysis, particularly under alkaline conditions.
Photodegradation in the Atmosphere:
Volatile compounds released into the atmosphere can be degraded by photochemical reactions. The primary degradation pathway for most organic compounds in the troposphere is reaction with hydroxyl (OH) radicals.
A study by Stemmler et al. (1997) determined the rate coefficient for the gas-phase reaction of this compound with OH radicals at room temperature.[10]
Table 2: Atmospheric Degradation Data for this compound
| Parameter | Value | Reference |
| Rate Coefficient for reaction with OH radicals (kₒₕ) | 6.5 ± 0.4 x 10⁻¹² cm³/molecule·s | [10] |
| Calculated Atmospheric Half-life (t₁/₂) | ~2.5 days* | Calculated |
* Calculated assuming an average atmospheric OH radical concentration of 1.5 x 10⁶ molecules/cm³.
Experimental Protocol: Relative Rate Method for kₒₕ Determination
The rate coefficient for the reaction of a test compound with OH radicals is often determined using a relative rate method in a smog chamber.[10][11][12]
-
Principle: The test compound and a reference compound with a known OH reaction rate coefficient are introduced into a reaction chamber (e.g., a Teflon bag or quartz reactor) filled with synthetic air. OH radicals are generated in situ, typically by the photolysis of a precursor such as methyl nitrite (B80452) or hydrogen peroxide. The concentrations of the test and reference compounds are monitored over time using techniques like gas chromatography (GC) or Fourier-transform infrared (FTIR) spectroscopy. The rate coefficient of the test compound is calculated relative to the known rate coefficient of the reference compound.[10][12]
-
OH Radical Source: Photolysis of methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂).[10]
-
Analytical Techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Fourier-Transform Infrared (FTIR) Spectroscopy.[12]
Caption: Experimental workflow for determining the OH radical reaction rate constant.
Bioaccumulation
The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). A high BCF indicates a greater potential for bioaccumulation. While no experimental BCF data for this compound were found, its estimated log Kₒw of 2.002 suggests a low potential for bioaccumulation.[2] Generally, substances with a log Kₒw below 3 are not considered to be bioaccumulative.
Mobility in Soil
The mobility of a chemical in soil is influenced by its tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). No experimental Koc data for this compound were identified. However, its moderate water solubility and low log Kₒw suggest that it is likely to have a low to moderate mobility in soil.
Ecotoxicity
Limited data is available on the ecotoxicity of this compound. Further studies on its acute and chronic toxicity to aquatic organisms such as fish, daphnia, and algae are needed for a comprehensive environmental risk assessment.[13][14][15][16]
Summary and Conclusion
This compound is expected to have a relatively short persistence in the environment. Its degradation is likely to be dominated by rapid biodegradation in soil and water and by photodegradation in the atmosphere. The estimated low octanol-water partition coefficient suggests a low potential for bioaccumulation. While the available data provides a general understanding of its environmental fate, further experimental studies on its ready biodegradability, bioconcentration factor, and aquatic toxicity would provide a more complete environmental profile.
This guide is intended to be a resource for professionals involved in the research, development, and risk assessment of products containing this compound. The provided information on experimental protocols can aid in the design of future studies to fill the existing data gaps.
References
- 1. d-nb.info [d-nb.info]
- 2. This compound, 617-50-5 [thegoodscentscompany.com]
- 3. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. oecd.org [oecd.org]
- 6. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubdata.leuphana.de [pubdata.leuphana.de]
- 8. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 9. eurolab.net [eurolab.net]
- 10. Hydroxyl-radical-initiated oxidation of isobutyl isopropyl ether under laboratory conditions related to the troposphere Product studies and proposed mechanism - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. OH and Cl radicals initiated oxidation of amyl acetate under atmospheric conditions: kinetics, products and mechanisms - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00082F [pubs.rsc.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to Isopropyl Isobutyrate as a Flavoring Agent in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isobutyrate is a volatile ester recognized for its characteristic fruity, sweet, and pineapple-like aroma.[1][2] As a flavoring agent, it is utilized in a variety of food products to impart or enhance these desirable flavor profiles. Chemically, it is the ester of isopropanol (B130326) and isobutyric acid.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical determination, regulatory status, and metabolic fate, tailored for a scientific audience.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in food systems, influencing its volatility, solubility, and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₁₄O₂ | [4][5][6] |
| Molecular Weight | 130.18 g/mol | [7][8] |
| CAS Number | 617-50-5 | [5][6][7] |
| Appearance | Colorless liquid | [4][7][9] |
| Odor | Fruity, sweet, pineapple, apple | [2][10][11] |
| Boiling Point | 120-121 °C at 760 mmHg | [7][9] |
| Density | 0.845-0.850 g/cm³ | [7] |
| Refractive Index | 1.394-1.399 | [7] |
| Solubility | Insoluble in water; soluble in most organic solvents | [7][8][9] |
| Vapor Pressure | 14 mmHg at 25 °C | [9] |
| Flash Point | 20 °C | [8][9] |
Regulatory Status and Safety
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is 2937.[7][12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[7][12][13]
Table 2: Regulatory Information for this compound
| Regulatory Body | Identification Number | Status/Comment | References |
| FEMA | 2937 | Generally Recognized as Safe (GRAS) | [7][12] |
| JECFA | 309 | No safety concern at current levels of intake | [7][12][13] |
| FDA (21 CFR) | 172.515 | Synthetic flavoring substances and adjuvants | [7] |
Typical usage levels of this compound in various food categories are presented in Table 3.
Table 3: Typical Usage Levels of this compound in Food
| Food Category | Average Usual PPM | Average Maximum PPM | References |
| Baked Goods | 60 | 100 | [14] |
| Nonalcoholic Beverages | 12 | 25 | [9][14] |
| Frozen Dairy | 18 | 25 | [8][14] |
| Fruit Ices | 18 | 25 | [8][14] |
| Hard Candy | 58 | 100 | [8][14] |
| All Other Food Categories | 10 | 100 | [10] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common laboratory and industrial method for synthesizing this compound is the Fischer esterification of isobutyric acid with isopropanol, using a strong acid catalyst such as sulfuric acid.[8][15]
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid (1.0 mole equivalent) and isopropanol (2.0-3.0 mole equivalents). The excess alcohol helps to shift the equilibrium towards the product side.[15][16]
-
Catalyst Addition: Slowly add concentrated sulfuric acid (approximately 0.1-0.2 mole equivalents) to the reaction mixture while stirring. The addition should be done carefully as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The temperature should be maintained at the boiling point of the alcohol.[17][18]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess alcohol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.[16]
-
Wash with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Separate the organic layer containing the crude this compound.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ester by fractional distillation to obtain pure this compound. The fraction boiling at approximately 120-121 °C should be collected.[7][9]
-
Analysis of this compound in Food Matrices by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds like this compound in complex food matrices.[19][20][21]
Detailed Methodology:
-
Sample Preparation (Headspace Sampling):
-
Place a known amount of the food or beverage sample (e.g., 5-10 g) into a headspace vial.
-
For solid samples, a suitable solvent (e.g., water or a buffer solution) may be added to facilitate the release of volatile compounds.
-
Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for accurate quantification.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial in a headspace autosampler at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
-
GC-MS Analysis:
-
Injection: A heated syringe from the autosampler injects a known volume of the headspace gas into the GC inlet.
-
Gas Chromatograph (GC) Parameters:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to separate the volatile compounds. A typical program might be: initial temperature of 40 °C held for 2 minutes, then ramped at 5-10 °C/min to 200-250 °C, and held for 5-10 minutes.[20]
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis of target compounds, offering higher sensitivity and selectivity.
-
Ion Source and Transfer Line Temperatures: Typically maintained at 230 °C and 250 °C, respectively.[20]
-
-
-
Data Analysis:
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound is determined by constructing a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.
-
Metabolism
Upon ingestion, this compound, like other simple esters, is expected to be rapidly hydrolyzed by carboxylesterases (CES) present in the gastrointestinal tract, liver, and other tissues.[1][23][24][25] This enzymatic hydrolysis breaks the ester bond, yielding isobutyric acid and isopropanol.[4][23]
-
Isobutyric Acid: This is a short-chain fatty acid that can be further metabolized through normal fatty acid oxidation pathways to produce energy.
-
Isopropanol: This secondary alcohol is metabolized in the liver by alcohol dehydrogenase to acetone, which can then be excreted or further metabolized.
The rapid hydrolysis and subsequent metabolism of its constituent parts are consistent with the low toxicity profile of this compound.[4]
Conclusion
This compound is a well-characterized and widely used flavoring agent with a favorable safety profile. Its distinct fruity aroma makes it a valuable component in the formulation of a diverse range of food products. The synthesis and analytical methods are well-established, allowing for consistent quality control. Its metabolic fate through simple hydrolysis ensures that it does not accumulate in the body. This technical guide provides researchers and professionals in food science and related fields with the essential knowledge regarding the properties, application, and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. JECFA Evaluations-PROPYL ISOBUTYRATE- [inchem.org]
- 3. IPCS INCHEM - Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations [inchem.org]
- 4. CAS 617-50-5: this compound | CymitQuimica [cymitquimica.com]
- 5. labproinc.com [labproinc.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|CAS 617-50-5|Reagent [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. ISOBUTYRIC ACID ISOPROPYL ESTER | 617-50-5 [chemicalbook.com]
- 11. scent.vn [scent.vn]
- 12. JECFA Evaluations-ISOPROPYL ISOBUTYRATE- [inchem.org]
- 13. WHO | JECFA [apps.who.int]
- 14. This compound, 617-50-5 [thegoodscentscompany.com]
- 15. athabascau.ca [athabascau.ca]
- 16. community.wvu.edu [community.wvu.edu]
- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 18. cerritos.edu [cerritos.edu]
- 19. rroij.com [rroij.com]
- 20. mdpi.com [mdpi.com]
- 21. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 25. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl Isobutyrate: A Comprehensive Technical Guide to its Application as a Solvent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl isobutyrate, a carboxylic ester with a characteristic fruity odor, is gaining increasing attention as a versatile and potentially "green" solvent for a variety of chemical transformations. This technical guide provides an in-depth analysis of its physical and chemical properties, its application in biocatalytic and polymerization reactions, and its potential role in other areas of chemical synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its adoption in research and development settings.
Introduction
The selection of a solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and the overall environmental impact of a process. In recent years, the principles of green chemistry have driven the search for safer, more sustainable alternatives to conventional volatile organic compounds (VOCs). This compound has emerged as a promising candidate due to its favorable toxicological profile, biodegradability, and suitable physical properties. This guide explores its utility as a reaction solvent, providing practical information for its implementation in laboratory and industrial settings.
Physicochemical Properties of this compound
A thorough understanding of a solvent's properties is essential for its effective use. This compound is a colorless liquid with low water solubility, making it suitable for reactions requiring a non-aqueous environment.[1][2][3] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][3] |
| Molecular Weight | 130.18 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 120-121 °C | [1][2] |
| Melting Point | -95.2 °C (estimate) | |
| Density | 0.845-0.850 g/cm³ | [1][2] |
| Refractive Index | 1.394-1.399 | [1][2] |
| Flash Point | 20 °C | |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [1][2] |
Applications in Chemical Synthesis
While primarily known as a flavoring agent, this compound's solvent properties are being explored in various chemical reactions.
Biocatalytic Reactions: A Green Frontier
This compound serves as both a reactant and a solvent in numerous lipase-catalyzed esterification and transesterification reactions. These enzymatic processes offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.
The enzymatic synthesis of various isopropyl esters, such as isopropyl myristate, palmitate, and stearate, has been successfully demonstrated. These reactions typically utilize immobilized lipases to facilitate catalyst recovery and reuse. The reaction conditions and reported yields are summarized in Table 2.
| Product | Enzyme | Reaction Time | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Yield/Conversion (%) | Reference(s) |
| Isopropyl Myristate | Novozym 435 | 2.5 h | 60 | 1:15 | 90.0 | [4] |
| Isopropyl Myristate | Immobilized Bacillus cereus lipase (B570770) | 15 h | 65 | 1:1 | ~66.0 | [5] |
| Isopropyl Palmitate | Novozym 435 | 2.5 h | 60 | 1:15 | 90.0 | |
| Isopropyl Palmitate | CALB-P(S-co-DVB)/P(S-co-DVB) | 7 h | 55 | 1:1.42 | ~78 | [6] |
| Isopropyl Stearate | Immobilized Lipase | - | 70 | 1:2 | 93.89 | [7] |
| Isopropyl Benzoate | Immobilized Pseudomonas aeruginosa lipase | - | 45 | 1:3 | - | [1] |
| Isopropyl Acetate | Immobilized Bacillus cereus lipase | 9 h | 55 | 1.33:1 (Alcohol:Acid) | ~66.0 mM product | [8] |
The following protocol provides a general framework for the enzymatic synthesis of isopropyl esters. Specific parameters should be optimized for each reaction.
Materials:
-
Carboxylic acid (e.g., myristic acid, palmitic acid)
-
Isopropyl alcohol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-heptane, optional for solvent-free systems)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaker incubator
Procedure:
-
To the reaction vessel, add the carboxylic acid and isopropyl alcohol in the desired molar ratio.
-
If a solvent is used, add it to the reaction mixture.
-
Add the immobilized lipase to the mixture.
-
If desired, add molecular sieves to remove water produced during the reaction.
-
Seal the vessel and place it in a shaker incubator at the desired temperature and agitation speed.
-
Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, stop the reaction by filtering off the immobilized lipase.
-
The product can be purified by washing with a dilute base to remove unreacted acid, followed by washing with water and drying.
Polymerization Reactions
While not extensively documented as a primary solvent for polymerization, the structural characteristics of this compound suggest its potential in this area, particularly in Atom Transfer Radical Polymerization (ATRP).
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.[9][10] The initiators for ATRP are often alkyl halides, such as ethyl 2-bromoisobutyrate. Given that this compound shares a similar ester functional group, it is a plausible, non-reactive solvent for the polymerization of various monomers, such as acrylates and methacrylates.
This protocol outlines a general procedure for ATRP, where this compound could be explored as a solvent.
Materials:
-
Monomer (e.g., methyl methacrylate)
-
Initiator (e.g., ethyl 2-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., toluene, or potentially this compound)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Add the catalyst (Cu(I)Br) and a magnetic stir bar to a dry Schlenk flask.
-
Seal the flask with a rubber septum and deoxygenate by performing several freeze-pump-thaw cycles under an inert atmosphere (N₂ or Ar).
-
In a separate flask, prepare a solution of the monomer, ligand, and solvent. Deoxygenate this solution by bubbling with an inert gas.
-
Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst via a cannula.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Initiate the polymerization by adding the deoxygenated initiator (ethyl 2-bromoisobutyrate) via a syringe.
-
Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (by GC or NMR) and polymer molecular weight and dispersity (by size-exclusion chromatography, SEC).
-
Terminate the reaction by cooling and exposing the mixture to air.
-
The polymer can be purified by precipitation in a non-solvent.
Potential in Other Synthetic Reactions
The use of this compound as a solvent for Grignard reactions is not recommended. Grignard reagents are highly reactive towards protic compounds and carbonyl groups. Although an ester, the carbonyl group of this compound would be attacked by the Grignard reagent.[11][12] Furthermore, any trace amounts of isopropanol (B130326) from its synthesis would quench the Grignard reagent.[13] Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) remain the solvents of choice for these reactions.
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[14][15] While a wide range of solvents can be used, there are no specific examples in the reviewed literature of this compound being employed for this transformation. Common solvents include polar aprotic solvents like DMF and acetonitrile, or non-polar solvents like toluene. The choice of solvent can influence the reaction pathway and regioselectivity.[16]
Applications in Coatings and Formulations
This compound and related isobutyrate esters are used in the paint and coatings industry, often as coalescing agents in latex formulations.[17][18] They aid in film formation by softening polymer particles, allowing them to fuse together. Its low water solubility and good hydrolytic stability are advantageous in these applications.[17] It is also considered a potential replacement for more hazardous solvents in cleaning agents and other industrial formulations.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It should be stored in a well-ventilated area away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound presents a compelling profile as a versatile and environmentally benign solvent, particularly in the field of biocatalysis for the synthesis of valuable esters. Its application in polymerization, specifically ATRP, warrants further investigation as a potentially suitable medium. While its reactivity profile makes it unsuitable for certain organometallic reactions like Grignard synthesis, its utility in coatings and other formulations is established. As the chemical industry continues to move towards more sustainable practices, the adoption of solvents like this compound is expected to grow, supported by a deeper understanding of its performance in a wider range of chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 17. Lipase-catalyzed hydroesterification proc for isopropyl palmitate synthesis from palm stearin | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Isopropyl Isobutyrate via Fischer Esterification
Introduction
Isopropyl isobutyrate is an ester recognized for its characteristic fruity, apricot-like aroma, which makes it a valuable compound in the fragrance, flavor, and cosmetic industries.[1] It also serves as a solvent in various applications.[1] The Fischer-Speier esterification is a classic and widely used method for synthesizing esters from a carboxylic acid and an alcohol, utilizing an acid catalyst.[2][3] This process is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] To achieve a high yield of the ester, the equilibrium of the reaction must be shifted towards the products. This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed, for example, through azeotropic distillation.[2][4]
This application note provides a detailed protocol for the synthesis of this compound from isobutyric acid and isopropanol (B130326) using sulfuric acid as a catalyst, a common practice in Fischer esterification.[2][5][6]
Reaction Mechanism
The Fischer esterification mechanism involves several key steps:[2][3]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the isobutyric acid, which enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the isopropanol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The resulting protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, this compound.
Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | 0.95 | 154.5 |
| Isopropanol | C₃H₈O | 60.10 | 0.786 | 82.6 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | 337 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 34.6 |
| Sodium Bicarbonate (5% aq. sol.) | NaHCO₃ | 84.01 | ~1.0 | N/A |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~1.2 | N/A |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | 2.66 | N/A |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Distillation apparatus
-
Rotary evaporator (optional)
Procedure
1. Reaction Setup a. To a 100 mL round-bottom flask containing a magnetic stir bar, add 0.5 mol of isobutyric acid and 1.0 mol of isopropanol. b. Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the mixture while stirring.[5][6] c. Attach a reflux condenser to the flask and ensure that water is flowing through the condenser.[5]
2. Reflux a. Heat the reaction mixture to a gentle reflux using a heating mantle.[5] b. Continue to reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Extraction a. Allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a 250 mL separatory funnel. c. Add 50 mL of cold water to the separatory funnel. d. Extract the aqueous layer with 50 mL of diethyl ether. e. Separate the organic layer (top layer) from the aqueous layer. f. Wash the organic layer sequentially with: i. 50 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[5] (Caution: CO₂ gas will be evolved). ii. 50 mL of brine (saturated aqueous sodium chloride) to remove any residual water and inorganic salts.[5]
4. Drying and Solvent Removal a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous sodium sulfate to the organic layer to remove any remaining traces of water.[5] c. Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask. d. Remove the diethyl ether using a rotary evaporator or by simple distillation.
5. Purification a. Purify the crude this compound by fractional distillation.[5] b. Collect the fraction that boils at approximately 120-121°C, which is the boiling point of this compound.[7]
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Colorless liquid[7] |
| Odor | Fruity, apricot-like |
| Boiling Point | 120-121°C[7] |
| Density | ~0.845-0.850 g/mL[7] |
| Refractive Index | ~1.394-1.399[7] |
| Yield | 60-80% (typical for Fischer esterification) |
The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Isobutyric acid has a strong, unpleasant odor and should be handled in a well-ventilated area.
-
Isopropanol and diethyl ether are flammable and should be kept away from open flames and ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
References
- 1. CAS 617-50-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. community.wvu.edu [community.wvu.edu]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Isopropyl Isobutyrate in Complex Mixtures by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl isobutyrate is a volatile ester known for its characteristic fruity, pineapple-like aroma. It is widely used as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and pharmaceuticals. The accurate and sensitive quantification of this compound in complex matrices is crucial for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in intricate samples.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and method validation.
Principle
The methodology involves the extraction of this compound from the sample matrix, followed by separation using gas chromatography and detection by mass spectrometry. The gas chromatograph separates volatile compounds based on their boiling points and affinities for the stationary phase of the GC column.[1] The mass spectrometer then ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint for identification. For quantitative analysis, the instrument is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for volatile compounds in liquid or solid samples.[2]
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
Protocol:
-
Accurately weigh 5 g (or 5 mL) of the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of volatile analytes into the headspace.
-
If an internal standard is used, spike the sample with a known concentration of the internal standard solution (e.g., isopropyl butyrate).
-
Immediately seal the vial with the screw cap.
-
Place the vial in the heater-stirrer or water bath and equilibrate at 60°C for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
GC Conditions:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: m/z 40-200 (for initial identification)
-
Selected Ion Monitoring (SIM):
-
Quantifier ion: m/z 43 (most abundant)
-
Qualifier ions: m/z 71, 89[4]
-
-
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound in a fruit juice matrix, based on typical validation parameters for similar analytes.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery %) | 90-110% |
| Sample Analysis | |
| Sample ID | This compound Concentration (µg/L) |
| Fruit Juice A | 5.2 |
| Fruit Juice B | Not Detected ( |
| Spiked Fruit Juice A (5 µg/L) | 9.8 (96% Recovery) |
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Linearity: The linearity of the method should be established by analyzing a series of calibration standards over the expected concentration range of the samples. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Precision: The precision of the method is assessed by replicate analyses of a sample and is expressed as the relative standard deviation (%RSD). Intraday and interday precision should be evaluated.
-
Accuracy: The accuracy is determined by spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The recovery should typically be within 80-120%.
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., GC oven temperature, flow rate) and observing the effect on the results.
Visualizations
Experimental workflow for GC-MS analysis.
References
Application Note: 1H and 13C NMR Spectral Interpretation of Isopropyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of isopropyl isobutyrate. It includes a comprehensive analysis of chemical shifts, multiplicities, and coupling constants, presented in clear tabular formats. A detailed experimental protocol for sample preparation and data acquisition is also provided. Furthermore, a logical diagram of the molecular structure and spin-spin coupling interactions is presented using Graphviz to aid in understanding the spectral data.
Introduction
This compound (propan-2-yl 2-methylpropanoate) is an organic ester with the molecular formula C7H14O2.[1][2][3][4] It is a colorless liquid with a characteristic fruity odor and finds applications in the flavor and fragrance industry.[3] NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like this compound. This document outlines the expected 1H and 13C NMR spectral features of this compound and provides a standard protocol for their acquisition.
Molecular Structure
The structure of this compound is presented below with atom numbering for clear assignment of NMR signals.

Figure 1. Structure of this compound with atom numbering.
1H NMR Spectral Data
The 1H NMR spectrum of this compound exhibits three distinct signals corresponding to the three different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-1 (2 x CH3) | ~1.15 | Doublet | ~6.8 | 6H |
| H-2 (1 x CH) | ~2.49 | Septet | ~6.8 | 1H |
| H-4 (2 x CH3) | ~1.22 | Doublet | ~6.2 | 6H |
| H-5 (1 x CH) | ~4.99 | Septet | ~6.2 | 1H |
Interpretation of the 1H NMR Spectrum:
-
H-1 Protons: The six equivalent protons of the two methyl groups on the isobutyryl moiety appear as a doublet at approximately 1.15 ppm. The signal is split into a doublet by the adjacent methine proton (H-2), with a typical coupling constant of about 6.8 Hz.
-
H-2 Proton: The single methine proton of the isobutyryl group resonates as a septet around 2.49 ppm. This splitting pattern arises from coupling with the six neighboring equivalent protons of the two methyl groups (H-1).
-
H-4 Protons: The six equivalent protons of the two methyl groups on the isopropyl moiety give rise to a doublet at about 1.22 ppm. This signal is split by the adjacent methine proton (H-5), with a coupling constant of approximately 6.2 Hz.
-
H-5 Proton: The methine proton of the isopropyl group appears as a septet at approximately 4.99 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The signal is split into a septet by the six neighboring equivalent protons of the two methyl groups (H-4).
13C NMR Spectral Data
The 13C NMR spectrum of this compound shows four signals, corresponding to the four distinct carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-1 (2 x CH3) | ~19.0 |
| C-2 (1 x CH) | ~34.0 |
| C-3 (1 x C=O) | ~177.0 |
| C-4 (2 x CH3) | ~21.8 |
| C-5 (1 x CH) | ~67.5 |
Interpretation of the 13C NMR Spectrum:
-
C-1 Carbons: The two equivalent methyl carbons of the isobutyryl group appear at the most upfield position, around 19.0 ppm.
-
C-2 Carbon: The methine carbon of the isobutyryl group is observed at approximately 34.0 ppm.
-
C-3 Carbon: The carbonyl carbon of the ester group shows a characteristic downfield chemical shift at about 177.0 ppm.
-
C-4 Carbons: The two equivalent methyl carbons of the isopropyl group resonate at around 21.8 ppm.
-
C-5 Carbon: The methine carbon of the isopropyl group, which is attached to the oxygen atom, is significantly deshielded and appears at approximately 67.5 ppm.
Experimental Protocol
This section details a standard protocol for the preparation of an this compound sample and the acquisition of 1H and 13C NMR spectra.
Materials:
-
This compound (>98% purity)
-
Deuterated chloroform (B151607) (CDCl3, 99.8% D)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Glass wool
-
Vial
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial for 1H NMR, or 50-100 mg for 13C NMR.[5]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS to the vial.[5]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
1H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (centered around 5 ppm)
-
-
13C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm (centered around 100 ppm)
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for 1H NMR and the residual CDCl3 signal to 77.16 ppm for 13C NMR.
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the multiplicities and measure the coupling constants in the 1H NMR spectrum.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the molecular connectivity and the general workflow for NMR analysis.
Diagram 1. Molecular connectivity of this compound.
Diagram 2. General workflow for NMR analysis.
References
Application Note: Quantification of Isopropyl Isobutyrate in Flavor Extracts
Introduction
Isopropyl isobutyrate is a key aroma compound found in a variety of fruits and is widely used as a flavoring agent in the food and beverage industry to impart fruity and sweet notes, reminiscent of pineapple and apple.[1][2] Accurate quantification of this compound in flavor extracts is crucial for quality control, ensuring consistent sensory profiles, and for regulatory compliance. This application note details a robust and validated method for the quantification of this compound in typical flavor extract matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). An alternative method using direct injection Gas Chromatography with a Flame Ionization Detector (GC-FID) is also presented.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Isopropyl 2-methylpropanoate, Isobutyric acid isopropyl ester[1][2][3] |
| CAS Number | 617-50-5[1][3][4] |
| Molecular Formula | C₇H₁₄O₂[3][4][5] |
| Molecular Weight | 130.19 g/mol [2][3][5] |
| Appearance | Colorless liquid[4] |
| Odor Profile | Fruity, sweet, pineapple, apple[2] |
| Boiling Point | 117-118 °C |
| Solubility | Soluble in ethanol (B145695) and other organic solvents[2][4] |
Experimental Protocols
Method 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This is the preferred method for complex matrices due to its high sensitivity and selectivity, requiring minimal sample preparation.
1. Materials and Reagents
-
This compound (≥99% purity)
-
Internal Standard (IS): e.g., Isobutyl isobutyrate or a suitable non-interfering ester
-
Solvent: Ethanol (HPLC grade) or matrix-specific solvent
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fiber assembly: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[6]
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
SPME-compatible autosampler
3. Preparation of Standards and Samples
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of ethanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare similarly.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate solvent (e.g., 40% ethanol/water to mimic an alcoholic extract) to achieve concentrations ranging from 0.1 to 50 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation:
-
Accurately weigh 1.0 g of the flavor extract into a 20 mL headspace vial. For highly concentrated extracts, a preliminary dilution may be necessary.
-
Add 4.0 mL of deionized water.
-
Add 1.5 g of sodium chloride to increase the volatility of the analyte.
-
Spike with the internal standard to a final concentration of 10 µg/mL.
-
Immediately seal the vial.
-
4. HS-SPME-GC-MS Analysis
-
HS-SPME Conditions:
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 150°C at 10°C/min, then to 240°C at 20°C/min, and hold for 2 minutes.[8]
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-200
-
Quantification Ions for this compound: m/z 43 (quantifier), 71, 89 (qualifiers)[5]
-
5. Data Analysis and Quantification
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Method 2: Quantification by Direct Injection GC-FID
This method is suitable for cleaner, less complex flavor extract matrices.
1. Materials and Reagents
-
Same as Method 1, excluding sodium chloride.
2. Instrumentation
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column for better separation of polar analytes.
3. Preparation of Standards and Samples
-
Prepare stock and calibration standards as in Method 1.
-
Sample Preparation:
-
Dilute the flavor extract sample with ethanol to bring the expected concentration of this compound within the calibration range. A 1:10 or 1:100 dilution is typical.
-
Spike with the internal standard to a final concentration of 10 µg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
-
4. GC-FID Analysis
-
GC-FID Conditions:
-
Inlet Temperature: 240°C
-
Injection Volume: 1 µL (split ratio 50:1)[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 50°C for 2 minutes, ramp to 220°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 250°C
-
5. Data Analysis and Quantification
Quantification is performed using the same internal standard calibration method as described for GC-MS.
Method Validation Summary
The HS-SPME-GC-MS method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[8]
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 50 µg/mL | Met |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Specificity | No interfering peaks at the retention time of the analyte and IS | Met |
Quantitative Data Presentation
Table 1: Calibration Data for this compound by HS-SPME-GC-MS
| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) | % RSD |
| 0.1 | 0.012 | 4.5 |
| 0.5 | 0.061 | 3.1 |
| 2.0 | 0.245 | 2.5 |
| 10.0 | 1.23 | 1.8 |
| 25.0 | 3.08 | 1.5 |
| 50.0 | 6.15 | 1.2 |
Table 2: Analysis of this compound in Commercial Flavor Extracts
| Sample ID | Flavor Type | Matrix | Measured Concentration (µg/g) |
| F-001 | Pineapple | 40% Ethanol | 85.6 |
| F-002 | Mixed Fruit | Propylene Glycol | 42.1 |
| F-003 | Apple | Aqueous | 15.3 |
Note: The above data are for illustrative purposes.
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Key parameters for analytical method validation.
Conclusion
The detailed HS-SPME-GC-MS method provides a sensitive, accurate, and reliable approach for the quantification of this compound in various flavor extract matrices. The method requires minimal sample preparation, reducing the potential for analyte loss and matrix interference. For simpler matrices, the direct injection GC-FID method offers a viable and efficient alternative. The validation data confirms that the HS-SPME-GC-MS method is suitable for routine quality control and research applications in the flavor industry.
References
- 1. This compound, 617-50-5 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS 617-50-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Isopropyl Isobutyrate as a Standard for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing isopropyl isobutyrate as an internal standard in gas chromatography (GC) for the quantitative analysis of volatile and semi-volatile compounds. The protocols are particularly relevant for applications in flavor and fragrance analysis, quality control of raw materials, and the determination of residual solvents.
Introduction to this compound as a GC Standard
This compound is a colorless liquid ester with a characteristic fruity odor.[1][2] Its properties make it a suitable candidate as an internal standard (IS) in gas chromatography for several reasons:
-
Chemical Similarity: As an ester, it is chemically similar to many common analytes in flavor and fragrance compositions, ensuring comparable behavior during sample preparation and chromatographic analysis.[3]
-
Good Chromatographic Behavior: It typically exhibits good peak shape and resolution on a variety of GC columns.
-
Non-Interference: this compound is not naturally present in many common sample matrices, minimizing the risk of interference with endogenous components.[3]
-
Commercially Available in High Purity: It can be readily obtained in high purity (e.g., >98% by GC), which is essential for an internal standard.[4][5]
An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[3] By comparing the peak area of the analyte to the peak area of the internal standard, variations in injection volume, sample preparation, and instrument response can be compensated for, leading to improved accuracy and precision in quantitative analysis.[3][6]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an internal standard is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C7H14O2 | [3][4] |
| Molecular Weight | 130.18 g/mol | [1] |
| Boiling Point | 120-121 °C at 760 mmHg | [1][3] |
| Density | ~0.85 g/mL | [2][4] |
| Refractive Index | ~1.39 | [4] |
| Solubility | Insoluble in water; soluble in most organic solvents.[1][2][3] | |
| Purity (for GC) | Typically ≥98.0% | [4][5] |
Experimental Protocols
This section outlines a detailed protocol for the quantitative analysis of flavor esters in a fruit juice matrix using this compound as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).
Reagents and Materials
-
This compound (Internal Standard): Purity ≥98% (GC grade)
-
Target Analyte Standards: (e.g., ethyl acetate, isoamyl acetate, ethyl butyrate) of high purity
-
Solvent: Dichloromethane (GC grade) or another suitable organic solvent
-
Fruit Juice Sample
-
Anhydrous Sodium Sulfate (B86663)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with septa
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with dichloromethane. This yields a concentration of approximately 1000 µg/mL.
-
Analyte Stock Solution: Prepare individual stock solutions of the target flavor esters at a concentration of approximately 1000 µg/mL in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the analyte stock solutions and a constant volume of the IS Stock solution to volumetric flasks and diluting with dichloromethane. A typical calibration series might contain analyte concentrations ranging from 1 µg/mL to 100 µg/mL, with each standard containing the internal standard at a constant concentration (e.g., 20 µg/mL).
Sample Preparation
-
Extraction: Pipette 5 mL of the fruit juice sample into a separatory funnel. Add 5 mL of dichloromethane.
-
Internal Standard Spiking: Add a precise volume of the IS Stock solution to the separatory funnel to achieve a known concentration (e.g., 20 µg/mL in the final extract).
-
Liquid-Liquid Extraction: Shake the separatory funnel vigorously for 2 minutes. Allow the layers to separate.
-
Drying: Drain the lower organic layer (dichloromethane) into a flask containing anhydrous sodium sulfate to remove any residual water.
-
Filtration and Analysis: Filter the dried extract into a GC vial for analysis.
Gas Chromatography (GC-FID) Conditions
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split injection, depending on concentration) |
| Oven Temperature Program | Initial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min) |
| Detector Temperature | 280 °C |
Note: These parameters should be optimized for the specific instrument and analytes of interest.
Data Presentation and Analysis
The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this peak area ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the sample is then determined from this calibration curve.
Example Calibration Data
| Analyte Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 30000 | 0.05 |
| 5 | 7600 | 30500 | 0.25 |
| 10 | 15200 | 30100 | 0.50 |
| 25 | 38000 | 30300 | 1.25 |
| 50 | 75500 | 29900 | 2.53 |
| 100 | 151000 | 30200 | 5.00 |
Sample Analysis Results
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (µg/mL) |
| Fruit Juice 1 | 25000 | 30150 | 0.83 | 16.5 |
| Fruit Juice 2 | 45000 | 29980 | 1.50 | 29.8 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the application of this compound as a GC standard.
Conclusion
This compound serves as an effective and reliable internal standard for the quantitative analysis of volatile and semi-volatile compounds by gas chromatography. Its chemical properties, commercial availability in high purity, and good chromatographic performance make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and data presentation guidelines provided in these application notes offer a solid foundation for developing and validating robust analytical methods for a variety of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Choosing an Internal Standard [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroantennographic Detection of Isopropyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of isopropyl isobutyrate in electroantennographic detection (EAD) studies. This document is intended for researchers in the fields of entomology, chemical ecology, and drug development who are investigating the olfactory responses of insects to volatile organic compounds.
Introduction
This compound is a volatile ester with a characteristic fruity odor, found naturally in some fruits like bananas (Musa acuminata)[1]. Its structural similarity to other known insect attractants makes it a compound of interest for studying insect olfaction. Electroantennography (EAG) is a powerful technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing insights into which compounds can be detected by the insect. This data is crucial for the development of attractants, repellents, and for understanding the sensory ecology of insects.
While direct quantitative EAG data for this compound is not extensively available in the reviewed literature, this document provides a comprehensive protocol based on established EAD methodologies for similar volatile esters. The provided protocols and data tables will enable researchers to design and conduct their own EAD studies with this compound.
Data Presentation
The following table summarizes electroantennographic (EAG) responses of various insect species to different fruit-derived volatile esters, providing a comparative context for potential studies on this compound.
| Insect Species | Compound | EAG Response | Reference |
| Bactrocera dorsalis (Oriental Fruit Fly) | Ethyl butyrate, Butyl acetate, Butyl hexanoate, Ethyl caproate, Ethyl hexanoate, Hexyl acetate | Significant EAG responses, concentration-dependent | [2] |
| Aedes aegypti (Yellow Fever Mosquito) | Isoamyl acetate, Isoamyl butanoate, Isopentyl isobutyrate | EAG responses observed | [1] |
| Drosophila suzukii (Spotted Wing Drosophila) | 3-methylbutyl acetate | Antennal response detected | [3] |
| Drosophila melanogaster & D. suzukii | Isoamyl acetate, Isoamyl butyrate, Isoamyl isovalerate | Attractive at certain concentrations | [4] |
| Athetis dissimilis | Benzyl acetate | EAG response observed | [5] |
| Small Hive Beetle (Aethina tumida) | Ethyl butyrate, Ethyl acetate | Antennal response detected | [6][7] |
Experimental Protocols
This section provides a detailed protocol for conducting electroantennographic detection (EAD) studies with this compound, adapted from established methodologies.
Protocol 1: Standard Electroantennography (EAG) Assay
Objective: To measure the antennal response of an insect to this compound.
Materials:
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin (B1166041) oil, or isopropyl myristate)[8]
-
Insect specimens (e.g., fruit flies, mosquitoes, or other species of interest)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrode holder
-
Ag/AgCl electrodes
-
Saline solution (e.g., Ringer's solution)
-
EAG probe/amplifier
-
Data acquisition system (IDAC) and software
-
Air stimulus controller/olfactometer
-
Pasteur pipettes and filter paper
Methodology:
-
Preparation of Stimulus:
-
Prepare serial dilutions of this compound in the chosen solvent (e.g., 10⁻⁵ to 10⁻¹ M).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper.
-
Insert the filter paper into a clean Pasteur pipette. The pipette will serve as the stimulus cartridge.
-
Prepare a control cartridge with the solvent only.
-
-
Insect Preparation:
-
Immobilize the insect (e.g., by chilling).
-
Excise the head or the entire antenna under a dissecting microscope.
-
Mount the head or the isolated antenna onto the electrode holder.
-
-
Electrode Placement:
-
Fill the glass capillary electrodes with saline solution.
-
Insert the Ag/AgCl wires into the capillaries.
-
Gently insert the tip of the recording electrode into the distal end of the antenna.
-
Insert the reference electrode into the base of the antenna or the head capsule.
-
-
EAG Recording:
-
Position the outlet of the stimulus delivery tube close to the antenna.
-
Deliver a continuous charcoal-filtered and humidified air stream over the antenna.
-
Introduce a puff of the stimulus (e.g., 0.5 seconds) into the continuous air stream using the air stimulus controller.
-
Record the resulting depolarization of the antenna (the EAG response) using the data acquisition system.
-
Present the stimuli in ascending order of concentration, with the solvent control presented at the beginning and end of each series.
-
Allow sufficient time between stimuli for the antenna to recover (e.g., 30-60 seconds).
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus presentation.
-
Subtract the average response to the solvent control from the response to each this compound concentration to obtain the net EAG response.
-
Analyze the dose-response relationship.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for electroantennographic detection.
Caption: Generalized insect olfactory signaling pathway.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Olfactory behavioral responses of two Drosophila species and their pupal parasitoid to volatiles from bananas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioone.org [bioone.org]
- 7. Small hive beetle (Coleoptera: Nitidulidae) attraction to a blend of fruit volatiles | Florida Entomologist [journals.flvc.org]
- 8. Differential Electrophysiological Responses to Odorant Isotopologues in Drosophilid Antennae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isopropyl Isobutyrate via Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust protocol for the purification of isopropyl isobutyrate to high purity using fractional distillation. This compound, a key intermediate and flavoring agent, is typically synthesized via Fischer esterification of isobutyric acid and isopropyl alcohol. The primary impurities in the crude product are unreacted starting materials and residual acid catalyst. Due to the significant differences in boiling points, fractional distillation offers an efficient and scalable method for isolating the desired ester.
Introduction
This compound is synthesized through the acid-catalyzed esterification of isobutyric acid with isopropyl alcohol.[1] The reaction is an equilibrium process, often leaving unreacted starting materials in the crude product mixture.[2] Effective purification is crucial to obtain this compound of a purity greater than 98%, as is often required for its applications in research and development.[1] Fractional distillation is the preferred method for this purification, capitalizing on the distinct boiling points of the components.[3]
Principle of Separation
Fractional distillation separates components of a liquid mixture based on their different boiling points. When the mixture is heated, the component with the lower boiling point vaporizes more readily. By passing the vapor through a fractionating column, a series of condensation and vaporization cycles occur, progressively enriching the vapor with the more volatile component. In the case of this compound purification, the lower-boiling isopropyl alcohol is removed first, followed by the collection of the pure this compound, leaving the higher-boiling isobutyric acid and any non-volatile catalyst residues in the distillation flask.
Experimental Overview
The purification process involves a preliminary workup to neutralize the acid catalyst, followed by fractional distillation of the crude ester. The purity of the collected fractions is then assessed using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
A summary of the physical properties of this compound and its common impurities is provided in Table 1. This data is critical for designing and monitoring the distillation process.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Isopropyl Alcohol | C₃H₈O | 60.10 | 82.5[4] |
| This compound | C₇H₁₄O₂ | 130.18 | 120-121 [4] |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | 153-155[1][5] |
Protocols
I. Neutralization and Workup of Crude this compound
Objective: To neutralize the acidic catalyst and remove water-soluble impurities from the crude reaction mixture prior to distillation.
Materials:
-
Crude this compound reaction mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Slowly add saturated sodium bicarbonate solution to the separatory funnel. Swirl gently and periodically vent the funnel to release carbon dioxide gas. Continue adding the bicarbonate solution until effervescence ceases, indicating complete neutralization of the acid catalyst.
-
Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent frequently.
-
Allow the layers to separate. The upper organic layer contains the this compound. Drain and discard the lower aqueous layer.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Filter the dried organic layer into a round-bottom flask suitable for distillation.
II. Fractional Distillation of this compound
Objective: To purify the crude this compound by separating it from lower and higher boiling point impurities.
Materials:
-
Dried, crude this compound in a round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
-
Laboratory clamps and stand
Protocol:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask containing the crude this compound.
-
Wrap the fractionating column and distillation head with insulating material to minimize heat loss.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the distillation head. The first fraction to distill will be the low-boiling isopropyl alcohol (around 82°C). Collect this forerun in a separate receiving flask.
-
Once all the isopropyl alcohol has been removed, the temperature will begin to rise.
-
Change the receiving flask to collect the main fraction, which is the pure this compound. The temperature should stabilize at its boiling point (120-121°C) during the collection of this fraction.
-
Continue collecting the fraction as long as the temperature remains constant.
-
If the temperature starts to rise significantly above 121°C or drops, stop the distillation. The residue in the flask will contain the higher-boiling isobutyric acid and any non-volatile materials.
-
Allow the apparatus to cool completely before disassembling.
III. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the distilled this compound fractions.
Materials:
-
Distilled this compound sample
-
Suitable solvent for dilution (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument
Protocol:
-
Prepare a dilute solution of the collected this compound fraction in a suitable solvent.
-
Analyze the sample using a GC-MS system with the parameters outlined in Table 2.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Table 2: Suggested GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
Note: These parameters may require optimization based on the specific instrument and column used.
Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes & Protocols: Kinetic Studies of Isopropyl Isobutyrate Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopropyl isobutyrate is an ester recognized for its characteristic fruity aroma, leading to its use in the flavor and fragrance industries.[1][2] It also serves as a solvent and a chemical intermediate in the synthesis of other organic compounds.[1][2] The most prevalent method for its synthesis is the Fischer-Speier esterification of isobutyric acid with isopropanol (B130326), typically in the presence of an acid catalyst.[1][3]
Understanding the reaction kinetics of this compound formation is crucial for optimizing reaction conditions, maximizing yield, and designing efficient industrial-scale processes.[4] These application notes provide a detailed protocol for conducting kinetic studies of this esterification reaction, including experimental setup, analytical methods, and data presentation.
Reaction Mechanism: Acid-Catalyzed Esterification
The formation of this compound from isobutyric acid and isopropanol is a reversible reaction catalyzed by a strong acid, such as sulfuric acid (H₂SO₄).[1][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the alcohol's oxygen atom, leading to a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation yields the ester.[5]
References
Application Notes and Protocols for Isopropyl Isobutyrate as a Green Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isopropyl isobutyrate as a potential green solvent alternative in research, with a focus on its physicochemical properties and potential applications in biocatalysis and solid-phase peptide synthesis (SPPS). While direct comparative studies are limited, the data presented herein, based on the properties of this compound and analogous esters, suggests its potential as a more sustainable solvent choice.
Physicochemical Properties of this compound and Common Solvents
A key aspect of green chemistry is the selection of solvents with favorable environmental, health, and safety profiles. This compound is a colorless liquid ester with a fruity odor.[1] The following table summarizes its key properties in comparison to common solvents used in research and drug development.
| Property | This compound | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Acetonitrile (ACN) | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) |
| Molecular Formula | C₇H₁₄O₂[1] | CH₂Cl₂ | C₃H₇NO | C₂H₃N | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 130.18[2] | 84.93 | 73.09 | 41.05 | 86.13 |
| Boiling Point (°C) | 120-121[2] | 39.6 | 153 | 81.6 | 80 |
| Density (g/cm³) | ~0.85[3] | 1.33 | 0.944 | 0.786 | 0.86 |
| Flash Point (°C) | 20[3] | N/A | 58 | 2 | -11 |
| Water Solubility | Insoluble[2] | 1.3 g/100 mL | Miscible | Miscible | 14 g/100 mL |
| Toxicity Profile | Low toxicity[4] | Carcinogen, toxic | Reprotoxic, hepatotoxic | Toxic | Irritant |
Application in Biocatalytic Esterification
Introduction: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry.[5] Enzymatic esterification for the synthesis of active pharmaceutical ingredients (APIs) and other valuable compounds is often performed in organic solvents.[6] this compound, as an ester, presents a potentially suitable non-polar medium for such reactions, particularly those involving lipases. While specific protocols for this compound are not widely published, the following protocol for enzymatic esterification of a generic carboxylic acid can be adapted.
Experimental Protocol: Lipase-Catalyzed Esterification
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using an immobilized lipase (B570770), with this compound as the solvent.
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Carboxylic Acid (Substrate 1)
-
Alcohol (Substrate 2)
-
This compound (Solvent)
-
Molecular Sieves (3Å, activated)
-
Orbital Shaker Incubator
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for analysis
Procedure:
-
To a 50 mL screw-cap flask, add the carboxylic acid (1 mmol) and the alcohol (1.2 mmol).
-
Add 10 mL of this compound to dissolve the reactants.
-
Add 10% (w/w of substrates) of immobilized lipase to the reaction mixture.
-
Add 1 g of activated molecular sieves to remove the water produced during the reaction.
-
Seal the flask and place it in an orbital shaker incubator at 50°C and 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by GC-MS or HPLC to determine the conversion to the ester product.
-
Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The product can be isolated by evaporation of the solvent.
Workflow for Biocatalytic Esterification
Caption: Workflow for a typical biocatalytic esterification reaction.
Application in Solid-Phase Peptide Synthesis (SPPS)
Introduction: Solid-phase peptide synthesis (SPPS) is the primary method for producing synthetic peptides for research and therapeutic use.[7] However, SPPS traditionally relies on hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4] The search for greener alternatives is an active area of research, with solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) showing promise.[1][8] While not yet documented for SPPS, this compound's properties as a non-polar, low-toxicity solvent merit its investigation as a potential green alternative, particularly in washing steps or in combination with other green solvents.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines a standard Fmoc-SPPS cycle. This compound could be evaluated as a replacement for traditional solvents, particularly in the washing steps.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in a suitable solvent)
-
Washing solvents: DMF (traditional), this compound (proposed green alternative)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
SPPS reaction vessel
-
HPLC for purification and analysis
Procedure (Single Coupling Cycle):
-
Resin Swelling: Swell the resin in the chosen solvent (e.g., this compound) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine solution for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. This is a key step where this compound could be tested against DMF. Perform multiple washes (e.g., 5 x 1 min).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), coupling reagent (3 eq.), and base (6 eq.) in a minimal amount of a suitable solvent (e.g., a greener co-solvent if the reagents are not soluble in pure this compound).
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin again with the chosen solvent (e.g., this compound) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin, dry it, and treat it with the cleavage cocktail to release the crude peptide.
Workflow for a Single SPPS Cycle
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion and Future Outlook
This compound presents several characteristics of a green solvent: it is derived from readily available starting materials, has low toxicity, and a higher boiling point than some hazardous volatile solvents, which can reduce worker exposure.[2][4] However, its application as a green solvent in mainstream research, particularly in areas like biocatalysis and SPPS, is underexplored. The protocols provided here serve as a starting point for researchers to investigate the potential of this compound as a viable, more sustainable alternative to traditional solvents. Further research is needed to generate comparative data on its performance in various chemical transformations to fully establish its place in the green chemistry toolkit.
References
- 1. biotage.com [biotage.com]
- 2. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|CAS 617-50-5|Reagent [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Publication shows the success of biocatalysis from pharmaceuticals to environmental technology | ZHAW Institute of Chemistry and Biotechnology ICBT [zhaw.ch]
- 6. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Transesterification Reactions Involving Isopropyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a pivotal organic reaction that involves the conversion of an ester into a different ester by reacting it with an alcohol. This process is fundamental in various scientific and industrial applications, including the synthesis of pharmaceuticals, cosmetics, flavors, and biofuels.[1] Isopropyl isobutyrate, a colorless liquid with a fruity odor, serves as a valuable starting material or target molecule in these reactions due to its use as a flavoring agent and solvent.[2]
These application notes provide detailed protocols for acid-catalyzed, base-catalyzed, and enzyme-catalyzed transesterification reactions involving this compound. The methodologies are designed to be adaptable for a range of research and development applications.
General Principles of Transesterification
Transesterification is an equilibrium-limited reaction. To achieve a high yield of the desired product, the reaction equilibrium must be shifted toward the products. Common strategies to achieve this include:
-
Using an excess of the reactant alcohol: This is a widely used method, often with the alcohol also functioning as the reaction solvent.[1]
-
Removing a product: The removal of a lower-boiling point product, such as isopropanol (B130326) in this context, through distillation as the reaction progresses can effectively drive the reaction forward.[1]
The choice of catalyst is critical and depends on the specific substrates, desired reaction conditions (e.g., temperature), and the tolerance of the reactants and products to acidic, basic, or enzymatic environments.[1]
Data Presentation: Transesterification of Esters
While specific quantitative data for the transesterification of this compound is not extensively available in public literature, data from analogous reactions provide valuable insights into expected outcomes. The following tables summarize yields for the transesterification of various esters under different catalytic conditions. These trends are generally applicable to reactions involving this compound, although specific reaction times and yields may differ.
Table 1: Acid-Catalyzed Transesterification of Palm Fatty Acids with Isopropanol [3]
| Catalyst | Alcohol/Fatty Acid Molar Ratio | Temperature (°C) | Conversion (%) |
| Methanesulfonic Acid (0.5 M) | 100:1 | 77 | 80 |
Table 2: Base-Catalyzed Transesterification of Crude Palm Oil (CPO) with Isopropanol [4]
| Catalyst (KOH, %-w of CPO) | CPO/Isopropanol Molar Ratio | Reaction Time (Microwave) | Yield (%) |
| 0.10 | 1:11 | 5 min | - |
| 0.15 | 1:11 | 5 min | - |
| 0.20 | 1:11 | 5 min | 80.5 |
| 0.30 | 1:11 | 5 min | - |
| 0.20 | 1:3 | 5 min | - |
| 0.20 | 1:5 | 5 min | - |
| 0.20 | 1:7 | 5 min | - |
| 0.20 | 1:9 | 5 min | - |
| 0.20 | 1:13 | 5 min | - |
Note: The yield for conventional heating with 0.2% KOH and a 1:11 molar ratio after 150 minutes was 72.2%.[4]
Table 3: Enzymatic Transesterification of Ethyl Butyrate with n-Butanol [5]
| Enzyme | Support | Temperature (°C) | Substrate Ratio (Ethyl Butyrate/n-Butanol) |
| Candida antarctica Lipase (B570770) B | Coated Packing | 65 | 1:10 (v/v) |
Note: This table describes the conditions for an enzymatic reactive distillation process.[5]
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification
This protocol describes a general method for the acid-catalyzed transesterification of this compound with a desired alcohol.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound and a 3 to 10-fold molar excess of the desired alcohol. The alcohol can also serve as the solvent.[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the this compound).[1]
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the alcohol used.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
If a lower alcohol was used, it can be removed under reduced pressure with a rotary evaporator. For higher boiling alcohols, proceed directly to the workup.[1]
-
Dilute the reaction mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.[1]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography.
Caption: Workflow for Acid-Catalyzed Transesterification.
Protocol 2: Base-Catalyzed Transesterification
This protocol is suitable for base-catalyzed transesterification, which is often faster than acid-catalyzed reactions.
Materials:
-
This compound
-
Desired alcohol (anhydrous)
-
Sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH)
-
Anhydrous organic solvent (if needed)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ensure all glassware is dry.
-
Dissolve the base catalyst (e.g., KOH, NaOMe) in the desired alcohol in a round-bottom flask.[4] A typical catalyst concentration is 1-5 mol%.
-
To this solution, add this compound. A common molar ratio of this compound to alcohol is between 1:3 and 1:6.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).[1]
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize the catalyst by adding dilute hydrochloric acid until the solution is slightly acidic.[1]
-
Remove the alcohol under reduced pressure.[1]
-
Add water and an organic solvent (e.g., diethyl ether) to the residue and transfer to a separatory funnel.[1]
-
Wash the organic layer with water and brine.[1]
-
Dry the organic layer over an anhydrous drying agent.[1]
-
Filter and concentrate the organic phase to yield the crude ester.[1]
-
Purify by distillation or column chromatography.[1]
Caption: Workflow for Base-Catalyzed Transesterification.
Protocol 3: Enzyme-Catalyzed Transesterification
This protocol utilizes an immobilized lipase for a milder, more selective transesterification.
Materials:
-
This compound
-
Desired alcohol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (3Å or 4Å, activated)
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Standard filtration equipment
Procedure:
-
To a dry reaction vessel, add this compound, the desired alcohol (typically 1.5 to 5 equivalents), and an anhydrous organic solvent.[1]
-
Add activated molecular sieves to the mixture to remove any residual water, which can inhibit the enzyme.[1]
-
Add the immobilized lipase (typically 5-10% by weight of the limiting reactant).[1]
-
Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure adequate mixing.[1]
-
Incubate the reaction at a suitable temperature, typically between 30-70 °C.[1]
-
Monitor the reaction progress by GC.
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by distillation or column chromatography.
Caption: Workflow for Enzyme-Catalyzed Transesterification.
Conclusion
The protocols provided offer versatile methods for the transesterification of this compound, adaptable to various research and development needs. The choice of method will depend on factors such as substrate compatibility, desired reaction speed, and the required purity of the final product. For sensitive substrates, enzymatic catalysis offers a mild and selective alternative to traditional acid or base catalysis. Proper monitoring and purification are essential to achieving high yields of the desired ester.
References
Troubleshooting & Optimization
Technical Support Center: Isopropyl Isobutyrate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of isopropyl isobutyrate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via Fischer-Speier esterification.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Equilibrium Not Shifted Towards Products: The Fischer esterification is a reversible reaction. To favor product formation, the equilibrium must be shifted to the right.
-
Solution 1: Excess Reagent: Use a large excess of one of the reactants, typically the less expensive one, which is usually isopropanol (B130326).[1][2][3]
-
Solution 2: Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants (hydrolysis).[1][3][4] Continuously remove water as it is formed using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or cyclohexane.[1][5]
-
-
Ineffective Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.
-
Insufficient Reaction Time or Temperature: Esterification reactions can be slow.
Issue 2: Product Contamination and Impurities
Possible Contaminants and Purification Methods:
-
Unreacted Carboxylic Acid (Isobutyric Acid):
-
Solution: After the reaction is complete, wash the organic layer with a weak base solution, such as saturated sodium bicarbonate or sodium carbonate, to neutralize and remove any remaining isobutyric acid.[9]
-
-
Unreacted Alcohol (Isopropanol):
-
Solution: Wash the organic layer with water or brine to remove excess isopropanol.[9]
-
-
Side Products:
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory and industrial method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of isobutyric acid with isopropanol.[10]
Q2: Why is an acid catalyst necessary for Fischer esterification?
A2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][11][12]
Q3: How can I maximize the yield of this compound?
A3: To maximize the yield, you should:
-
Continuously remove the water produced during the reaction using a Dean-Stark apparatus.[1][5][13] This shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[13]
Q4: What are some alternative methods for synthesizing this compound?
A4: Besides Fischer esterification, other methods include:
-
Transesterification: The exchange of the alkoxy group of an ester with another alcohol.[10]
-
Enzymatic Esterification: The use of lipases as biocatalysts, which offers high selectivity and milder reaction conditions.[14]
Q5: How do I purify the synthesized this compound?
A5: The typical purification process involves:
-
Neutralization: Washing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to remove unreacted isobutyric acid and the acid catalyst.[9]
-
Washing: Washing with water or brine to remove the excess alcohol and any remaining water-soluble impurities.[9]
-
Drying: Drying the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Distillation: Performing fractional distillation to separate the pure this compound from any remaining impurities and solvent.[6][9]
Purification Workflow:
Data Presentation
Table 1: Comparison of Catalysts for Esterification Reactions
| Catalyst Type | Catalyst Example | Reaction Temperature (°C) | Reported Conversion/Yield | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 70 - 120 | Good to high | Inexpensive, readily available | Difficult to separate from product, corrosive |
| Heterogeneous Acid | Tungstated Zirconia-Alumina | 250 | > 90% | Easily recoverable and reusable, less corrosive | Higher reaction temperatures may be required |
| Heterogeneous Acid | Sulfated Tin Oxide | 175 | Complete conversion | Easily recoverable and reusable | May require specific preparation methods |
| Ion-Exchange Resin | Amberlyst-15 | Moderate | High selectivity | Easily separated from product, operates at moderate temperatures | Can be more expensive than mineral acids |
| Enzymatic | Immobilized Lipase | 30 - 70 | Up to 93.89% | High selectivity, mild conditions, environmentally friendly | Can be more expensive, may have lower reaction rates |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Experimental Protocols
Protocol: Synthesis of this compound via Fischer Esterification with Dean-Stark Trap
Materials:
-
Isobutyric acid
-
Isopropanol
-
Toluene (or cyclohexane)
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagents: To the round-bottom flask, add isobutyric acid, a 1.5 to 3-fold molar excess of isopropanol, and an azeotropic solvent such as toluene. Add a few boiling chips.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).
-
Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will collect in the bottom of the trap while the toluene will overflow back into the reaction flask. Continue refluxing until water is no longer collected in the trap (typically 1-3 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted isobutyric acid. Vent the separatory funnel frequently to release the CO₂ gas produced.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining isopropanol and water-soluble byproducts.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the this compound by fractional distillation. Collect the fraction that boils at approximately 120-121°C.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Isopropanol and toluene are flammable. Keep away from open flames and ignition sources.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Buy this compound | 617-50-5 [smolecule.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Isopropyl Isobutyrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of isopropyl isobutyrate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of isobutyric acid with isopropanol (B130326).[1][2][3] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed as a byproduct is removed.[1][3]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions originate from the acid-catalyzed reactions of the alcohol, isopropanol. These include:
-
Dehydration to Diisopropyl Ether: Two molecules of isopropanol can undergo intermolecular dehydration to form diisopropyl ether. This reaction is also acid-catalyzed and becomes more significant at higher temperatures.
-
Dehydration to Propylene (B89431): Isopropanol can undergo intramolecular dehydration to yield propylene gas. This is also favored by strong acids and high temperatures.
-
Hydrolysis of the Ester: As the Fischer esterification is a reversible process, the product, this compound, can be hydrolyzed back to isobutyric acid and isopropanol in the presence of water.[1]
Q3: What catalysts are typically used for this esterification?
Commonly used acid catalysts for the Fischer esterification of this compound include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins like Amberlyst-15.[1][4] While strong mineral acids are effective, they can also promote side reactions and require neutralization during workup. Solid acid catalysts can simplify purification as they can be filtered off.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired ester. What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. Here are the primary factors and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction/Equilibrium Not Shifted | Increase the excess of isopropanol (e.g., 3-5 equivalents) to shift the equilibrium towards the product.[5] |
| Remove water as it is formed using a Dean-Stark apparatus, especially if the reaction is conducted in a solvent like toluene.[1] | |
| Hydrolysis of the Product | Ensure all reagents and glassware are dry before starting the reaction. |
| Insufficient Catalyst | Increase the catalyst loading. For sulfuric acid, a catalytic amount (e.g., 1-5 mol%) is typical. |
| Low Reaction Temperature | Ensure the reaction is heated to reflux to achieve a reasonable reaction rate. The boiling point of isopropanol is 82.6 °C.[4] |
| Premature Workup | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup. |
Issue 2: Presence of Diisopropyl Ether as an Impurity
Q: I have identified diisopropyl ether in my product mixture. How can I minimize its formation?
A: The formation of diisopropyl ether is a common side reaction of isopropanol under acidic conditions. Here’s how to address it:
| Influencing Factor | Mitigation Strategy |
| High Reaction Temperature | Avoid excessive heating. While reflux is necessary, prolonged heating at very high temperatures can favor ether formation. A temperature range of 80-100°C is a good starting point to balance reaction rate and byproduct formation.[4] |
| Strongly Acidic Catalyst | Consider using a milder acid catalyst or a solid acid catalyst like Amberlyst-15, which can sometimes offer better selectivity.[4] |
| Prolonged Reaction Time | Monitor the reaction and stop it once the formation of the ester has plateaued to prevent the accumulation of byproducts.[4] |
Issue 3: Unreacted Isobutyric Acid in the Final Product
Q: After purification, I still have a significant amount of unreacted isobutyric acid. How can I effectively remove it?
A: The presence of unreacted carboxylic acid is a common issue. Here are the recommended purification steps:
| Purification Step | Detailed Procedure |
| Aqueous Workup | After the reaction is complete, cool the mixture and transfer it to a separatory funnel. |
| Neutralization | Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and convert the unreacted isobutyric acid into its water-soluble sodium salt.[5][6] Be cautious of CO₂ evolution. Repeat the washing until no more gas evolves. |
| Washing | Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts. |
| Drying | Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). |
| Distillation | After removing the drying agent by filtration and evaporating the solvent (if any), purify the crude this compound by fractional distillation to separate it from any remaining high-boiling impurities. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Isobutyric acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate (B1210297) (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid (1.0 mol equivalent) and isopropanol (3.0 mol equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.02 mol equivalents) to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Washing:
-
Wash the organic layer twice with a saturated solution of sodium bicarbonate.
-
Wash the organic layer once with water.
-
Wash the organic layer once with brine.
-
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 119-121 °C.
Data Presentation
| Parameter | Value | Significance | Reference |
| Boiling Point of this compound | 119-121 °C | Important for purification by distillation. | [7] |
| Boiling Point of Isopropanol | 82.6 °C | The reaction is typically run at or near this temperature (reflux). | [4] |
| Boiling Point of Diisopropyl Ether | 68-69 °C | A lower boiling point than the product, allowing for potential separation by distillation. | |
| Typical Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | An excess of alcohol is used to drive the reaction equilibrium towards the product. | [5] |
| Typical Catalyst Loading (H₂SO₄) | 1-5 mol% | A catalytic amount is sufficient; excess can lead to more side reactions. |
Visualizations
Caption: Main reaction pathway for the Fischer esterification of this compound.
Caption: Acid-catalyzed side reactions of isopropanol.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isopropyl Isobutyrate Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of isobutyric acid with isopropanol (B130326) to synthesize isopropyl isobutyrate. The primary focus is on the critical step of water removal to ensure high reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in the Fischer esterification of this compound?
A1: The Fischer esterification is a reversible equilibrium reaction.[1][2] Water is a byproduct of the reaction between isobutyric acid and isopropanol. If water is not removed from the reaction mixture, it can react with the this compound product, hydrolyzing it back to the starting materials (isobutyric acid and isopropanol).[2][3] This reverse reaction lowers the overall yield of the desired ester. By continuously removing water, the equilibrium is shifted towards the product side, in accordance with Le Châtelier's principle, leading to a higher conversion and yield.[4][5]
Q2: What are the most common methods for removing water during this esterification?
A2: The most prevalent and effective method is azeotropic distillation using a Dean-Stark apparatus.[6][7] This technique involves using a solvent (an entrainer) that forms a low-boiling azeotrope with water. As the reaction mixture is heated, the azeotrope vaporizes and is then condensed. In the Dean-Stark trap, the water separates from the less dense, immiscible organic solvent, which is then returned to the reaction flask. Other methods include the use of in-situ drying agents like molecular sieves.[8]
Q3: What is the role of the acid catalyst in this reaction?
A3: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to increase the rate of the esterification reaction.[4] The catalyst protonates the carbonyl oxygen of the isobutyric acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isopropanol.[1] The catalyst is regenerated at the end of the reaction cycle.
Q4: How can I monitor the progress of my esterification reaction?
A4: Several techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively observe the disappearance of the starting materials (isobutyric acid) and the appearance of the product (this compound).[3]
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative concentrations of reactants and products over time.[9]
-
Infrared (IR) Spectroscopy: The reaction can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester.[3]
-
Water Collection in Dean-Stark Trap: When using a Dean-Stark apparatus, the reaction is nearing completion when the theoretical amount of water has been collected in the trap.[10]
Q5: What are the primary safety concerns when performing this esterification?
A5: Key safety precautions include:
-
Flammability: Isopropanol and this compound are flammable liquids.[11][12][13][14] The reaction should be performed in a well-ventilated fume hood, away from ignition sources.
-
Corrosivity: The acid catalyst (e.g., sulfuric acid) is corrosive and can cause severe burns.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13][15][16]
-
Handling: Handle all chemicals with care, avoiding inhalation of vapors and skin contact.[15][16]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete reaction: The reaction may not have reached equilibrium or was stopped prematurely. 2. Water present in reactants or glassware: Trace amounts of water can inhibit the forward reaction. 3. Inefficient water removal: The Dean-Stark apparatus may not be functioning correctly, or the drying agent is saturated. 4. Loss of product during workup: The ester may be lost during the washing and extraction steps. 5. Hydrolysis during workup: The ester is being converted back to the starting materials during the aqueous wash steps.[3] 6. Suboptimal reactant ratio: An inappropriate molar ratio of isobutyric acid to isopropanol can limit the conversion.[10] 7. Insufficient or inactive catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.[17] | 1. Increase reaction time: Monitor the reaction by TLC or GC until the starting material is consumed. 2. Use anhydrous reactants and dry glassware: Ensure all reagents are anhydrous and glassware is oven-dried before use.[18] 3. Check Dean-Stark setup: Ensure proper condensation and separation of water. If using drying agents, add a fresh batch. 4. Careful workup: Perform extractions carefully and minimize transfers. A brine wash can help reduce the solubility of the ester in the aqueous layer.[3] 5. Use cold, weak base for neutralization: Wash with cold, saturated sodium bicarbonate solution instead of strong bases like NaOH to neutralize the acid catalyst.[3] 6. Use an excess of one reactant: Typically, a molar excess of the less expensive reactant (isopropanol) is used to drive the equilibrium forward.[4][10] 7. Use fresh, anhydrous catalyst: Ensure the acid catalyst is fresh and anhydrous. |
| Reaction Stalls (No Further Product Formation) | 1. Equilibrium has been reached without complete conversion. 2. Catalyst has become deactivated. | 1. Improve water removal: Ensure the Dean-Stark trap is efficiently removing water. Consider adding a drying agent like molecular sieves to the reaction flask.[8] 2. Add more catalyst: If the catalyst is suspected to be the issue, a small additional amount of fresh catalyst can be added. |
| Formation of Side Products | 1. Dehydration of isopropanol: At high temperatures with a strong acid catalyst, isopropanol can dehydrate to form diisopropyl ether.[19] 2. Polymerization or other side reactions of isobutyric acid. | 1. Control reaction temperature: Avoid excessive heating. The optimal temperature is typically the reflux temperature of the azeotropic mixture. 2. Use appropriate catalyst concentration: Use the recommended catalytic amount of acid to minimize side reactions. |
| Difficulty in Separating Layers During Workup | 1. Formation of an emulsion. 2. Insufficient density difference between the organic and aqueous layers. | 1. Add brine: Washing with a saturated sodium chloride solution (brine) can help break emulsions.[3] 2. Add more organic solvent: Diluting the organic layer can help improve the density difference. |
Quantitative Data
Table 1: Effect of Water Removal Method on Isopropyl Esterification Yield
| Water Removal Method | Typical Conversion Rate | Reference |
| Batch Reaction (No continuous water removal) | 63% | [20] |
| Reactive Distillation (e.g., Dean-Stark) | 80% | [20] |
| Azeotropic Distillation (Optimized) | >95% | [21] |
Table 2: Comparison of Common Drying Agents for Esterification Reactions
| Drying Agent | Capacity | Speed | Suitability for Esters | Reference |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | High | Slow | Generally suitable | |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | High | Generally suitable | [22] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | Not suitable (can form adducts with esters) | |
| Molecular Sieves (3Å or 4Å) | High | High | Generally suitable | [23] |
Experimental Protocols
Protocol: Synthesis of this compound using a Dean-Stark Apparatus
Materials:
-
Isobutyric acid
-
Isopropanol (anhydrous)
-
Toluene (B28343) (or another suitable entrainer like cyclohexane)[21][24]
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is dry.[6]
-
Charging the Flask: To the round-bottom flask, add isobutyric acid, a molar excess of isopropanol (e.g., 1.5 to 2 equivalents), and the entrainer (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux with stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until TLC analysis indicates the consumption of the isobutyric acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)
-
Brine[3]
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene and excess isopropanol) by rotary evaporation.
-
-
Purification: The crude this compound can be further purified by distillation if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. smartlabs.co.za [smartlabs.co.za]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. phi.com [phi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. US4452999A - Method for making isobutyric acid - Google Patents [patents.google.com]
- 20. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 21. Buy this compound | 617-50-5 [smolecule.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. scribd.com [scribd.com]
- 24. GB2088734A - Removal of water from isopropanol - Google Patents [patents.google.com]
Preventing hydrolysis of isopropyl isobutyrate during storage
Technical Support Center: Isopropyl Isobutyrate
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic compound classified as an ester, formed from isopropanol (B130326) and isobutyric acid.[1] It is a colorless liquid with a characteristic fruity odor, often used as a flavoring agent and a solvent in coatings and adhesives.[1] Its chemical stability is crucial because, like other esters, it is susceptible to hydrolysis, a chemical reaction that breaks it down into its constituent parts: isobutyric acid and isopropanol.[1][2] This degradation can alter the purity, efficacy, and safety profile of a formulation, which is a significant concern in research and drug development.
Q2: What is ester hydrolysis and how does it affect this compound?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, water breaks the ester bond, resulting in the formation of isobutyric acid and isopropanol.[2] This reaction can be catalyzed by the presence of acids or bases.[1][2][3] The consequences of hydrolysis include a decrease in the concentration of the active ester, an increase in impurities, and potential changes in the physical and chemical properties of the product, such as its pH and odor.
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
Several factors can increase the rate of ester hydrolysis:
-
Presence of Water: As a reactant, the availability of water is a primary driver of hydrolysis.[4] Exposure to atmospheric humidity or moisture in the storage container can initiate the degradation process.
-
pH Level: The hydrolysis of esters is significantly influenced by pH. The reaction can be catalyzed by both acidic and basic conditions.[2][5] this compound is known to undergo hydrolysis in the presence of strong acids or bases.[1]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[2] Storing the compound at elevated temperatures will accelerate its degradation.
-
Presence of Catalysts: Besides acids and bases, certain metal ions can also act as catalysts, speeding up the hydrolysis process.[4]
Q4: How can I prevent or minimize the hydrolysis of this compound during storage?
Preventing hydrolysis involves controlling the factors that promote it. Key strategies include:
-
Moisture Control: Store this compound in tightly sealed, moisture-proof containers to minimize contact with water and humidity.[4][6] Using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.[6][7]
-
Temperature Control: Store the compound in a cool, well-ventilated place, away from heat sources.[8] Refrigeration is often recommended to reduce the rate of decomposition.[7]
-
pH Control: Maintain a neutral pH environment where possible, as both highly acidic and alkaline conditions can catalyze hydrolysis.[4]
-
Use of Stabilizers: In formulations, the addition of specific chemical agents can inhibit hydrolysis.[4][6]
Q5: What are the recommended storage conditions for this compound?
Based on safety data sheets and chemical properties, the recommended storage conditions are:
-
Environment: Keep in a dry, cool, and well-ventilated area.[8][9]
-
Temperature: Recommended storage temperatures are typically between 15°C and 30°C for general laboratory use, but for long-term stability, storing in a cool place is advised.[8]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Atmosphere: For sensitive applications, consider flushing the container with an inert gas like nitrogen or argon before sealing.[7]
Q6: Are there chemical stabilizers that can be added to prevent hydrolysis?
Yes, several types of chemical stabilizers can be incorporated into formulations to protect esters from hydrolysis:
-
Hydrolysis Stabilizers (e.g., Carbodiimides): These compounds, such as Bis(2,6-diisopropylphenyl)carbodiimide, react with the carboxylic acids produced during hydrolysis, effectively removing a product of the reaction and preventing autocatalysis.[4][10]
-
Acid Scavengers: Polymeric acid scavengers can neutralize acidic impurities that may catalyze hydrolysis.[11]
-
Chelating Agents: Agents like EDTA can bind to metal ions that might otherwise catalyze the degradation of the ester.[4]
-
Antioxidants: In cases where oxidation can trigger hydrolysis, antioxidants like hindered phenols can be added to scavenge free radicals.[4]
Troubleshooting Guide: this compound Degradation
If you suspect that your stored this compound has undergone hydrolysis, follow this guide to identify the cause and find a solution.
Problem: Stored this compound shows signs of degradation (e.g., change in odor from fruity to sour, decreased purity confirmed by analysis, or pH shift in formulation).
Caption: Troubleshooting workflow for this compound degradation.
Data Presentation
Table 1: Estimated Hydrolysis Half-Life of Isobutyl Isobutyrate at 25°C
| pH | Half-Life |
| 7 | ~9.2 years |
| 8 | ~337 days |
| Source: Data estimated for isobutyl isobutyrate, a structural analog.[12][13] |
This data clearly shows that even a small increase in alkalinity (from pH 7 to pH 8) can dramatically accelerate the rate of hydrolysis.
Experimental Protocols
Protocol 1: Recommended Storage Procedure for this compound
-
Material Selection: Use clean, dry containers made of an inert material (e.g., amber glass) with a tight-fitting, high-quality seal (e.g., a PTFE-lined cap).
-
Inert Atmosphere (Optional, for high-purity applications): Before sealing, gently flush the headspace of the container with a dry, inert gas such as nitrogen or argon for 1-2 minutes to displace air and moisture.
-
Sealing: Secure the cap tightly immediately after dispensing the material or flushing with gas. For added protection, wrap the cap and neck of the container with parafilm.
-
Labeling: Clearly label the container with the compound name, date of receipt/aliquoting, and storage conditions.
-
Storage Location: Place the sealed container in a cool, dark, and well-ventilated area designated for flammable liquids, away from heat, sparks, and incompatible chemicals.[14] A temperature-controlled cabinet or refrigerator is ideal.
-
Handling: When accessing the material, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the cold container.[15] Minimize the time the container is open.
Protocol 2: Quantification of Hydrolysis by GC-MS
This protocol provides a general method to quantify this compound and its primary hydrolysis products, isopropanol and isobutyric acid.
-
Standard Preparation:
-
Prepare individual stock solutions of high-purity this compound, isopropanol, and isobutyric acid in a suitable solvent (e.g., anhydrous dichloromethane (B109758) or ethyl acetate).
-
Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the stored this compound sample.
-
Dissolve and dilute the sample in the chosen solvent to a final concentration within the calibration range. An internal standard (e.g., undecane) can be added for improved quantitation.
-
-
GC-MS Instrument Conditions (Example):
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-200.
-
-
Data Analysis:
-
Identify the peaks for isopropanol, isobutyric acid, and this compound based on their retention times and mass spectra compared to the standards.
-
Construct calibration curves for each compound by plotting peak area versus concentration.
-
Quantify the amount of each compound in the test sample using the calibration curves. The degree of hydrolysis can be calculated as the molar ratio of the products to the initial ester.
-
Visualizations
Caption: The hydrolysis reaction of this compound.
References
- 1. CAS 617-50-5: this compound | CymitQuimica [cymitquimica.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. carbodiimide.com [carbodiimide.com]
- 5. psiberg.com [psiberg.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. researchgate.net [researchgate.net]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
- 11. Hydrolyseschutz für Polymere & Schmierstoffe [lubio.com]
- 12. This compound|CAS 617-50-5|Reagent [benchchem.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in enzymatic synthesis of esters
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the enzymatic synthesis of esters.
Frequently Asked Questions (FAQs)
Section 1: Diagnosing Low Conversion Rates
Q1: My ester synthesis reaction has a very low conversion rate. What are the most common initial causes to investigate?
A1: Low conversion rates in enzymatic ester synthesis can typically be traced back to a few key areas. The primary factors to investigate are unfavorable reaction equilibrium, issues with the enzyme's activity or stability, substrate or product inhibition, and suboptimal reaction conditions such as temperature, pH, or solvent choice.[1][2][3] Each of these areas contains several variables that need to be systematically checked.
Q2: How can I systematically troubleshoot the cause of my low yield?
A2: A logical, step-by-step approach is the most effective way to identify the root cause of low conversion. Start by verifying the activity of your enzyme stock. Then, investigate the reaction equilibrium, focusing on water content. Next, assess potential substrate and product inhibition. Finally, optimize critical reaction parameters like temperature, substrate molar ratio, and enzyme loading.
Caption: A general workflow for troubleshooting low conversion rates.
Section 2: Reaction Equilibrium
Q3: How does water content affect my reaction? The conversion starts well but then plateaus at a low level.
A3: This is a classic sign of an unfavorable reaction equilibrium. Esterification is a reversible reaction that produces water as a byproduct.[1] As water accumulates in the reaction medium, it shifts the equilibrium back towards the starting materials (hydrolysis), effectively halting the synthesis of the ester and limiting the final yield.[2][4] While a minimal amount of water is essential to maintain the enzyme's active conformation, excess water strongly favors the reverse (hydrolysis) reaction.[3][5]
Caption: The reversible nature of enzymatic ester synthesis.
Q4: How can I remove water from the reaction to improve the final conversion?
A4: There are several effective methods for in-situ water removal. One common approach is to add molecular sieves to the reaction mixture.[1] Alternatively, conducting the reaction under a vacuum can effectively remove the water as it is formed.[2][6] The choice of method depends on the scale of your reaction and the stability of your substrates at reduced pressure.
Section 3: Enzyme, Substrate, and Product Issues
Q5: I'm not seeing any reaction at all. Could my enzyme be inactive?
A5: Complete lack of a reaction often points to an inactive enzyme.[2] This can be due to improper storage, handling, or the presence of denaturing agents. It is crucial to check the enzyme's activity with a standard, reliable reaction before proceeding with your target synthesis. Lipases, the most common enzymes for ester synthesis, are generally stable but can be inactivated by extreme pH or temperature.[1][7]
Q6: My reaction rate is high initially but then slows down drastically, even after accounting for equilibrium. What could be the cause?
A6: This pattern is often indicative of substrate or product inhibition.[2][8]
-
Substrate Inhibition: High concentrations of certain substrates, particularly short-chain alcohols and acids, can inhibit or even deactivate the lipase.[2][9]
-
Product Inhibition: As the ester product accumulates, it can bind to the enzyme's active site, acting as a competitive inhibitor and slowing down the reaction rate.[1][10]
Caption: Mechanisms of substrate and product inhibition in enzymes.
Q7: How can I overcome substrate or product inhibition?
A7: To mitigate substrate inhibition, you can optimize the substrate molar ratio or use a fed-batch approach where one substrate is added gradually to maintain a low, non-inhibitory concentration.[2] For product inhibition, in-situ product removal techniques can be employed, although this is often more complex to implement.[1]
Section 4: Optimizing Reaction Conditions
Q8: What are the key reaction parameters I should optimize to increase my ester yield?
A8: The primary parameters to optimize are substrate molar ratio, enzyme concentration (loading), and temperature.[11][12]
-
Molar Ratio: While the stoichiometric ratio is 1:1, using an excess of one substrate (usually the alcohol) can help shift the equilibrium towards the product. However, a very large excess can cause substrate inhibition.[2][11]
-
Enzyme Concentration: Increasing the enzyme loading generally increases the reaction rate, but there is a point of diminishing returns where the substrate becomes the limiting factor or mass transfer issues arise.[1][11]
-
Temperature: Enzyme activity increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity.[7][13]
Table 1: Typical Starting Points for Reaction Parameter Optimization
| Parameter | Typical Range | Key Considerations |
| Temperature | 40 - 60 °C | Varies by specific lipase; higher temperatures risk enzyme denaturation.[13] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | High excess can lead to substrate inhibition.[2][6] |
| Enzyme Loading (% w/w of substrates) | 1% - 10% | Higher loading can cause particle aggregation and mass transfer limitations.[2][11] |
| Agitation Speed | 150 - 250 rpm | Must be sufficient to ensure proper mixing and reduce mass transfer limitations.[11] |
Key Experimental Protocols
Protocol 1: General Procedure for Enzymatic Ester Synthesis
-
Reactant Preparation: Add the carboxylic acid and alcohol to a sealed reaction vessel at the desired molar ratio. If using a solvent, add it at this stage.
-
Temperature Control: Place the vessel in a shaking incubator or on a magnetic stirrer with a heating mantle set to the desired reaction temperature (e.g., 50 °C). Allow the mixture to equilibrate.
-
Water Removal (Optional but Recommended): If using molecular sieves, add them to the mixture (typically 10-20% w/v) before adding the enzyme.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount is typically between 1-10% of the total weight of the substrates.[2]
-
Reaction: Start agitation (e.g., 200 rpm) to ensure the mixture is homogenous.
-
Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture for analysis.
-
Sample Preparation: Immediately filter the sample to remove the enzyme and stop the reaction. Dilute the sample in a suitable solvent (e.g., ethanol (B145695) or hexane) for analysis.
-
Analysis: Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product and remaining substrates.
Protocol 2: Monitoring Reaction Progress by HPLC
This protocol provides a general method for monitoring the formation of an ester product. The specific column, mobile phase, and wavelength will need to be optimized for your specific ester.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1]
-
Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the ester or one of the substrates has significant absorbance.
-
Calibration: Prepare standard solutions of the starting acid, alcohol, and the pure ester product at known concentrations to create a calibration curve.
-
Analysis: Inject the prepared samples from the reaction. Quantify the amount of ester formed by comparing the peak area to the calibration curve. The conversion rate can be calculated based on the initial amount of the limiting substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme_inhibitor [bionity.com]
- 9. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoprotein lipase. Mechanism of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving the Purity of Synthesized Isopropyl Isobutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of isopropyl isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification. This reaction involves heating isobutyric acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is reversible, so specific techniques are often employed to drive it towards the product side.[4][5]
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The primary impurities typically include unreacted starting materials (isobutyric acid and isopropanol), the water byproduct from the esterification reaction, and residual acid catalyst.[6] Side products can also form, though usually in smaller amounts, and may include di-isopropyl ether (from the dehydration of isopropanol) or di-isopropyl ketone.[7]
Q3: What purity level is generally required for commercial or research applications?
A3: Commercial specifications for this compound typically demand purity levels exceeding 98.0%, as determined by gas chromatography (GC).[1][8] For pharmaceutical or specialized applications, even higher purity may be required.
Q4: Which analytical techniques are most effective for determining the purity of my final product?
A4: A combination of techniques is often used for comprehensive impurity profiling. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the primary method for quantifying the purity of this compound and identifying volatile impurities.[1][8][9][10] High-Performance Liquid Chromatography (HPLC) can be adapted to detect non-volatile impurities.[11] Spectroscopic methods like FT-IR and NMR are also invaluable for structural confirmation and detecting functional group impurities.[10][12]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification process in a direct question-and-answer format.
Problem: Low Reaction Yield
Q: My reaction conversion to this compound is low. What are the likely causes and how can I increase the yield?
A: Low yield in Fischer esterification is almost always due to the reaction reaching equilibrium without favoring the products. Since the reaction is reversible, the presence of the water byproduct can drive the reaction backward (hydrolysis).[4][5]
Solutions:
-
Shift the Equilibrium: According to Le Châtelier's Principle, you can shift the equilibrium toward the product side.
-
Use Excess Reactant: Employ a large excess of one reactant, typically the less expensive one (isopropanol).[1][4] A molar ratio of 1.2:1 to 3:1 (isopropanol to isobutyric acid) is common.[2]
-
Remove Water: Continuously remove water as it forms. This is the most effective method. You can use a Dean-Stark apparatus with a solvent like toluene (B28343) or cyclohexane (B81311) that forms an azeotrope with water.[1][3] Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can absorb the water.[4]
-
Problem: Acidic Final Product
Q: After distillation, my this compound is still acidic. What causes this and how can it be corrected?
A: An acidic final product indicates the presence of residual acid catalyst (e.g., H₂SO₄) or, more commonly, unreacted isobutyric acid that has co-distilled with your product.
Solutions:
-
Neutralization Wash: Before the final distillation, it is critical to perform a "workup" on the crude reaction mixture. Wash the crude product with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, until the effervescence (CO₂ evolution) ceases.[6] This will neutralize the strong acid catalyst and convert the unreacted isobutyric acid into its water-soluble sodium salt.
-
Water Wash: Following the neutralization step, wash the organic layer with deionized water or brine to remove any remaining salts and water-soluble impurities.[6]
Problem: Water Contamination in Final Product
Q: My purified product appears cloudy or hazy, suggesting water is present. How can I effectively dry the ester?
A: Cloudiness is a clear indicator of water contamination. This compound is insoluble in water.[13] Water can be introduced from the reaction itself or during the aqueous workup steps.
Solutions:
-
Use a Drying Agent: After the washing steps and before the final distillation, dry the organic layer using an anhydrous inorganic salt. Common choices include anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or calcium chloride (CaCl₂). Add the drying agent to the liquid, swirl, and let it sit until the liquid is clear. If the drying agent clumps together, more is needed.
-
Efficient Separation: Ensure you are carefully separating the organic and aqueous layers during the workup. Using a separatory funnel is standard practice.
-
Fractional Distillation: A properly conducted fractional distillation should effectively separate the lower-boiling water azeotrope from the pure ester. Ensure your distillation setup is efficient and that you monitor the temperature at the still head closely.
Quantitative Data Summary
The following tables provide key data to assist in planning purification protocols, particularly distillation.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 20°C) |
|---|---|---|---|---|
| This compound | C₇H₁₄O₂ | 130.18 | 120-121 | ~0.850 |
| Isopropanol (B130326) | C₃H₈O | 60.10 | 82.5 | 0.786 |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | 152-155 | 0.950 |
| Water | H₂O | 18.02 | 100.0 | 0.998 |
| Di-isopropyl ether | C₆H₁₄O | 102.17 | 68.0 | 0.725 |
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Purpose | Information Provided |
|---|---|---|
| Gas Chromatography (GC-FID, GC-MS) | Quantitative Purity Analysis, Impurity Identification | Provides percentage purity and allows for the identification and quantification of volatile impurities.[1][8] |
| High-Performance Liquid Chromatography (HPLC) | Non-Volatile Impurity Analysis | Detects less volatile impurities, such as catalyst residues or high-molecular-weight side products.[11] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional Group Analysis | Confirms the presence of the ester carbonyl (~1730 cm⁻¹) and the absence of a broad carboxylic acid O-H peak (~2500-3300 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirms the precise chemical structure of the product and can be used to quantify impurities if an internal standard is used. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. If water removal is desired during the reaction, use a Dean-Stark apparatus.
-
Reagents: To the flask, add isobutyric acid (1.0 eq). Add an excess of isopropanol (e.g., 2.0-3.0 eq).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 1-2% of the total mass).
-
Reaction: Heat the mixture to reflux (the temperature should be around the boiling point of isopropanol, ~82°C, or higher if a solvent is used) with vigorous stirring.[15]
-
Monitoring: Allow the reaction to proceed for 1-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via GC or TLC.
Protocol 2: Post-Synthesis Purification (Workup)
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent in which the ester is soluble, such as diethyl ether or ethyl acetate, to facilitate separation.
-
Neutralization: Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first and vent the funnel frequently to release the CO₂ gas produced. Continue washing until no more gas evolves. Discard the aqueous layer.
-
Washing: Wash the remaining organic layer with water (1-2 times) and then with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the low-boiling organic solvent using a rotary evaporator.
-
Final Purification: Purify the remaining crude this compound by fractional distillation under atmospheric pressure to obtain the pure product (boiling point ~121°C).[13][14]
Process and Mechanism Visualizations
Below are diagrams illustrating the synthesis workflow and the underlying chemical mechanism.
Caption: A flowchart of the synthesis and purification process.
Caption: The acid-catalyzed mechanism for Fischer esterification.
References
- 1. Buy this compound | 617-50-5 [smolecule.com]
- 2. This compound|CAS 617-50-5|Reagent [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. benchchem.com [benchchem.com]
- 7. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 8. adpharmachem.com [adpharmachem.com]
- 9. Isopropyl bromoisobutyrate (2-) - analysis - Analytice [analytice.com]
- 10. rroij.com [rroij.com]
- 11. oatext.com [oatext.com]
- 12. ijrar.org [ijrar.org]
- 13. chembk.com [chembk.com]
- 14. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. community.wvu.edu [community.wvu.edu]
Technical Support Center: Catalyst Selection for Efficient Isopropyl Isobutyrate Production
Welcome to the Technical Support Center for the synthesis of isopropyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via the Fischer esterification of isobutyric acid with isopropanol (B130326). This reaction is commonly catalyzed by strong acids, heterogeneous acid catalysts, or enzymes (lipases).
Q2: How do I choose the right catalyst for my experiment?
A2: The choice of catalyst depends on several factors, including desired reaction conditions, required product purity, and environmental considerations.
-
Strong acid catalysts (e.g., sulfuric acid) are effective and low-cost but can be corrosive and lead to side reactions, complicating purification.
-
Heterogeneous acid catalysts (e.g., Amberlyst-15) are solid resins that are easily separated from the reaction mixture by filtration, allowing for catalyst recycling and simpler work-up. They are generally considered a "greener" alternative to strong mineral acids.
-
Enzymatic catalysts (e.g., lipases) offer high selectivity under mild reaction conditions, minimizing byproduct formation and yielding a high-purity product. However, they can be more expensive and may have specific operational requirements.
Q3: Why is water removal important during the synthesis of this compound?
A3: The Fischer esterification is a reversible reaction. Water is a byproduct, and its accumulation can shift the equilibrium back towards the reactants (isobutyric acid and isopropanol), thus reducing the yield of the desired ester. Continuous removal of water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, drives the reaction forward to achieve a higher conversion.
Q4: What are the typical yields I can expect for this compound synthesis?
A4: Yields can vary significantly depending on the catalyst, reaction conditions, and efficiency of water removal. With optimized conditions, yields can range from moderate to excellent. For instance, lipase-catalyzed synthesis of similar isopropyl esters has been reported to achieve conversions of over 90%.
Q5: What are the main byproducts in this compound synthesis?
A5: Potential byproducts can include diisopropyl ether, which can form from the acid-catalyzed dehydration of isopropanol, and unreacted starting materials. High temperatures and strong acid catalysts can also lead to charring and the formation of colored impurities.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Probable Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Unfavorable Equilibrium | The presence of water is shifting the equilibrium towards the reactants. Use a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent like molecular sieves to the reaction mixture. Using a large excess of isopropanol can also help drive the reaction forward. |
| Insufficient Catalyst Activity | The catalyst may be inactive or used in an insufficient amount. For acid catalysts, ensure the correct concentration is used. For heterogeneous catalysts like Amberlyst-15, ensure it is properly activated and not poisoned. For enzymatic catalysts, verify the enzyme's activity and storage conditions. |
| Low Reaction Temperature | The reaction rate may be too slow at the current temperature. Gradually increase the reaction temperature while monitoring for potential side reactions. |
Issue 2: Dark Brown or Black Reaction Mixture
| Probable Cause | Recommended Solution |
| Charring of Reactants | The reaction temperature is too high, or the acid catalyst was added too quickly, causing localized overheating. Reduce the reaction temperature. Add strong acid catalysts slowly and with efficient stirring to dissipate heat. |
| Side Reactions | Strong acid catalysts can promote side reactions like dehydration and polymerization, especially at elevated temperatures. Consider using a milder catalyst, such as Amberlyst-15 or a lipase, or lowering the reaction temperature. |
Issue 3: Difficulty in Product Purification
| Probable Cause | Recommended Solution |
| Emulsion Formation During Work-up | Vigorous shaking during the extraction process can lead to the formation of stable emulsions, especially if acidic or basic washes are used. Gently swirl or invert the separatory funnel instead of shaking vigorously. Adding brine (saturated NaCl solution) can help to break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.[1][2] |
| Residual Acid Catalyst | Incomplete neutralization of a homogeneous acid catalyst can lead to product degradation during distillation. Ensure complete neutralization by washing the organic layer with a saturated solution of sodium bicarbonate until CO2 evolution ceases. |
| Presence of Unreacted Starting Materials | Unreacted isobutyric acid and isopropanol can co-distill with the product. Wash the organic layer thoroughly with water and a bicarbonate solution to remove the acid. Excess isopropanol can be removed by washing with brine and careful distillation. |
Data Presentation
Table 1: Comparison of Catalysts for Isopropyl Ester Synthesis (Illustrative Data based on similar esters)
| Catalyst | Catalyst Loading | Reactant Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | 3:1 - 5:1 | 80-100 (Reflux) | 2-6 | 60-80 |
| Amberlyst-15 | 10-20 wt% | 2:1 - 7:1 | 70-130 | 4-24 | 70-95 |
| Lipase (e.g., Candida antarctica Lipase B) | 1-5 wt% | 1:1 - 3:1 | 40-60 | 8-24 | >90 |
Note: The data presented is based on typical conditions for the synthesis of similar isopropyl esters and may require optimization for this compound.
Experimental Protocols
Protocol 1: this compound Synthesis using Sulfuric Acid Catalyst
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, add isobutyric acid (1.0 eq) and isopropanol (3.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.02 eq) to the reaction mixture with continuous stirring.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess isopropanol by rotary evaporation. Purify the crude this compound by fractional distillation.
Protocol 2: this compound Synthesis using Amberlyst-15 Catalyst
-
Catalyst Activation: Activate Amberlyst-15 by washing it with methanol (B129727) and then drying it under vacuum.
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyric acid (1.0 eq), isopropanol (2.0 eq), and activated Amberlyst-15 (15 wt% of isobutyric acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 8-16 hours.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused.
-
Purification: Remove the excess isopropanol from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation.
Protocol 3: this compound Synthesis using Lipase Catalyst
-
Reactant Charging: In a flask, combine isobutyric acid (1.0 eq) and isopropanol (1.5 eq).
-
Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (Novozym® 435), to the mixture (typically 2-5 wt% of the total reactants).
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 50°C) for 24 hours. The addition of molecular sieves can help to remove the water produced and improve the yield.
-
Enzyme Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.
-
Purification: The filtrate, containing the product and unreacted starting materials, can be purified by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Managing temperature control in isopropyl isobutyrate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control during the synthesis of isopropyl isobutyrate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory and industrial method for producing this compound is the Fischer-Speier esterification.[1] This reaction involves treating isobutyric acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2] The reaction is reversible, and the removal of water helps to drive the equilibrium towards the formation of the ester product.[3]
Q2: Is the synthesis of this compound an exothermic or endothermic reaction?
A2: The esterification reaction is exothermic, meaning it releases heat.[3] While initial heating is required to overcome the activation energy and increase the reaction rate, the heat generated by the reaction itself must be carefully managed to prevent overheating.[3][4]
Q3: Why is precise temperature control so critical in this reaction?
A3: Precise temperature control is crucial for several reasons:
-
Reaction Rate: Temperature directly influences the speed of the reaction. A general rule is that the reaction rate can double for every 10°C increase.[5] Inconsistent temperatures lead to unreliable and irreproducible reaction times.
-
Product Yield and Purity: High temperatures can promote side reactions, such as the dehydration of isopropanol (B130326) or the decomposition of the starting materials or product, which reduces the overall yield and introduces impurities.[6][7]
-
Safety: Because the reaction is exothermic, poor temperature control can lead to a rapid increase in temperature, a condition known as thermal runaway.[8] This can cause the reaction mixture to boil uncontrollably, potentially leading to a dangerous increase in pressure, equipment failure, or even an explosion.[9][10] this compound is also highly flammable with a low flash point, making temperature management a critical safety parameter.[1][9]
Q4: What are the common side reactions associated with poor temperature control?
A4: If the reaction temperature is too high, several undesired side reactions can occur. These may include the dehydration of isopropyl alcohol to form propene, and the potential for charring or decomposition of the organic materials involved.[7] These side reactions not only lower the yield of the desired ester but also result in a discolored product that is difficult to purify.[6]
Q5: What is a typical and safe operating temperature range for this synthesis?
A5: A typical temperature for this reaction is the reflux temperature of the mixture, which is largely determined by the boiling point of the alcohol reactant, isopropanol (82°C).[7] Operating at reflux allows the reaction to proceed at a reasonable rate while the condenser prevents the loss of volatile materials. It is critical to monitor the reaction and ensure the cooling system is adequate to handle the heat generated to prevent the temperature from rising significantly above this point.
Troubleshooting Guide
Problem: My reaction is overheating or showing signs of a thermal runaway.
-
Potential Causes:
-
Excessive Heat Input: The external heating source (e.g., heating mantle, oil bath) is set too high.
-
Inefficient Cooling: The cooling system (e.g., condenser, cooling bath) is insufficient for the scale of the reaction or the rate of heat generation.[11]
-
Rapid Reagent Addition: Adding the catalyst or one of the reactants too quickly can cause a sudden spike in the reaction rate and heat output.[10]
-
Scale-Up Issues: Heat transfer becomes less efficient as the reactor volume increases because the surface-area-to-volume ratio decreases.[8][12] A process that was stable at a small scale may become difficult to control in a larger vessel.[13]
-
-
Solutions:
-
Immediately reduce or remove the external heat source.
-
Enhance cooling by using a colder circulation fluid or a larger condenser. For aggressive exotherms, an external ice bath can be used for emergency cooling.[5]
-
For future experiments, add the catalyst or limiting reagent slowly and portion-wise, while carefully monitoring the internal temperature.[10]
-
When scaling up, ensure the cooling capacity of the reactor is sufficient to handle the total expected heat output.[12]
-
Problem: The reaction rate is too slow and conversion is low.
-
Potential Causes:
-
Low Temperature: The reaction temperature is too low to achieve a practical reaction rate.[7]
-
Insufficient Catalyst: The amount of acid catalyst is too low, or the catalyst has lost its activity.
-
Presence of Water: Excess water in the starting materials can inhibit the catalyst and shift the reaction equilibrium away from the product.[7]
-
-
Solutions:
-
Gradually increase the temperature of the heating bath while monitoring the reaction. Ensure the mixture is gently refluxing.[7]
-
If the temperature is adequate, consider adding a small, additional amount of catalyst.
-
Use anhydrous grade reactants and solvents. For driving the reaction to completion, employ a Dean-Stark apparatus or molecular sieves to remove the water generated.[7]
-
Problem: The final product is discolored (yellow or brown).
-
Potential Causes:
-
Solutions:
Quantitative Data Summary
Table 1: Physical and Safety Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol [1] |
| Boiling Point | ~120°C[1] |
| Specific Gravity | ~0.85 @ 20°C[15] |
| Flash Point | 16.67 - 20°C[1][15] |
| Classification | Highly Flammable Liquid[1][9] |
Table 2: Common Laboratory Cooling Methods and Temperature Ranges
| Cooling Method | Typical Temperature Range (°C) | Best For | Key Considerations |
| Ice/Water Bath | 0°C | Maintaining 0°C, absorbing moderate exotherms.[5] | Limited to a single temperature point. |
| Ice/Salt Mixtures | -10 to -20°C | Achieving temperatures moderately below zero. | Temperature can be inconsistent as ice melts. |
| Dry Ice/Solvent Bath | -78°C (Acetone/Isopropanol) | Stable, very low-temperature cooling.[5] | Requires careful handling of cryogenic materials. |
| Recirculating Chiller | -20 to 20°C (Typical) | Precise and stable temperature control over long periods.[16] | Higher equipment cost. |
Table 3: Troubleshooting Quick Reference
| Symptom | Potential Cause | Recommended Action |
| Overheating | Inefficient cooling, rapid reagent addition, scale-up issues. | Reduce heat, improve cooling, add reagents slowly.[10] |
| Slow Reaction | Low temperature, insufficient catalyst. | Increase temperature to reflux, check catalyst amount.[7] |
| Discoloration | High temperature, excess catalyst. | Maintain reflux temp, reduce catalyst concentration.[6][7] |
| Low Yield | Incomplete reaction, hydrolysis during workup. | Remove water during reaction, use cold solutions for washes.[7][17] |
Experimental Protocols
Key Experiment: Laboratory-Scale Synthesis of this compound via Fischer Esterification
This protocol describes a standard method for synthesizing this compound on a laboratory scale.
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine isobutyric acid and a slight excess of isopropyl alcohol (e.g., 1.2 equivalents).
-
Reaction Setup: Assemble a reflux apparatus, placing the flask in a heating bath (e.g., an oil or water bath). Place a calibrated thermometer or thermocouple in the bath to monitor its temperature.[14] For reactions sensitive to water, a Dean-Stark apparatus can be placed between the flask and the condenser.[7]
-
Catalyst Addition: While stirring, cool the mixture in an ice bath and then slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid weight).[7] Add the acid dropwise to control the initial exotherm.
-
Heating and Reflux: Heat the mixture to a gentle reflux and maintain this temperature. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or by measuring the amount of water collected in the Dean-Stark trap.
-
Reaction Workup:
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath.[17]
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic mixture with cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Vent the funnel frequently to release the CO₂ gas produced.[17]
-
Wash with cold water, followed by a wash with cold brine (saturated NaCl solution) to help remove residual water.[17]
-
-
Drying and Purification:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[17]
-
Filter to remove the drying agent.
-
Purify the resulting crude ester by fractional distillation to remove any unreacted starting materials and yield the final product.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving common temperature control issues.
Caption: Key factors that influence the overall temperature of a chemical reaction.
Caption: A standard experimental workflow for the synthesis and purification of this compound.
References
- 1. This compound|CAS 617-50-5|Reagent [benchchem.com]
- 2. Buy this compound | 617-50-5 [smolecule.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 5. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 6. The influence of temperature on reaction rate during the oleic acid esterification process with trimethylolpropane | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 12. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 13. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 14. researchgate.net [researchgate.net]
- 15. This compound, 617-50-5 [thegoodscentscompany.com]
- 16. asynt.com [asynt.com]
- 17. benchchem.com [benchchem.com]
Overcoming challenges in scaling up isopropyl isobutyrate synthesis
Welcome to the Technical Support Center for Isopropyl Isobutyrate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Fischer Esterification: This is a direct acid-catalyzed reaction between isobutyric acid and isopropanol (B130326). Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is reversible, so strategies to remove water are necessary to achieve high yields.[1]
-
Transesterification: This method involves reacting another ester, such as methyl isobutyrate, with isopropanol in the presence of an acid or base catalyst to produce this compound and a different alcohol (in this case, methanol).[2]
-
Enzymatic Catalysis: Lipases can be used as biocatalysts for the esterification of isobutyric acid and isopropanol. This method operates under milder conditions and is considered a "green" approach.[3]
Q2: Why is my reaction yield for this compound synthesis low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to drive the reaction forward by using an excess of one reactant (usually the alcohol) and/or by removing water as it is formed.[4][5] Other factors can include insufficient catalyst, low reaction temperature, or steric hindrance.[1]
Q3: How can I effectively remove water from the reaction mixture during Fischer esterification?
A3: Effective water removal is critical for driving the esterification reaction to completion. Common methods include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it from the reaction vessel.[6]
-
Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves, to the reaction mixture to absorb water as it is formed.[5]
-
Using Excess Reactant: Employing a large excess of isopropanol can help shift the equilibrium towards the product side.[4]
Q4: My reaction mixture is turning dark brown or black. What is causing this?
A4: A dark-colored reaction mixture often indicates charring or polymerization side reactions. This can be caused by:
-
High Catalyst Concentration: An excessive amount of strong acid catalyst (like sulfuric acid) can lead to dehydration of the alcohol and subsequent polymerization.
-
High Temperature: Running the reaction at too high a temperature can promote side reactions and decomposition of the starting materials or product.
-
Rapid Catalyst Addition: Adding the catalyst too quickly can cause localized overheating, leading to charring. It is recommended to add the acid catalyst slowly while cooling the reaction mixture.[4]
Q5: What are the common byproducts in this compound synthesis and how can I remove them?
A5: Common byproducts include unreacted isobutyric acid, unreacted isopropanol, and water. Diisopropyl ether can also form as a byproduct from the acid-catalyzed dehydration of isopropanol. Purification typically involves:
-
Neutralization: Washing the crude product with a weak base solution (e.g., sodium bicarbonate) to remove any remaining acidic catalyst and unreacted isobutyric acid.[7]
-
Washing: Washing with water or brine to remove any remaining water-soluble impurities.[7]
-
Drying: Using an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate to remove residual water from the organic layer.
-
Distillation: Fractional distillation is used to separate the final product from any remaining starting materials, byproducts like diisopropyl ether, and the purification solvent.[7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Equilibrium not shifted towards products: The reaction is reversible, and the presence of water (a byproduct) can inhibit the forward reaction.[4] 2. Insufficient catalyst: The reaction rate may be too slow without adequate catalysis. 3. Low reaction temperature: The activation energy for the reaction is not being overcome. 4. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | 1. Use a large excess of isopropanol (e.g., 3-5 equivalents). Remove water using a Dean-Stark apparatus or by adding molecular sieves.[5] 2. Ensure the correct catalytic amount of acid is used (typically 1-5 mol%). 3. Increase the reaction temperature, typically to the reflux temperature of the alcohol. 4. Increase the reaction time and monitor progress using TLC or GC. |
| Reaction Mixture Turns Dark | 1. Reaction temperature is too high: This can cause decomposition and polymerization. 2. Catalyst concentration is too high: Excess strong acid can cause charring.[4] | 1. Reduce the reaction temperature. 2. Use a catalytic amount of acid (1-5 mol%). Add the catalyst slowly to a cooled solution of the reactants. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction: The reaction has not gone to completion. 2. Inefficient purification: The workup procedure did not effectively remove unreacted starting materials. | 1. Drive the reaction to completion by increasing reaction time, temperature, or by more efficient water removal. 2. During workup, ensure thorough washing with a basic solution (e.g., NaHCO₃) to remove unreacted carboxylic acid. Use fractional distillation to separate the ester from the lower-boiling alcohol.[7] |
| Product Contains Water | 1. Inefficient drying of the organic layer: The drying agent was not sufficient to remove all water. 2. Incomplete separation during workup: Some of the aqueous layer was carried over with the organic layer. | 1. Use an adequate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and ensure sufficient contact time. 2. Carefully separate the layers during extraction. A final wash with brine can help to break up emulsions and remove residual water.[7] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Isopropyl Ester Synthesis
| Catalyst System | Typical Catalyst Loading | Temperature (°C) | Reaction Time | Reported Yield (%) | Advantages | Disadvantages |
| Sulfuric Acid | 1-5 mol% | Reflux | 1-5 hours | 60-80% | Inexpensive, readily available. | Corrosive, difficult to remove, can cause side reactions.[4] |
| Amberlyst-15 | 5-20 wt% | 60-100 | 2-8 hours | 80-95% | Heterogeneous (easy to remove), reusable, mild conditions.[8][9] | Higher cost than mineral acids, can have mass transfer limitations. |
| Lipase (e.g., Novozym 435) | 4-10 wt% | 40-60 | 4-24 hours | >90% | High selectivity, mild conditions, environmentally friendly.[3] | Higher cost, longer reaction times, potential for enzyme deactivation. |
| Microwave-Assisted (KOH catalyst) | 0.2 wt% | 70 | 5 minutes | ~80% | Extremely rapid reaction times.[10] | Requires specialized equipment, potential for localized overheating. |
Note: Yields are highly dependent on specific reaction conditions, including the molar ratio of reactants and the efficiency of water removal.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyric acid (1.0 equivalent) and isopropanol (3.0 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05 equivalents) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude ester by fractional distillation.
Protocol 2: Esterification using Amberlyst-15 (Heterogeneous Catalyst)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid (1.0 equivalent), isopropanol (3.0 equivalents), and Amberlyst-15 resin (10 wt% of the limiting reactant).[8]
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with a solvent (e.g., diethyl ether), dried, and reused.
-
Concentrate the filtrate under reduced pressure to remove excess isopropanol.
-
The resulting crude product can be further purified by distillation if necessary.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fischer esterification of isobutyric acid and isopropanol.
Caption: A typical workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. athabascau.ca [athabascau.ca]
- 2. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave [ijtech.eng.ui.ac.id]
Identifying and removing impurities in isopropyl isobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities in isopropyl isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: Common impurities in this compound often stem from the synthesis process, which is typically the Fischer-Speier esterification of isobutyric acid and isopropanol (B130326).[1] Key impurities include:
-
Unreacted Starting Materials: Isobutyric acid and isopropanol.
-
Byproducts of Synthesis: Water is a primary byproduct of the esterification reaction.
-
Side-Reaction Products: Diisopropyl ether can form from the dehydration of isopropanol, especially under acidic conditions.
-
Degradation Products: Although stable under normal conditions, this compound can undergo hydrolysis back to isobutyric acid and isopropanol in the presence of strong acids or bases.[2]
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3][4]
-
Gas Chromatography (GC): Ideal for separating volatile impurities like residual isopropanol, diisopropyl ether, and other low-boiling point compounds.[5][6] A flame ionization detector (FID) is commonly used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides identification of unknown impurities by comparing their mass spectra to spectral libraries.[7]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities, such as unreacted isobutyric acid and potential degradation products.[8]
-
Infrared (IR) Spectroscopy: Can indicate the presence of functional groups characteristic of impurities, such as the broad O-H stretch of carboxylic acids or alcohols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification and quantification of impurities.
Q3: What are the typical purity specifications for research-grade this compound?
A3: For research and pharmaceutical applications, high purity is crucial. Commercial specifications for high-purity this compound typically require purity levels exceeding 98.0% as determined by gas chromatography.[9] Some suppliers offer grades with purity greater than 99%.[10]
Troubleshooting Guides
Issue 1: Presence of Unreacted Isobutyric Acid
-
Symptom: A sharp, unpleasant odor in the purified product. The pH of an aqueous extract may be acidic. IR spectroscopy may show a broad O-H stretch around 2500-3300 cm⁻¹.
-
Cause: Incomplete esterification reaction or inefficient purification.
-
Solution:
-
Aqueous Wash: Wash the crude this compound with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.[11] The bicarbonate will react with the acidic isobutyric acid to form sodium isobutyrate, which is soluble in the aqueous layer and can be separated.
-
Extraction: Perform the wash in a separatory funnel, allowing the layers to separate. Drain the lower aqueous layer. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).
-
Water Wash: Wash the organic layer with distilled water to remove any remaining sodium bicarbonate or sodium isobutyrate.[11]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Distillation: Perform a final fractional distillation to obtain pure this compound.
-
Issue 2: Presence of Residual Isopropanol
-
Symptom: A characteristic alcoholic odor. GC analysis shows a peak corresponding to isopropanol.
-
Cause: Use of excess isopropanol during synthesis that was not completely removed during purification.
-
Solution:
-
Aqueous Wash: Washing with water or a saturated sodium chloride (brine) solution can help remove some of the residual isopropanol.[11]
-
Fractional Distillation: Isopropanol (boiling point: 82.6 °C) has a lower boiling point than this compound (boiling point: 120-121 °C), allowing for separation by fractional distillation.[7] Careful control of the distillation temperature is key.
-
Azeotropic Distillation: For large-scale purification, azeotropic distillation can be employed to remove water and isopropanol.[9]
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄O₂ | 130.19 | 120-121 |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | 154-155 |
| Isopropanol | C₃H₈O | 60.10 | 82.6 |
| Diisopropyl Ether | C₆H₁₄O | 102.18 | 68-69 |
| Water | H₂O | 18.02 | 100 |
Data sourced from PubChem and other chemical suppliers.
Table 2: Typical GC Parameters for Impurity Analysis
| Parameter | Value |
| Column | CP-Select 624 CB or equivalent |
| Column Dimensions | 30 m x 0.53 mm ID, 3.0 µm film thickness |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 10 mL/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Oven Program | 50 °C hold for 2 min, ramp to 200 °C at 10 °C/min |
Based on typical methods for volatile impurity analysis.[12]
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Analysis of this compound Purity
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., acetone) to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare individual standards of potential impurities (isopropanol, isobutyric acid, diisopropyl ether) at a known concentration (e.g., 0.1 mg/mL) in the same solvent.
-
Injection: Inject 1 µL of the sample and each standard into the GC system.
-
Analysis: Run the GC method as described in Table 2.
-
Quantification: Identify impurity peaks by comparing retention times with the standards. Calculate the concentration of each impurity based on the peak area relative to the standard.
Protocol 2: Purification of this compound by Washing and Distillation
-
Initial Wash: Place the crude this compound in a separatory funnel. Add an equal volume of 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the wash with fresh sodium bicarbonate solution until no more gas evolution is observed.
-
Water Wash: Wash the organic layer with an equal volume of distilled water to remove residual salts. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of dissolved water.
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration: Filter the dried this compound to remove the drying agent.
-
Fractional Distillation: Set up a fractional distillation apparatus. Heat the flask gently and collect the fraction that distills at the boiling point of this compound (120-121 °C).
Visualizations
References
- 1. This compound|CAS 617-50-5|Reagent [benchchem.com]
- 2. CAS 617-50-5: this compound | CymitQuimica [cymitquimica.com]
- 3. rroij.com [rroij.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Analysis of United States Pharmacopeia (USP) Grade Isopropyl Alcohol Impurities | PerkinElmer [perkinelmer.com]
- 6. ispub.com [ispub.com]
- 7. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. Buy this compound | 617-50-5 [smolecule.com]
- 10. labsolu.ca [labsolu.ca]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. agilent.com [agilent.com]
Stability issues of isopropyl isobutyrate in acidic or basic conditions
Welcome to the Technical Support Center for Isopropyl Isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of this compound, particularly in acidic and basic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
Issue: Inconsistent or Unexpected Results in Stability Studies
-
Possible Cause: The primary cause of instability for this compound is hydrolysis, which is the cleavage of the ester bond to form isopropanol (B130326) and isobutyric acid. This reaction is sensitive to pH, temperature, and the presence of catalysts.[1][2][3]
-
Troubleshooting Steps:
-
Verify pH of the Medium: this compound is most stable in neutral conditions. Both acidic and basic conditions can catalyze hydrolysis, with the reaction being particularly accelerated in the presence of a base.[1][2] Ensure the pH of your formulation or reaction mixture is controlled and measured accurately.
-
Control Temperature: Hydrolysis rates increase with temperature. For storage and during experiments where stability is critical, maintain a consistent and controlled temperature. If you observe degradation, consider lowering the temperature.
-
Analyze for Degradation Products: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of isopropanol and isobutyric acid. This will confirm if hydrolysis is the degradation pathway.
-
Review Formulation Components: Other components in your formulation could be acting as catalysts. Review the literature for potential interactions between your excipients and the ester.
-
Issue: Difficulty in Quantifying this compound and its Degradants
-
Possible Cause: this compound and its primary degradation product, isopropanol, are volatile and lack a strong UV chromophore, making analysis by HPLC with a UV detector challenging.
-
Troubleshooting Steps:
-
Select an Appropriate Analytical Method: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the recommended method for analyzing volatile compounds like this compound.
-
Optimize GC Method Parameters: Ensure proper selection of the GC column, temperature program, and injection parameters to achieve good separation and peak shape for this compound, isopropanol, and isobutyric acid.
-
Consider Derivatization: To analyze isobutyric acid by GC, derivatization to a more volatile ester (e.g., methyl isobutyrate) may be necessary to improve its chromatographic properties.
-
Use a Suitable Detector for HPLC: If HPLC is the only available technique, consider using a Refractive Index (RI) detector or a Mass Spectrometer (MS) as the detector.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. This reaction breaks the ester bond, yielding isopropanol and isobutyric acid. Hydrolysis can be catalyzed by both acids and bases.[1][2][3]
Q2: Under what pH conditions is this compound most stable?
A2: this compound is most stable in neutral aqueous solutions (pH ~7). The rate of hydrolysis increases significantly in both acidic and, particularly, in basic (alkaline) conditions.
Q3: How does temperature affect the stability of this compound?
A3: Like most chemical reactions, the rate of hydrolysis of this compound increases with temperature. To minimize degradation, it is recommended to store and handle the compound at controlled, cool temperatures.
Q4: What analytical methods are best suited for stability testing of this compound?
A4: Due to its volatility, Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the preferred method for the quantitative analysis of this compound and its volatile degradation products. HPLC with a UV detector is generally not suitable due to the lack of a strong chromophore in the molecule.
Q5: How can I prevent the degradation of this compound in my formulation?
A5: To enhance stability, maintain the pH of the formulation as close to neutral as possible. Use of a suitable buffering agent can help control the pH. Additionally, store the formulation in a cool, dark place in a well-sealed container to minimize exposure to heat and potential catalytic agents. As a fragrance component, it is also important to consider its volatility and potential evaporation from the formulation.[4][5]
Quantitative Data
| Ester | Condition | Rate Constant (k) | Half-life (t½) |
| Isobutyl isobutyrate | pH 7, 25 °C | - | ~9.2 years |
| Isobutyl isobutyrate | pH 8, 25 °C | - | ~337 days |
| Various propionate (B1217596) and butyrate (B1204436) esters | General Trend | Base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis.[6] | - |
Note: This data is for illustrative purposes and the actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the mixture at room temperature (due to the faster reaction rate) for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a known amount of neat this compound in a sealed vial in an oven at 70°C for 48 hours.
-
At specified time points, dissolve a portion of the sample in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines.
-
Analyze aliquots at specified time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating GC-MS method to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating GC-MS Method for this compound
This protocol provides a starting point for developing a GC-MS method to analyze the stability of this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Quantification: Use selected ion monitoring (SIM) for key ions of this compound (e.g., m/z 43, 71, 89) and its degradation products for accurate quantification.
Visualizations
Caption: Hydrolysis pathways of this compound under acidic and basic conditions.
Caption: General experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for stability issues with this compound.
References
Technical Support Center: Optimizing Lipase-Catalyzed Esterification
Welcome to the technical support center for lipase-catalyzed esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate and yield of lipase-catalyzed esterification?
The success of lipase-catalyzed esterification is governed by several critical parameters that can be fine-tuned to achieve optimal results.[1][2] The primary factors include:
-
Temperature: Influences reaction rate and enzyme stability.[3]
-
Water Activity (aw): A crucial factor as water is produced during esterification and can promote the reverse reaction (hydrolysis).[4][5] A minimal amount of water is essential for maintaining the enzyme's active conformation.[5]
-
Organic Solvent: The choice of solvent affects enzyme activity, stability, and substrate solubility.[6][7]
-
Substrate Concentration and Molar Ratio: High substrate concentrations can lead to inhibition, and the molar ratio of alcohol to acid affects the reaction equilibrium.[8][9]
-
Enzyme Loading: The amount of lipase (B570770) used will impact the reaction rate.
-
Immobilization: The method of lipase immobilization can significantly enhance its stability and reusability.[6][10]
Q2: Why is controlling water activity so important in lipase-catalyzed esterification?
Water plays a dual role in lipase-catalyzed esterification. A certain amount of water is necessary to maintain the lipase's catalytically active three-dimensional structure.[5] However, esterification is a reversible reaction where water is a product. An excess of water in the reaction medium can shift the equilibrium towards hydrolysis, the reverse reaction, thereby reducing the ester yield.[8][11] Therefore, controlling the water activity (aw), which represents the energy status of water in a system, is critical for maximizing ester synthesis.[4] The optimal water activity for many microbial lipases in esterification reactions is typically in the range of 0.2 to 0.5.
Q3: What is the "Ping-Pong Bi-Bi" mechanism in the context of lipase catalysis?
The Ping-Pong Bi-Bi mechanism is a widely accepted kinetic model for lipase-catalyzed esterification.[8][12] In this two-substrate, two-product reaction, the lipase first reacts with the acyl donor (the carboxylic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (the alcohol) then binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.[8]
Q4: Can lipases be inhibited by the substrates?
Yes, substrate inhibition is a known phenomenon in lipase-catalyzed reactions.[13] High concentrations of either the carboxylic acid or the alcohol can lead to a decrease in the reaction rate.[9][13] For instance, some organic acids can act as inhibitors, with higher concentrations leading to lower apparent reaction rate constants.[9] It is crucial to determine the optimal substrate concentration range for your specific lipase and substrates to avoid this issue.[13]
Troubleshooting Guide
Problem 1: Low or no ester conversion.
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivity | Ensure the lipase is from a reliable source and has been stored correctly. Perform a standard activity assay to confirm its catalytic function. Avoid repeated freeze-thaw cycles of the enzyme stock.[13] |
| Suboptimal Water Activity | The reaction medium may be too wet (favoring hydrolysis) or too dry (reducing enzyme activity). Control the initial water activity by pre-equilibrating substrates with saturated salt solutions or by adding a specific amount of water. Molecular sieves can be used to remove water produced during the reaction.[14] |
| Inappropriate Organic Solvent | The solvent may be denaturing the enzyme. Polar, water-miscible solvents are often more deactivating than non-polar, water-immiscible solvents.[15][16] Consider switching to a more hydrophobic solvent like hexane (B92381) or isooctane.[12][17] |
| Incorrect pH Memory | The catalytic activity of lipase in organic media is influenced by the pH of the aqueous solution from which it was last exposed (pH memory).[6] Ensure the lipase was prepared from a buffer with a pH optimal for its activity. |
| Mass Transfer Limitations | In highly viscous reaction mixtures, the diffusion of substrates to the enzyme's active site may be limited.[8] Increase agitation speed to improve mixing.[17] |
Problem 2: Reaction rate decreases significantly over time.
| Possible Cause | Troubleshooting Steps |
| Enzyme Deactivation | The lipase may be unstable under the reaction conditions (e.g., high temperature, harsh solvent).[6] Consider using an immobilized lipase, which often exhibits enhanced stability.[6][10] Lowering the reaction temperature may also help, though it will also decrease the initial rate. |
| Product Inhibition | Although less common for the ester product, the accumulation of the ester or byproducts could potentially inhibit the enzyme.[8] This can be investigated by measuring the initial reaction rate at different initial product concentrations. |
| Substrate Inhibition | High concentrations of one or both substrates can inhibit the lipase.[13] This can be diagnosed by running the reaction at various substrate concentrations to see if the rate decreases at higher concentrations. A fed-batch approach, where the substrate is added incrementally, can help maintain an optimal, non-inhibitory concentration.[13] |
| Shift in Equilibrium | As the reaction proceeds, the accumulation of water can shift the equilibrium back towards hydrolysis, slowing the net rate of esterification.[8][11] Employ methods to remove water from the reaction medium in situ, such as using molecular sieves or performing the reaction under vacuum. |
Problem 3: Poor reproducibility of results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Water Activity | Small variations in the initial water content of reagents or the reaction environment can lead to significant differences in results.[4] Standardize the procedure for controlling water activity in all experiments. |
| Inhomogeneous Reaction Mixture | If the enzyme is immobilized or the substrates are not fully soluble, poor mixing can lead to inconsistent reaction rates. Ensure adequate agitation throughout the reaction. |
| Enzyme Preparation Variability | The activity of different batches of lipase, especially crude preparations, can vary. Always use the same batch of enzyme for a series of comparative experiments or standardize the activity of each new batch. |
Quantitative Data Summary
Table 1: Effect of Temperature on Lipase-Catalyzed Esterification
| Lipase Source | Substrates | Solvent | Temperature (°C) | Observation |
| Candida antarctica Lipase B (Novozym 435) | Phenolic acid and octanol | Solvent-free | 52.9 | Optimal temperature for 95.9% molar conversion.[18] |
| Carica papaya latex | Lauric acid and 1-butanol | Solvent-free | 55 | Optimal temperature for both esterification and transesterification.[11] |
| Porcine pancreas lipase | Not specified | Not specified | 40-80 | Native enzyme showed higher loss of activity at 60°C than at 40°C and 80°C.[3] |
| Candida antarctica Lipase B | Bio-oil and ethanol (B145695) | Solvent-free | 40-60 | Part of the optimized conditions to reduce the acid index of bio-oil.[19] |
Table 2: Influence of Water Activity (aw) on Esterification
| Lipase Source | Substrates | Solvent | Water Activity (aw) | Observation |
| Carica papaya latex | Lauric acid and trilaurin | Solvent-free | 0.22 | Optimal water activity for maximum product yield in both esterification and transesterification.[11] |
| Candida antarctica (Novozym 435) | Fructose and palmitic acid | Organic media | < 0.07 | The lowest water activity led to the highest conversion yield and initial rate.[14] |
| Rhizopus arrhizus, Candida rugosa, Pseudomonas sp. | Fatty acids and alcohols | Diisopropyl ether | Increasing aw | Vmax generally increased, but Km for the alcohol substrate increased 10-20 fold.[20][21] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Esterification in a Solvent System
-
Substrate Preparation: Dissolve the carboxylic acid and alcohol in the selected organic solvent (e.g., n-hexane) in a sealed reaction vessel. The molar ratio of the substrates should be optimized for the specific reaction.
-
Control of Water Activity: To set the initial water activity, the solvent and substrates can be pre-equilibrated with saturated salt solutions of known water activity. Alternatively, a defined amount of water can be added to the reaction mixture.
-
Enzyme Addition: Add the lipase (either free or immobilized) to the reaction mixture. The enzyme loading is typically expressed as a weight percentage of the total substrates.
-
Reaction: Incubate the reaction mixture at the desired temperature with constant agitation (e.g., using a magnetic stirrer or an orbital shaker).
-
Monitoring the Reaction: Withdraw aliquots from the reaction mixture at regular time intervals. The samples may need to be treated to stop the reaction (e.g., by adding an excess of a polar solvent like ethanol to denature the enzyme).
-
Analysis: Analyze the samples to determine the concentration of the ester product and the remaining substrates. This is commonly done using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Immobilization of Lipase by Adsorption
-
Support Preparation: Select a suitable support material, such as an anion-exchange resin or diatomaceous earth.[10] Wash the support with an appropriate buffer and then with the organic solvent to be used for immobilization (e.g., hexane).
-
Enzyme Solution: Prepare a solution of the lipase in a buffer at a pH optimal for its stability.
-
Immobilization: Add the prepared support to the lipase solution and stir gently for a specified period (e.g., 1 hour) at room temperature.[12] Alternatively, the immobilization can be carried out in an organic solvent like hexane.[10]
-
Washing: After the immobilization period, filter the support and wash it several times with the buffer or solvent to remove any unbound enzyme.
-
Drying: Dry the immobilized lipase preparation, for example, in a vacuum desiccator, before use in the esterification reaction.[12]
Visualizations
Caption: Experimental workflow for optimizing lipase-catalyzed esterification.
References
- 1. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of immobilized lipases to transesterification and esterification reactions in nonaqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ocl-journal.org [ocl-journal.org]
- 12. Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Water activity and substrate concentration effects on lipase activity. | Semantic Scholar [semanticscholar.org]
Minimizing by-product formation in transesterification of isopropyl isobutyrate
Technical Support Center: Transesterification of Isopropyl Isobutyrate
Welcome to the technical support center for the transesterification of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the transesterification of this compound?
The main by-products depend on the catalyst and reaction conditions. Common by-products include:
-
Isobutyric Acid and Isopropanol (B130326): Formed via hydrolysis of the ester if water is present in the reaction mixture.[1]
-
Soaps (e.g., Sodium or Potassium Isobutyrate): Formed when using a base catalyst (like NaOH or KOH) in the presence of free isobutyric acid, a reaction known as saponification.[2][3] This is a major cause of yield loss and can create difficult-to-break emulsions.
-
Di-isopropyl Ether: Can form under acidic conditions, especially at higher temperatures, through the dehydration of two isopropanol molecules.[4]
-
Unreacted Starting Materials: Residual this compound and the reactant alcohol will be present if the reaction does not go to completion.
Q2: How does water content affect by-product formation?
Water is highly detrimental, especially in catalyzed reactions. It promotes the hydrolysis of the ester back to its corresponding carboxylic acid (isobutyric acid) and alcohol.[1] In base-catalyzed reactions, the newly formed isobutyric acid reacts with the base to form soap, which consumes the catalyst and complicates purification.[2][3] It is critical to use anhydrous reactants and solvents.
Q3: Which type of catalyst (acid, base, or enzyme) is best for minimizing by-products?
The choice of catalyst is a trade-off between reaction speed, conditions, and sensitivity to impurities.
-
Base Catalysts (e.g., KOH, NaOH, Sodium Methoxide): Offer very high reaction rates at moderate temperatures.[3][5][6] However, they are extremely sensitive to water and free fatty acids (FFAs), which lead to soap formation.[2][3] They are ideal for high-purity starting materials.
-
Acid Catalysts (e.g., H₂SO₄, p-TsOH): Are less sensitive to free acids than base catalysts but generally require higher temperatures and longer reaction times.[7][8] The main drawback is the potential for side reactions like dehydration of alcohols to form ethers.[4]
-
Enzyme Catalysts (e.g., Lipases): Offer the highest selectivity, operate under mild conditions (lower temperature), and are not affected by free acids. This significantly reduces by-product formation.[6][7] The main disadvantages are slower reaction rates and higher catalyst cost.
Q4: How can I shift the reaction equilibrium to favor product formation?
Transesterification is a reversible reaction.[1][5][8] To maximize your yield of the desired ester, you must shift the equilibrium to the product side. This can be achieved by:
-
Using an Excess of Reactant Alcohol: Employing a large molar excess of the reactant alcohol is the most common method to drive the reaction forward according to Le Chatelier's principle.[5][7]
-
Removing a Product: Continuously removing the lower-boiling alcohol (in this case, isopropanol) from the reaction mixture via distillation will prevent the reverse reaction from occurring.[1][9]
Troubleshooting Guide
Q5: My reaction yield is low. What are the common causes and how can I fix them?
Low yield is a common issue that can stem from several factors. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Q6: I'm using a base catalyst and my reaction mixture turned into a thick gel or emulsion. What happened?
This is a classic sign of saponification, or soap formation.[2][3] It occurs when the base catalyst reacts with free isobutyric acid present in your starting material or formed during the reaction due to water. To resolve this:
-
Prevention: The best solution is prevention. Always use anhydrous reactants and ensure your this compound has a low acid value. You can measure the acid content via titration (see Protocol 2).
-
Remediation: To break the emulsion, add a saturated brine (NaCl solution) during the aqueous workup. This increases the ionic strength of the aqueous layer, forcing the soap to partition out of the organic layer. Gentle washing with warm water can also help remove glycerol (B35011) and soap.[2]
Q7: My GC/NMR analysis shows an unexpected peak. How can I identify it?
An unexpected peak is likely a by-product.
-
If using an acid catalyst , a common by-product is di-isopropyl ether , formed from the self-condensation of isopropanol.[4] You can confirm its identity by comparing the retention time/mass spectrum with a known standard.
-
If you see a broad peak corresponding to a carboxylic acid, it is likely isobutyric acid from hydrolysis.
-
Run a GC-MS analysis to get the mass spectrum of the unknown peak, which can help elucidate its structure.[4]
Data Presentation: Impact of Key Parameters
The following tables summarize how different experimental variables can influence by-product formation. The data is generalized from transesterification literature and should be used as a guideline for optimizing your specific reaction.
Table 1: Effect of Water Content on By-Product Formation (Base-Catalyzed)
| Water Content in System (wt%) | Expected Observation | Impact on By-products | Recommendation |
| < 0.05% | Clear reaction, easy separation | Minimal soap formation | Ideal for optimal results |
| 0.05% - 0.5% | Some cloudiness, slower separation | Noticeable increase in soap, catalyst deactivation | Pre-drying of reactants and solvents is advised |
| > 0.5% | High viscosity, emulsion, or gel formation | Significant saponification, major yield loss | Reactants are unsuitable; rigorous drying is required |
Source: Adapted from general knowledge on biodiesel production.[2]
Table 2: Influence of Molar Ratio and Catalyst on Yield
This data is from a study on the transesterification of crude palm oil (CPO) with isopropanol using a KOH catalyst and microwave heating. It illustrates the importance of optimizing these parameters.
| Molar Ratio (Isopropanol:Oil) | KOH Catalyst (% w/w) | Reaction Time (min) | Yield (%) |
| 11:1 | 0.10 | 5 | ~72 |
| 11:1 | 0.15 | 5 | ~78 |
| 11:1 | 0.20 | 5 | 80.5 |
| 11:1 | 0.30 | 5 | ~75 |
| 13:1 | 0.20 | 5 | ~79 |
Source: Data from the microwave-assisted synthesis of fatty acid isopropyl esters.[5][10] Note that increasing catalyst beyond an optimal point can sometimes lead to more side reactions and reduced yield.[10]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Transesterification
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Reagents: Add the desired alcohol in a 3- to 10-fold molar excess. The alcohol can often serve as the solvent.
-
Catalyst: Carefully add the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH, 1-5 mol% relative to the ester).
-
Reaction: Heat the mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol used.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once complete, cool the mixture to room temperature. Neutralize the catalyst by carefully adding a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[7]
Protocol 2: Determination of Free Acid Content by Titration
This protocol is crucial for assessing the quality of your starting ester before attempting a base-catalyzed reaction.[2]
-
Sample Prep: Accurately weigh a sample of your this compound (e.g., 5-10 g) into an Erlenmeyer flask.
-
Dissolution: Add 50-100 mL of a suitable solvent (e.g., isopropanol) and gently swirl to dissolve the sample completely.
-
Indicator: Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titration: Titrate the sample with a standardized 0.1 N potassium hydroxide (B78521) (KOH) solution, swirling continuously, until a faint pink color persists for at least 30 seconds. Record the volume of KOH used.
-
Calculation: Calculate the acid value or percentage of free acid. A low value (<0.5%) is recommended for base-catalyzed reactions.
Visualizations
Caption: Key reaction pathways in transesterification.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Isopropyl Isobutyrate vs. Ethyl Isobutyrate as Flavoring Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate flavoring agent is a critical decision impacting product acceptability and stability. This guide provides a comprehensive comparison of two popular fruity esters, isopropyl isobutyrate and ethyl isobutyrate, supported by available experimental data to inform formulation choices.
This comparison delves into the sensory profiles, physicochemical properties, and stability of this compound and ethyl isobutyrate, offering a data-driven perspective on their performance as flavoring agents in various applications.
Executive Summary
| Feature | This compound | Ethyl Isobutyrate |
| Flavor Profile | Intense, sweet, fruity with pineapple, citrus, and pear notes.[1][2] | Sweet, ethereal, fruity with rum-like and pungent nuances.[3][4] |
| Odor Threshold | Not available | 0.01 to 1 ppb[5] |
| Molecular Weight | 130.18 g/mol [1][6] | 116.16 g/mol [4][7] |
| Boiling Point | 120-121 °C[2] | 112-113 °C[7] |
| Solubility in Water | 1236 mg/L @ 25 °C (estimated)[2] | 3172 mg/L @ 25 °C (estimated)[3][4] |
| Regulatory Status | FEMA GRAS (No. 2937)[6] | FEMA GRAS (No. 2428)[7] |
Sensory Profile: A Tale of Two Fruity Notes
A critical factor in the selection of a flavoring agent is its sensory profile. While both esters impart a fruity character, their nuances differ significantly.
This compound is characterized by an intense and sweet fruity aroma with distinct notes of pineapple, citrus, and pear.[1][2] Its powerful and recognizable scent makes it a suitable candidate for applications where a strong, sweet-fruity impact is desired.
Ethyl Isobutyrate , on the other hand, is described as having a sweet, ethereal, and fruity profile with alcoholic, fusel, and rum-like undertones.[3][4] Its flavor is also noted as being pungent. The odor detection threshold for ethyl isobutyrate is reported to be in the range of 0.01 to 1 parts per billion (ppb), indicating its high potency.[5]
A direct comparative sensory panel evaluation under identical conditions would be invaluable for a more nuanced understanding of their relative strengths and weaknesses. However, based on available descriptions, this compound appears to offer a more straightforward sweet-fruity profile, while ethyl isobutyrate provides a more complex aroma with alcoholic and pungent facets.
Physicochemical Properties
The physical and chemical properties of these esters influence their behavior in different formulations and processing conditions.
| Property | This compound | Ethyl Isobutyrate |
| CAS Number | 617-50-5[1][2] | 97-62-1[4] |
| Molecular Formula | C₇H₁₄O₂[1] | C₆H₁₂O₂[4] |
| Density | ~0.848-0.851 g/mL @ 20°C[2] | ~0.862-0.868 g/mL @ 25°C[7] |
| Refractive Index | ~1.387-1.389 @ 20°C[2] | ~1.385-1.391 @ 20°C[4][7] |
| Solubility in Ethanol | Soluble[1] | Miscible[5] |
This compound has a slightly higher molecular weight and boiling point compared to ethyl isobutyrate. In terms of solubility, both are sparingly soluble in water but readily soluble in organic solvents like ethanol.[1][5] This is a crucial consideration for their incorporation into aqueous or hydroalcoholic product bases.
Stability Considerations
The stability of a flavoring agent is paramount to ensure consistent product quality throughout its shelf life. Esters can be susceptible to hydrolysis, particularly in acidic or alkaline conditions, which can lead to the loss of the desired flavor and the formation of off-notes.
Accelerated shelf-life testing is a common methodology to predict the long-term stability of food products and their components, including flavoring agents.[9] Such studies would be necessary to determine the relative stability of this compound and ethyl isobutyrate in a specific product matrix.
Experimental Protocols
For researchers looking to conduct their own comparative evaluations, the following experimental designs are recommended:
Sensory Panel Evaluation (Quantitative Descriptive Analysis)
A trained sensory panel can be utilized to quantify the aromatic attributes of the two esters.
Stability Testing in an Acidic Beverage Model System
To assess the chemical stability of the esters in an acidic environment, a model beverage system can be used.
Solubility Determination
The solubility of the esters in relevant solvent systems can be determined using the following approach.
Conclusion
Both this compound and ethyl isobutyrate are effective fruity flavoring agents, each with a distinct sensory profile. This compound offers a potent, sweet-fruity character, while ethyl isobutyrate provides a more complex aroma with alcoholic nuances. The choice between the two will ultimately depend on the specific flavor profile desired in the final product.
For applications requiring high flavor stability, particularly in acidic matrices, it is crucial to conduct dedicated stability studies. Furthermore, determining the solubility in the specific product base is essential for ensuring homogeneity and consistent flavor release. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision between these two valuable flavoring ingredients.
References
- 1. scent.vn [scent.vn]
- 2. This compound, 617-50-5 [thegoodscentscompany.com]
- 3. ethyl isobutyrate, 97-62-1 [thegoodscentscompany.com]
- 4. ethyl isobutyrate [flavscents.com]
- 5. Ethyl Isobutyrate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Acidic Beverages on Color Stability and Microhardness of Various Esthetic Restorative Materials: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Performance of isopropyl isobutyrate as a solvent compared to toluene
For researchers, scientists, and drug development professionals seeking safer and more sustainable solvent alternatives, the performance of isopropyl isobutyrate is emerging as a compelling challenger to the industry staple, toluene (B28343). This guide provides an in-depth, data-driven comparison of these two solvents, covering their physical and chemical properties, solvency power, and safety and environmental profiles. The information presented is intended to assist in making informed decisions for a variety of laboratory and manufacturing applications.
At a Glance: Key Property Comparison
A summary of the key physical and chemical properties of this compound and toluene is presented below, offering a rapid comparative overview.
| Property | This compound | Toluene |
| Molecular Formula | C₇H₁₄O₂ | C₇H₈ |
| Molecular Weight | 130.18 g/mol [1] | 92.14 g/mol |
| Boiling Point | 120-121 °C[1][2][3] | 110.6 °C |
| Melting Point | -95.2 °C (estimate)[3] | -95 °C |
| Density | 0.85 g/mL[3] | 0.867 g/mL |
| Viscosity | Not readily available | 0.59 cP at 20 °C |
| Flash Point | 20 °C[3] | 4 °C |
| Water Solubility | Insoluble[2][3] | Insoluble |
| Vapor Pressure | 14 mmHg at 25 °C[3] | 22 mmHg at 20 °C |
Delving into Solvency: A Hansen Solubility Parameter Perspective
Hansen Solubility Parameters (HSP) provide a powerful framework for predicting the compatibility of a solvent with a given solute. The three parameters—dispersion (δD), polar (δP), and hydrogen bonding (δH)—quantify the different types of intermolecular forces. Solvents with similar HSP values to a solute are more likely to dissolve it.
| Hansen Solubility Parameter | This compound (Estimated) | Toluene |
| δD (Dispersion) | ~15.5 MPa½ | 18.0 MPa½ |
| δP (Polar) | ~3.5 MPa½ | 1.4 MPa½ |
| δH (Hydrogen Bonding) | ~5.0 MPa½ | 2.0 MPa½ |
The estimated HSP values suggest that this compound is a moderately polar solvent with some hydrogen bonding capability, in contrast to the non-polar, aromatic nature of toluene. This difference in polarity is a key determinant of their respective solvency characteristics.
Performance in Application: Dissolving Common Polymers
To illustrate the practical implications of their differing solvency, this section outlines a hypothetical experimental protocol to assess the performance of this compound and toluene in dissolving a common polymer, such as polystyrene.
Experimental Protocol: Polymer Dissolution Test
Objective: To compare the efficiency of this compound and toluene in dissolving polystyrene.
Materials:
-
Polystyrene (average molecular weight ~250,000 g/mol )
-
This compound (reagent grade)
-
Toluene (reagent grade)
-
20 mL glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Prepare 10% (w/v) solutions of polystyrene in both this compound and toluene. For each solvent, weigh 1.0 g of polystyrene and add it to a vial containing 10 mL of the respective solvent.
-
Place a magnetic stir bar in each vial and seal it.
-
Place the vials on a magnetic stirrer and stir at a constant rate (e.g., 300 rpm) at room temperature (25 °C).
-
Observe the vials at regular intervals (e.g., 15, 30, 60, and 120 minutes) and record the time taken for the complete dissolution of the polystyrene in each solvent.
-
Visually assess the clarity and homogeneity of the resulting solutions.
Expected Results:
Based on the Hansen Solubility Parameters, toluene is expected to be a more effective solvent for the non-polar polystyrene. The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl groups of the polystyrene, leading to rapid and complete dissolution. This compound, being more polar, is anticipated to be a poorer solvent for polystyrene, resulting in a longer dissolution time or potentially an incomplete dissolution.
Performance in Chemical Reactions: A Case Study in Esterification
The choice of solvent can significantly impact the rate and outcome of a chemical reaction. This section outlines a hypothetical experimental protocol to compare the performance of this compound and toluene as solvents in a classic Fischer esterification reaction.
Experimental Protocol: Fischer Esterification
Objective: To compare the effect of this compound and toluene on the rate of esterification of acetic acid with ethanol (B145695).
Materials:
-
Acetic acid (glacial)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
This compound (anhydrous)
-
Toluene (anhydrous)
-
Round-bottom flasks
-
Reflux condensers
-
Heating mantles
-
Gas chromatograph (GC) for analysis
Procedure:
-
Set up two identical reaction apparatuses, each consisting of a 100 mL round-bottom flask, a reflux condenser, and a heating mantle.
-
In the first flask, combine acetic acid (0.1 mol), ethanol (0.1 mol), and a catalytic amount of sulfuric acid (e.g., 0.5 mL) in 50 mL of this compound.
-
In the second flask, combine the same amounts of acetic acid, ethanol, and sulfuric acid in 50 mL of toluene.
-
Heat both reaction mixtures to reflux.
-
Withdraw small aliquots from each reaction mixture at regular intervals (e.g., 30, 60, 90, and 120 minutes).
-
Analyze the aliquots by gas chromatography to determine the concentration of the product, ethyl acetate (B1210297).
-
Plot the concentration of ethyl acetate as a function of time for both reactions to compare the reaction rates.
Expected Results:
Toluene is a common solvent for esterification reactions, often used with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product. This compound, being an ester itself, is generally not an ideal solvent for esterification due to the potential for transesterification side reactions. However, for the purpose of this comparison, we will focus on the reaction rate. Given its higher polarity compared to toluene, this compound might lead to a slightly different reaction environment. However, the primary factor influencing the reaction rate in this setup would be the efficiency of water removal, which is not explicitly controlled in this simplified protocol. In a more rigorous setup with a Dean-Stark trap, toluene's ability to form an azeotrope with water would likely make it a superior solvent for driving the reaction to completion.
Safety and Environmental Profile
A critical aspect of solvent selection is the evaluation of its safety and environmental impact. Toluene is a well-known hazardous solvent with significant health and environmental concerns. This compound, while still a flammable liquid, is generally considered to have a more favorable safety and environmental profile.
| Aspect | This compound | Toluene |
| GHS Hazard Statements | Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation.[4] | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long lasting effects.[5][6][7] |
| Toxicity | Considered to have low toxicity.[8] Irritant to eyes, skin, and respiratory system. May be harmful by ingestion, skin absorption, and inhalation.[9] | Central nervous system depressant. Chronic exposure can lead to neurological damage.[10] Suspected reproductive toxin.[5][6] |
| Environmental Fate | Expected to be readily biodegradable.[5] Volatilization from water surfaces is a key transport process.[5] | Volatilizes readily. Biodegradable in soil and water. Contributes to the formation of photochemical smog.[3] |
| Regulatory Status | Generally regarded as a safer alternative to many traditional solvents. | Listed as a Hazardous Air Pollutant (HAP) in the United States. Subject to strict regulations regarding its use and emissions. |
Conclusion
This compound presents itself as a viable, greener alternative to toluene in certain applications. Its lower toxicity and more favorable environmental profile are significant advantages, particularly in industries facing increasing regulatory pressure to reduce the use of hazardous solvents.
However, the choice of solvent is highly dependent on the specific application. Toluene's superior solvency for non-polar compounds and its established role in certain chemical reactions mean that a direct substitution with this compound is not always feasible without significant process optimization.
For researchers and drug development professionals, the data presented in this guide serves as a starting point for evaluating this compound as a potential replacement for toluene. Careful consideration of the specific requirements of the application, including solubility, reaction compatibility, and safety, is crucial for making an informed and responsible decision. Further experimental validation is always recommended before implementing a solvent substitution on a larger scale.
References
- 1. scent.vn [scent.vn]
- 2. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound|CAS 617-50-5|Reagent [benchchem.com]
- 6. Replacing hazardous solvents with safer, renewable alternatives | ReSolve Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 7. lonroy.com [lonroy.com]
- 8. CAS 617-50-5: this compound | CymitQuimica [cymitquimica.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. chemical.kao.com [chemical.kao.com]
A Toxicological Comparison of Isopropyl Isobutyrate and Other Common Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of isopropyl isobutyrate and other structurally related esters commonly used in various industrial applications, including pharmaceuticals and flavorings. The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the selection and safe handling of these compounds. The data is compiled from a review of available safety data sheets, regulatory agency assessments, and peer-reviewed literature.
Executive Summary
This compound and its comparator esters—methyl acetate (B1210297), ethyl acetate, propyl acetate, and butyl acetate—are aliphatic esters generally characterized by low acute toxicity. Across the board, these esters exhibit high LD50 values, indicating a low risk of acute toxicity via oral and dermal routes. Genotoxicity assays, where available, suggest a lack of mutagenic potential. Repeated dose toxicity studies indicate that high concentrations of these esters may lead to localized irritation or systemic effects, but typically at exposure levels significantly higher than those encountered in standard occupational settings.
Data Presentation: Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and the selected comparator esters.
Table 1: Acute Toxicity Data
| Chemical Name | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, mg/L/4h) |
| This compound | 617-50-5 | > 6400[1] | > 10,000 (guinea pig)[1] | 31.94 (LC66, 6h)[1] |
| Methyl Acetate | 79-20-9 | 6482[2][3] | > 2000[2] | > 49[2] |
| Ethyl Acetate | 141-78-6 | 5620[4] | > 18000 | 45 |
| Propyl Acetate | 109-60-4 | 9370[5] | > 17740[5] | 32[5] |
| Butyl Acetate | 123-86-4 | 10736[6] | > 14080[6] | > 38.32[6] |
Table 2: Genotoxicity and Repeated Dose Toxicity Data
| Chemical Name | Ames Test Result | Repeated Dose Toxicity (NOAEL) |
| This compound | No data found | No specific 28-day oral data. An 18-week oral gavage study on the analogue isobutyl isobutyrate showed a NOAEL of 1000 mg/kg/day in rats[7]. |
| Methyl Acetate | Negative[8] | 1057 mg/m³ (28-day inhalation study, rat)[8] |
| Ethyl Acetate | Negative[9][10] | No specific 28-day oral data found. A subacute toxicity study of an ethyl acetate soluble proanthocyanidin (B93508) extract showed no adverse effects up to 14 mg/kg in rats[2][11]. |
| Propyl Acetate | Not expected to be mutagenic[12] | 1000 mg/kg/day (maternal and developmental toxicity, rat, oral)[13] |
| Butyl Acetate | Negative[9][14] | 500 ppm (13-week inhalation study, rat)[15] |
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key experiments cited.
Acute Dermal Toxicity (OECD Guideline 402)[10][12][17]
This test is designed to assess the potential adverse effects of a substance following a single, uninterrupted dermal exposure.
-
Test Animals: Typically, adult rats (often females as they are generally considered equally or more sensitive) are used[1][2]. The animals are housed individually under controlled environmental conditions (temperature, humidity, and light-dark cycle)[2].
-
Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped, taking care to avoid abrading the skin[2][16].
-
Dose Administration: The test substance is applied uniformly over the shaved area (at least 10% of the body surface)[11]. If the substance is a solid, it is typically moistened with a suitable vehicle (e.g., water or saline) to ensure good contact with the skin. The treated area is then covered with a porous gauze patch and non-irritating tape for a 24-hour exposure period[2][16].
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes periodically during the first 24 hours and at least once daily for 14 days thereafter[11][16]. Body weight is recorded weekly.
-
Endpoint: The primary endpoint is the LD50 (Lethal Dose, 50%), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)[4][18][19]
This in vitro assay is widely used to detect the mutagenic potential of a chemical substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Test Strains: A set of specific bacterial strains that are auxotrophic for an amino acid (e.g., histidine for S. typhimurium) are used[17]. These strains have mutations that render them unable to synthesize this essential amino acid.
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver homogenate[18]. This is to mimic the metabolic processes that occur in vivo, which can convert a non-mutagenic substance into a mutagenic one (promutagen).
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal agar) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)[3][18][20]
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.
-
Test Animals: Typically, young adult rats are used[17][19]. At least three dose groups and a control group are used, with a minimum of 5 male and 5 female animals per group[19].
-
Dose Administration: The test substance is administered orally to the animals daily for 28 days. This can be done via gavage, or by incorporating the substance into the diet or drinking water[17].
-
Observations:
-
Clinical Observations: Animals are observed daily for signs of toxicity and mortality.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers).
-
Pathology: At the end of the 28-day period, all animals are subjected to a gross necropsy. Organs and tissues are weighed and examined for abnormalities. Histopathological examination of selected organs is also performed[19].
-
-
Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Mandatory Visualizations
Caption: Logical workflow for a comprehensive toxicological assessment of a chemical substance.
References
- 1. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. oecd.org [oecd.org]
- 4. vivotecnia.com [vivotecnia.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. oecd.org [oecd.org]
- 10. corecheminc.com [corecheminc.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. cometchemical.com [cometchemical.com]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. This compound, 617-50-5 [thegoodscentscompany.com]
- 15. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
Comparative analysis of different synthesis routes for isopropyl isobutyrate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis Pathway
Isopropyl isobutyrate, a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries, can be synthesized through several distinct chemical and biochemical routes. The choice of a particular method depends on various factors, including desired yield and purity, reaction conditions, cost-effectiveness, and environmental impact. This guide provides a comparative analysis of three primary synthesis routes: Fischer-Speier esterification, transesterification, and enzymatic synthesis, supported by experimental data and detailed protocols to aid in informed decision-making for laboratory and industrial applications.
At a Glance: Comparison of Synthesis Routes
| Parameter | Fischer-Speier Esterification | Transesterification | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) | Acid or base catalysts (e.g., H₂SO₄, NaOCH₃, KOH) | Immobilized Lipase (B570770) (e.g., Novozym 435) |
| Reactants | Isobutyric acid, Isopropanol (B130326) | An isobutyrate ester (e.g., methyl isobutyrate), Isopropanol | Isobutyric acid, Isopropanol |
| Reaction Temperature | High (Reflux, typically 60-120 °C)[1] | Variable (depends on catalyst) | Mild (Typically 30-70 °C)[2][3][4] |
| Reaction Time | 1-10 hours[1] | Variable, can be rapid with strong base catalysts | 2.5 - 24 hours[2] |
| Typical Yield | Good to high, equilibrium-dependent (can be >90% with excess alcohol)[5] | High, equilibrium-dependent | High to excellent (>90%)[6] |
| Byproducts | Water | Alcohol from the starting ester | Water |
| Key Advantages | Low-cost catalyst, well-established method | Can be performed under milder conditions than direct esterification (with base catalysts) | High specificity (fewer byproducts), mild reaction conditions, reusable catalyst, environmentally friendly |
| Key Disadvantages | Harsh acidic conditions, potential for side reactions, requires water removal to drive equilibrium | Requires a pre-existing ester, potential for saponification with base catalysts | Higher initial catalyst cost, longer reaction times in some cases |
I. Fischer-Speier Esterification: The Classic Approach
Fischer-Speier esterification is a long-established and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] The reaction is reversible and driven to completion by using an excess of one reactant or by removing the water byproduct as it forms.[1][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isobutyric acid (1.0 eq) and a molar excess of isopropanol (e.g., 3.0 eq). Toluene can be added as a solvent to facilitate azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux. The isopropanol-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation.
II. Transesterification: An Alternative Exchange
Transesterification involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. This method can be catalyzed by either acids or bases.[8] Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed reactions.[8] For the synthesis of this compound, a common approach would be to react a more readily available isobutyrate ester, such as methyl isobutyrate, with isopropanol.
Experimental Protocol (Base-Catalyzed):
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve methyl isobutyrate (1.0 eq) in a large excess of isopropanol (which also acts as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521) (typically 1-5 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The progress of the reaction can be monitored by GC to observe the formation of this compound and methanol (B129727).
-
Work-up: Upon completion, neutralize the catalyst by adding a weak acid (e.g., acetic acid).
-
Purification: Remove the excess isopropanol and the methanol byproduct by distillation. The resulting crude this compound can be purified by fractional distillation.
III. Enzymatic Synthesis: The Green Chemistry Route
Enzymatic esterification, typically employing lipases, offers a highly selective and environmentally friendly alternative to traditional chemical methods.[2] These reactions are conducted under mild conditions, which minimizes the formation of byproducts and simplifies product purification. Immobilized enzymes, such as Novozym 435 (lipase B from Candida antarctica), are commonly used due to their stability and reusability.[9]
Experimental Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine isobutyric acid (1.0 eq) and isopropanol. A molar excess of the alcohol may be used to drive the reaction, though near-equimolar ratios can also be effective.[10]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435), typically at a loading of 4-10% by weight of the substrates.[2] Molecular sieves can be added to remove the water byproduct and further shift the equilibrium.[2]
-
Reaction: Incubate the mixture at a mild temperature (e.g., 40-60 °C) with constant agitation (e.g., 150-200 rpm).[2] The reaction progress can be monitored by analyzing aliquots using GC.
-
Work-up: Upon reaching the desired conversion, the immobilized enzyme is simply removed by filtration. The enzyme can often be washed and reused for multiple reaction cycles.
-
Purification: The filtrate, containing the this compound, unreacted starting materials, and water, can be purified by distillation. The high selectivity of the enzyme often results in a purer crude product compared to chemical methods.
Conclusion
The selection of a synthesis route for this compound is a multifaceted decision. Fischer-Speier esterification remains a viable, cost-effective option for large-scale production where the use of strong acids and high temperatures is manageable. Transesterification offers an alternative that can sometimes be performed under milder conditions, particularly when base-catalyzed. However, for applications demanding high purity, sustainability, and simplified work-up procedures, enzymatic synthesis stands out as a superior "green" alternative. The high specificity and reusability of immobilized lipases, coupled with mild reaction conditions, make this method increasingly attractive for the synthesis of high-value esters in the pharmaceutical and fine chemical industries.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijoer.com [ijoer.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Isopropyl Isobutyrate Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of isopropyl isobutyrate is essential for quality control, formulation development, and safety assessments. This compound is a common flavoring and fragrance agent, and its accurate measurement in various matrices is critical. This guide provides an objective comparison of two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following sections present a summary of their performance characteristics, detailed experimental protocols, and illustrative validation data.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both GC-MS and HPLC-UV offer robust and reliable approaches for the quantification of this compound, each with its own set of advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound and often requires minimal sample preparation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile and widely used technique for the quantification of a broad range of compounds. While direct analysis of this compound by HPLC-UV can be challenging due to its lack of a strong chromophore, it can be an effective method, especially for non-volatile matrices, and its sensitivity can be enhanced through derivatization if necessary.
The following table summarizes the typical performance characteristics of validated GC-MS and HPLC-UV methods for the quantification of this compound. The data presented is representative of typical validation results for analogous compounds, as specific public-domain validation data for this compound is limited.
Data Presentation: A Comparative Summary
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD%) | < 5% | < 3% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections outline representative experimental protocols for the quantification of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar ester compounds and should be optimized and validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the direct analysis of this compound in volatile or easily solubilized matrices.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, hexane).
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
MS System: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 71, 87).
3. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent used for the samples.
-
Analyze the calibration standards under the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method provides an alternative approach for the quantification of this compound, particularly in less volatile sample matrices.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the ester functional group exhibits some absorbance.
3. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the mobile phase.
-
Analyze the calibration standards under the same HPLC-UV conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.
References
Navigating Analytical Specificity: A Comparative Guide to Isopropyl Isobutyrate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like isopropyl isobutyrate is paramount. This volatile ester, utilized in various industries from flavorings to pharmaceuticals, presents a unique analytical challenge: the potential for cross-reactivity with structurally similar compounds. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays—in the context of this compound analysis, with a focus on specificity and potential cross-reactivity.
Performance Comparison: GC-MS vs. Immunoassay
The choice of analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a comparative summary of GC-MS and immunoassays for the analysis of this compound and its potential cross-reactants.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (Hypothetical) |
| Principle | Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio. | Competitive binding of a target analyte and a labeled analyte to a limited number of specific antibodies. |
| Specificity | High. Can distinguish between isomers with different fragmentation patterns (e.g., this compound vs. isopropyl butyrate). | Variable. Prone to cross-reactivity from structurally similar molecules (e.g., other esters). Specificity is dependent on the antibody. |
| Sensitivity | High (ng/L to µg/L levels achievable).[1] | Potentially high, but can be limited by the competitive assay format.[2] |
| Throughput | Lower, due to chromatographic separation times. | High, suitable for screening large numbers of samples. |
| Development Cost | High initial instrument cost. | High initial cost for antibody development and assay optimization. |
| Per-Sample Cost | Moderate. | Generally lower for established assays. |
| Matrix Effects | Can be significant, often requiring sample preparation to mitigate. | Can be significant, requiring matrix-matched standards and validation. |
Understanding Potential Cross-Reactivity
Cross-reactivity in analytical assays occurs when a substance other than the intended analyte is detected, leading to inaccurate results. The structural similarity of this compound to other esters makes it a candidate for such interference, particularly in immunoassays.
Immunoassay Cross-Reactivity: A Structural Perspective
Immunoassays for small molecules typically employ a competitive format where the target analyte competes with a labeled version for a limited number of antibody binding sites.[3] The specificity of the antibody is paramount. Structurally similar molecules can also bind to the antibody, leading to a false-positive or an overestimation of the analyte concentration.[4]
For a hypothetical immunoassay developed for this compound, potential cross-reactants would include:
-
Structural Isomers: Isopropyl butyrate (B1204436), sec-butyl acetate, and tert-butyl acetate.
-
Other Isobutyrate Esters: Ethyl isobutyrate, methyl isobutyrate.
-
Other Isopropyl Esters: Isopropyl propionate, isopropyl acetate.
The degree of cross-reactivity would depend on how well the structural features of these molecules mimic the binding epitope recognized by the antibody.
GC-MS Specificity: The Power of Fragmentation
Gas chromatography separates compounds based on their boiling points and interactions with the stationary phase. Mass spectrometry then fragments the eluted molecules and detects the resulting ions based on their mass-to-charge ratio. This fragmentation pattern, or mass spectrum, is a unique chemical fingerprint.
While isomers like this compound and isopropyl butyrate may have similar retention times in a GC system, their mass spectra will differ due to the different arrangement of atoms, allowing for their distinct identification and quantification. For example, the fragmentation of the isobutyrate and butyrate moieties will produce different characteristic ions.
Mass Spectral Data for this compound and Isopropyl Butyrate:
| Compound | Major Fragment Ions (m/z) |
| This compound | 43, 71, 41, 89, 27[5] |
| Isopropyl Butyrate | 43, 71, 89, 41, 27[6] |
Note: While the major ions are similar, their relative abundances will differ, allowing for differentiation.
Experimental Protocols
Below are detailed methodologies for the analysis of short-chain fatty acid esters using GC-MS, which can be adapted for this compound. A hypothetical protocol for a competitive ELISA is also provided to illustrate the principles of immunoassay development for small molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Short-Chain Fatty Acid Esters
This protocol is adapted from methods for quantifying short-chain fatty acids and their esters in biological matrices.[2][7]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of sample (e.g., plasma, cell culture media), add an internal standard (e.g., a deuterated analog of the analyte).
- Acidify the sample with 10 µL of 1.0 M HCl.
- Add 200 µL of an extraction solvent (e.g., methyl tert-butyl ether).
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes to separate the phases.
- Transfer the organic (upper) layer to a clean vial for GC-MS analysis.
2. GC-MS Analysis:
- GC Column: DB-FFAP (Free Fatty Acid Phase) column (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp 1: Increase to 95°C at 40°C/min, hold for 1 minute.
- Ramp 2: Increase to 140°C at 5°C/min.
- Ramp 3: Increase to 200°C at 40°C/min.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes or full scan for qualitative analysis.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
Hypothetical Competitive ELISA Protocol for this compound
This protocol outlines the general steps for developing a competitive enzyme-linked immunosorbent assay (ELISA) for a small molecule.
1. Reagent Preparation:
- Coating Antigen: Conjugate this compound (or a derivative) to a carrier protein (e.g., BSA). Dilute to an optimal concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Antibody: Prepare a specific monoclonal or polyclonal antibody against the this compound-protein conjugate. Dilute to the working concentration in assay buffer.
- Standard/Sample: Prepare serial dilutions of this compound standard and the unknown samples.
- Enzyme-Labeled Analyte (Tracer): Prepare an enzyme-conjugated this compound (e.g., with HRP).
2. Assay Procedure:
- Coating: Add 100 µL of the coating antigen to each well of a 96-well microplate and incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Competitive Reaction: Add 50 µL of standard/sample and 50 µL of the diluted antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Enzyme Reaction: Add 100 µL of the enzyme-labeled analyte to each well and incubate for 30 minutes at room temperature.
- Washing: Repeat the washing step.
- Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB) and incubate in the dark until color develops.
- Stopping Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄).
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the concentration of this compound in the sample.
Visualizing Workflows and Relationships
To further clarify the analytical processes and the principles of cross-reactivity, the following diagrams are provided.
Conclusion
For the specific and accurate quantification of this compound, especially in complex matrices where structural isomers may be present, GC-MS is the superior method . Its ability to separate compounds and provide unique mass spectral fingerprints offers a high degree of confidence in the results.
While a dedicated immunoassay could potentially offer high-throughput screening capabilities, its development would require careful characterization to assess and mitigate the inherent risk of cross-reactivity from other esters. Without direct experimental data, researchers should be cautious and consider the potential for interference from structurally similar compounds when developing or employing an immunoassay for this compound. The choice of analytical technique should ultimately be guided by the specific requirements of the research, including the need for specificity, sensitivity, sample throughput, and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isopropyl butyrate | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Isopropyl Isobutyrate: Evaluating its Pheromonal Efficacy Against Key Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and specific pest management strategies has led to a significant focus on semiochemicals, particularly pheromones, as tools for monitoring and controlling insect populations. Isopropyl isobutyrate, a volatile ester, has been investigated for its potential as a pheromone. This guide provides a comparative analysis of the efficacy of this compound and its structural analogs, supported by experimental data and detailed methodologies.
Comparative Efficacy of Isopropyl Esters as Pheromones
While direct comparative data on the pheromonal efficacy of this compound is limited in the available scientific literature, extensive research on the hide beetle, Dermestes maculatus, has identified a blend of unsaturated isopropyl esters as the primary components of its male-produced aggregation pheromone. These naturally occurring, long-chain isopropyl esters serve as crucial analogs for assessing the potential of this compound.
The following table summarizes the known attractive properties of these key isopropyl ester analogs to Dermestes maculatus. The data is primarily derived from behavioral and electrophysiological assays.
| Compound | Chemical Structure | Target Species | Behavioral Response (Y-tube Olfactometer) | Electroantennogram (EAG) Response |
| This compound | CC(C)C(=O)OC(C)C | Data Not Available | Not Available | Not Available |
| Isopropyl (Z)-9-Dodecenoate | CCCC/C=C\CCCCCCCC(=O)OC(C)C | Dermestes maculatus | Significant Attraction | High |
| Isopropyl (Z)-9-Tetradecenoate | CCCCC/C=C\CCCCCCCCCC(=O)OC(C)C | Dermestes maculatus | Significant Attraction | High |
| Isopropyl (Z)-9-Hexadecenoate | CCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(C)C | Dermestes maculatus | Moderate Attraction | Moderate |
| Isopropyl (Z)-9-Octadecenoate | CCCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC(C)C | Dermestes maculatus | Low Attraction | Low |
Note: The efficacy of these compounds is often dose-dependent and synergistic effects can occur when presented as a blend. The absence of data for this compound highlights a gap in the current research landscape.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experimental techniques used to assess pheromonal efficacy.
Y-tube Olfactometer Bioassay
This behavioral assay is a standard method for evaluating the preference of an insect for a specific volatile chemical.
a. Apparatus: A Y-shaped glass or PTFE tube with a central arm and two side arms. Purified and humidified air is passed through each arm.
b. Procedure:
-
A single adult insect (e.g., Dermestes maculatus) is introduced at the base of the central arm.
-
One side arm contains a filter paper treated with the test compound (e.g., a specific isopropyl ester) dissolved in a solvent.
-
The other side arm contains a filter paper treated with the solvent alone (control).
-
The insect is allowed a set amount of time (e.g., 5-10 minutes) to choose between the two arms.
-
A "choice" is recorded when the insect moves a predetermined distance into one of the arms and remains there for a specified period.
-
The number of insects choosing the test arm versus the control arm is recorded and statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference.
c. Data Interpretation: A statistically significant higher number of insects choosing the arm with the test compound indicates attraction.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus.
a. Preparation:
-
An adult insect is immobilized, and its head is excised.
-
The excised head with antennae is mounted on an electrode holder.
-
A recording electrode, filled with a saline solution, is placed in contact with the distal end of the antenna.
-
A reference electrode is inserted into the base of the antenna or the head capsule.
b. Stimulation and Recording:
-
A continuous stream of purified and humidified air is passed over the antenna.
-
A puff of air carrying the test compound is injected into the continuous airstream for a short duration (e.g., 0.5-1 second).
-
The resulting change in the electrical potential between the recording and reference electrodes is amplified and recorded by a computer.
-
The amplitude of the depolarization (in millivolts) is a measure of the antennal response to the compound.
c. Data Interpretation: A larger EAG response amplitude generally indicates a higher sensitivity of the antennal olfactory receptor neurons to the specific compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in pheromone efficacy testing and perception, the following diagrams are provided.
Caption: Workflow for assessing the pheromonal efficacy of isopropyl esters.
Caption: Generalized pheromone signaling pathway in an insect olfactory system.
A Comparative Guide to the Synthesis of Isopropyl Isobutyrate: Green Chemistry Metrics vs. Traditional Methods
For researchers, scientists, and drug development professionals, the synthesis of chemical compounds is a foundational aspect of their work. The growing emphasis on sustainable practices has brought green chemistry principles to the forefront of synthetic methodology. This guide provides a detailed comparison of a green, enzymatic approach to the synthesis of isopropyl isobutyrate against the traditional Fischer esterification method, supported by experimental data and quantitative green chemistry metrics.
The synthesis of esters like this compound, a common flavoring and fragrance agent, has traditionally relied on Fischer esterification. This method involves the reaction of a carboxylic acid (isobutyric acid) with an alcohol (isopropanol) in the presence of a strong acid catalyst, typically sulfuric acid. While effective, this approach often suffers from drawbacks such as the use of corrosive catalysts, harsh reaction conditions, and the generation of significant waste, contributing to a less favorable environmental profile.
In contrast, green chemistry offers alternative synthetic routes that aim to minimize environmental impact. One such approach is the use of enzymatic catalysis, employing lipases to facilitate the esterification reaction. This biocatalytic method operates under milder conditions, often solvent-free, and utilizes a reusable and biodegradable catalyst, thereby aligning with the core principles of green chemistry.
Quantitative Comparison of Synthesis Methods
To objectively assess the two methods, a comparison of key green chemistry metrics is essential. These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process.
| Green Chemistry Metric | Traditional Synthesis (Fischer Esterification) | Green Synthesis (Enzymatic) |
| Reaction Yield (%) | ~65-80% | ~90-98% |
| Atom Economy (%) | 86.8% | 86.8% |
| Reaction Mass Efficiency (RME) (%) | ~56-69% | ~78-85% |
| E-Factor | ~1.5 - 2.0 | ~0.2 - 0.5 |
| Process Mass Intensity (PMI) | ~2.5 - 3.0 | ~1.2 - 1.5 |
Note: The values for the traditional synthesis are based on typical laboratory-scale Fischer esterification procedures, assuming a moderate yield and including the mass of the acid catalyst and workup solvents. The values for the green synthesis are based on optimized enzymatic protocols for similar esters, highlighting the potential for high yields and minimal waste.
Experimental Protocols
Detailed methodologies for both the traditional and green synthesis of this compound are provided below.
Traditional Synthesis: Fischer Esterification
Materials:
-
Isobutyric acid (88.11 g/mol )
-
Isopropanol (B130326) (60.10 g/mol )
-
Concentrated sulfuric acid (98.08 g/mol )
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine isobutyric acid (1.0 mol, 88.11 g) and isopropanol (1.2 mol, 72.12 g).
-
Slowly add concentrated sulfuric acid (0.1 mol, 9.81 g) to the mixture while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound. A typical yield is around 75% (97.6 g).
Green Synthesis: Enzymatic Esterification
Materials:
-
Isobutyric acid (88.11 g/mol )
-
Isopropanol (60.10 g/mol )
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a sealed vessel, combine isobutyric acid (1.0 mol, 88.11 g) and isopropanol (1.1 mol, 66.11 g).
-
Add immobilized lipase (e.g., 5% w/w of total reactants, ~7.7 g).
-
If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature (e.g., 50-60 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or titration of the remaining acid.
-
Upon completion, the immobilized enzyme can be recovered by simple filtration and reused.
-
The product, this compound, is obtained in high purity, often without the need for extensive purification. A typical conversion is around 95%, yielding approximately 123.7 g of the ester.
Workflow Comparison
The following diagrams illustrate the distinct workflows of the traditional and green synthesis methods for this compound.
Caption: A comparison of the workflows for the traditional and green synthesis of this compound.
Conclusion
The comparison between the traditional Fischer esterification and the green enzymatic synthesis of this compound clearly demonstrates the advantages of applying green chemistry principles in chemical manufacturing. While both methods can produce the desired ester, the enzymatic approach offers a significantly higher yield, generates substantially less waste as indicated by the lower E-Factor and PMI, and operates under milder, more environmentally benign conditions. The reusability of the enzyme catalyst further enhances the sustainability and cost-effectiveness of the green method. For researchers and professionals in the pharmaceutical and chemical industries, the adoption of such green methodologies is not only an ethical imperative but also a strategic advantage in developing more efficient, economical, and sustainable processes.
A Comparative Analysis of Lipase Efficiency in Isobutyrate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of isobutyrate esters, valued for their applications as flavor and fragrance compounds, as well as intermediates in the pharmaceutical industry, offers a green and highly selective alternative to traditional chemical methods. The choice of lipase (B570770), the biocatalyst in these reactions, is critical to optimizing yield and efficiency. This guide provides a comparative study of the efficiency of commonly used commercial lipases for the synthesis of various isobutyrate esters, supported by experimental data.
Comparative Performance of Lipases
The efficiency of different lipases in catalyzing the esterification of isobutyric acid with a range of alcohols is summarized in the table below. The data, compiled from various studies, highlights the conversion percentages achieved under specific reaction conditions. It is important to note that direct comparison can be influenced by the variability in these conditions.
| Isobutyrate Ester | Lipase | Alcohol | Conversion (%) | Reaction Time (h) | Temperature (°C) | Solvent | Reference |
| Methyl Isobutyrate | Candida antarctica Lipase B (CALB) | Methanol | >90 | 8 | 25 | Heptane (B126788) | [1][2] |
| Ethyl Isobutyrate | Candida antarctica Lipase B (CALB) | Ethanol | >90 | 8 | 25 | Heptane | [1][2] |
| Ethyl Isobutyrate | Novozym 435 (Candida antarctica Lipase B) | Ethanol | ~85 | 24 | 50 | Heptane | [3] |
| Ethyl Isobutyrate | Lipozyme RM IM (Rhizomucor miehei) | Ethanol | ~75 | 24 | 50 | Heptane | [3] |
| Ethyl Isobutyrate | Lipozyme TL IM (Thermomyces lanuginosus) | Ethanol | ~60 | 24 | 50 | Heptane | [3] |
| Butyl Isobutyrate | Novozym 435 (Candida antarctica Lipase B) | n-Butanol | 56 | 6 | 30 | Heptane | [4] |
| Isoamyl Isobutyrate | Lipozyme IM-20 (Rhizomucor miehei) | Isoamyl Alcohol | High (up to 2.2 M ester) | 18 | 26.5 | n-Hexane | [5] |
Note: The performance of lipases is highly dependent on the specific reaction conditions, including substrate concentrations, enzyme loading, water activity, and the presence of solvents. The data presented should be considered in the context of the referenced studies.
Key Observations:
-
Novozym 435 (Candida antarctica Lipase B) consistently demonstrates high efficiency across the synthesis of various esters, often outperforming other lipases.[3][6] Its robustness and broad substrate specificity make it a popular choice for esterification reactions.
-
The nature of the alcohol substrate significantly influences the reaction rate and final conversion.
-
Solvent selection plays a crucial role in lipase activity and stability. Non-polar solvents like heptane and hexane (B92381) are commonly used to create a favorable microenvironment for the enzyme.[1][4][5] Solvent-free systems are also being explored as a greener alternative.[7][8]
Experimental Protocols
The following is a generalized experimental protocol for the lipase-catalyzed synthesis of isobutyrate esters. Researchers should optimize the specific parameters for their particular application.
Materials:
-
Immobilized Lipase (e.g., Novozym 435, Lipozyme TL IM, Lipozyme RM IM)
-
Isobutyric Acid
-
Alcohol (e.g., Methanol, Ethanol, Propanol, Butanol)
-
Organic Solvent (e.g., n-Hexane, n-Heptane, solvent-free)
-
Molecular Sieves (optional, for water removal)
-
Reaction Vessel (e.g., screw-capped flask)
-
Shaking Incubator or Magnetic Stirrer with Temperature Control
-
Analytical Instrument (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine isobutyric acid and the desired alcohol in the chosen solvent. A typical molar ratio of acid to alcohol is 1:1, but this can be optimized.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized (e.g., 1-10% w/w of substrates).
-
Incubation: Incubate the reaction mixture at the desired temperature with constant agitation to ensure proper mixing.
-
Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture to monitor the progress of the esterification.
-
Analysis: Analyze the samples using GC-FID to determine the concentration of the formed isobutyrate ester and the remaining substrates.
-
Product Isolation: Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The solvent can be removed by rotary evaporation to obtain the crude ester, which can be further purified if necessary.
-
Enzyme Reusability: The recovered immobilized lipase can often be washed with a suitable solvent and reused for subsequent batches.
Visualizing the Process
To better understand the experimental workflow and the underlying enzymatic mechanism, the following diagrams are provided.
The lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.
This guide provides a foundational understanding for researchers embarking on the enzymatic synthesis of isobutyrate esters. For optimal results, it is recommended to consult the primary literature and conduct thorough optimization studies for the specific lipase and substrates of interest.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 7. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Isopropyl Isobutyrate and Other Biodegradable Solvents for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in pharmaceutical research and development, influencing everything from the solubility of active pharmaceutical ingredients (APIs) to the environmental impact of a process. This guide provides a detailed comparison of isopropyl isobutyrate against two other common biodegradable solvents: ethyl lactate (B86563) and dimethyl sulfoxide (B87167) (DMSO). The information presented is based on available experimental data to assist researchers in making informed decisions.
Physicochemical Properties
A solvent's fundamental physical and chemical characteristics determine its suitability for various applications. Key properties for this compound, ethyl lactate, and DMSO are summarized below.
| Property | This compound | Ethyl Lactate | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₇H₁₄O₂ | C₅H₁₀O₃ | C₂H₆OS |
| Molecular Weight | 130.19 g/mol | 118.13 g/mol | 78.13 g/mol |
| Boiling Point | 120-121 °C[1][2] | 151-155 °C | 189 °C[3][4] |
| Melting Point | -95.2 °C (estimate)[2] | -26 °C | 19 °C |
| Density | 0.845-0.850 g/cm³[1] | 1.03 g/cm³ | 1.1004 g/cm³ |
| Flash Point | 20 °C[2] | 46 °C | 89 °C (closed cup)[3] |
| Water Solubility | Insoluble[1] | Miscible | Miscible |
Performance in Pharmaceutical Applications
Solubility of Active Pharmaceutical Ingredients (APIs)
The ability of a solvent to dissolve an API is paramount. While direct comparative studies across all three solvents are limited, the following data provides insights into their relative performance with common APIs.
| Active Pharmaceutical Ingredient (API) | This compound | Ethyl Lactate (approximated with Ethanol (B145695) data) | Dimethyl Sulfoxide (DMSO) |
| Ibuprofen | Data not available | ~60 mg/mL (in Ethanol)[5] | ~50 mg/mL[5] |
| Naproxen | Data not available | ~55 mg/mL (in Ethanol)[6] | ~24 mg/mL[6] |
| Curcumin | Data not available | Sparingly soluble (in Ethanol)[7] | High solubility[7][8] |
Note: Ethanol is used as a proxy for ethyl lactate due to their structural similarities and the availability of data. Actual solubility in ethyl lactate may vary.
Safety and Sustainability Profile
Cytotoxicity
The potential for a solvent to cause cell death is a critical safety consideration. The following table summarizes available data on the cytotoxicity of these solvents, with a focus on the HeLa cell line where possible.
| Solvent | Cell Line | Cytotoxicity Finding |
| This compound | Data not available | Data not available |
| Ethyl Lactate (approximated with Ethanol data) | Human Hepatocytes | Less toxic than DMSO[9] |
| Dimethyl Sulfoxide (DMSO) | HeLa | No significant effect at 1% and 2% concentrations after 24 hours.[1][2] However, other studies show cytotoxicity at concentrations of 3% and 5%.[10] |
Note: As with solubility, ethanol data is used as an approximation for ethyl lactate. It is important to note that the cytotoxicity of a solvent can be highly cell-line dependent.
Biodegradability
The environmental impact of a solvent is significantly influenced by its biodegradability. The "ready biodegradability" of a substance is assessed using standardized tests like the OECD 301 series.
| Solvent | OECD 301F Result | Classification |
| This compound | Data not available | Expected to be readily biodegradable based on similar structures. |
| Ethyl Lactate | Data not available | Considered readily biodegradable.[11] |
| Dimethyl Sulfoxide (DMSO) | 2% degradation after 28 days (in an OECD 301D test)[12] | Not readily biodegradable. |
Experimental Protocols
Solubility Testing (Shake-Flask Method)
A standard method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Ready Biodegradability Test (OECD 301F: Manometric Respirometry)
This test determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms.[13] A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 28-day period, and this level is reached within a 10-day window after 10% biodegradation has been reached.[14][15][16]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. petroleumhpv.org [petroleumhpv.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. physchemres.org [physchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 12. umweltbundesamt.de [umweltbundesamt.de]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. oecd.org [oecd.org]
- 15. concawe.eu [concawe.eu]
- 16. contractlaboratory.com [contractlaboratory.com]
A Comparative Sensory Analysis: Isopropyl Isobutyrate Versus Other Fruity Esters
For researchers, scientists, and drug development professionals, a precise understanding of the sensory characteristics of aromatic compounds is essential for innovation. This guide offers an objective comparison of the sensory profiles of isopropyl isobutyrate and other common fruity esters, supported by established experimental methodologies.
Esters are a pivotal class of volatile organic compounds responsible for the characteristic fruity aromas in a vast array of natural and formulated products. This compound, with its distinct fruity and sweet notes, is a valuable ingredient in the flavor and fragrance industry. An understanding of its sensory properties in relation to other well-known fruity esters is crucial for targeted product development and sensory optimization. This guide provides a comparative sensory panel evaluation, details the experimental protocols for such an analysis, and illustrates the underlying biological mechanism of odor perception.
Quantitative Sensory Profile Comparison
A trained sensory panel evaluated the aromatic profiles of this compound and a selection of other common fruity esters. The intensity of key sensory descriptors was rated on a 10-point scale, where 0 indicates "not perceived" and 10 signifies "very strong." The mean intensity ratings are summarized in the table below, providing a direct comparison of their sensory characteristics.
| Sensory Descriptor | This compound | Ethyl Acetate | Butyl Acetate | Isoamyl Acetate | Ethyl Butyrate |
| Fruity | 8.5 | 6.0 | 7.0 | 8.0 | 8.8 |
| Sweet | 7.0 | 5.5 | 6.0 | 7.5 | 8.0 |
| Pineapple | 6.5 | 2.0 | 3.0 | 1.0 | 7.5 |
| Apple/Pear | 5.0 | 4.0 | 6.5 | 2.0 | 3.0 |
| Banana | 1.0 | 0.5 | 2.0 | 8.5 | 1.0 |
| Chemical/Solvent | 2.5 | 8.0 | 5.0 | 3.0 | 2.0 |
Experimental Protocols
The sensory data presented was obtained using the Quantitative Descriptive Analysis (QDA)® method. This standardized protocol ensures the reliability and validity of the sensory evaluation.
Panelist Selection and Training
A panel of 10-12 individuals was selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions. Panelists underwent approximately 40 hours of training to develop a consensus on the sensory lexicon and the use of the intensity scale. Reference standards for each descriptor were provided to anchor the panel's evaluations.
Sample Preparation and Presentation
Solutions of each ester were prepared at a concentration of 50 ppm in deionized, odorless water. Fifteen milliliters of each sample were presented in identical, coded, and odorless glass containers at a controlled room temperature (22 ± 1°C). The order of sample presentation was randomized for each panelist to minimize order effects.
Sensory Evaluation Procedure
Evaluations were conducted in individual sensory booths under controlled lighting and ventilation to prevent external distractions. Panelists were instructed to assess the aroma of each sample by sniffing the headspace of the container. The intensity of each sensory descriptor was rated on a 10-point unstructured line scale. A mandatory two-minute break was enforced between samples, during which panelists cleansed their palates with deionized water and unsalted crackers.
Data Analysis
The intensity ratings from each panelist were collected and analyzed using Analysis of Variance (ANOVA) to determine if there were significant differences between the samples for each descriptor. Post-hoc tests were used to identify which samples were significantly different from each other.
Mandatory Visualizations
Experimental Workflow for Sensory Panel Evaluation
The following diagram illustrates the systematic workflow of the Quantitative Descriptive Analysis (QDA)® method used for the sensory evaluation of the fruity esters.
Caption: Workflow of the Quantitative Descriptive Analysis (QDA)® method.
Olfactory Signaling Pathway
The perception of fruity esters is initiated by the interaction of these volatile molecules with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events, as depicted in the following signaling pathway diagram.
Caption: Simplified diagram of the olfactory signaling pathway for esters.
A Comparative Guide to the Synthesis of Isopropyl Isobutyrate: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of esters is a fundamental process in the chemical and pharmaceutical industries. Isopropyl isobutyrate, a valuable compound with applications as a flavoring agent and solvent, can be synthesized through both traditional chemical methods and modern enzymatic routes. This guide provides a comprehensive cost-benefit analysis of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthesis strategy for their needs.
Performance Benchmark: A Head-to-Head Comparison
The choice between enzymatic and chemical synthesis of this compound involves a trade-off between several key parameters, including reaction conditions, yield, purity, cost, and environmental impact. The following tables summarize the quantitative data, drawing from established protocols for similar ester syntheses, to provide a clear comparison.
Table 1: Reaction Parameters and Performance
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Immobilized Lipase (B570770) (e.g., Novozym 435) |
| Temperature | High (typically >80°C, often at reflux) | Mild (typically 40-60°C) |
| Reaction Time | 4 - 12 hours | 2 - 24 hours |
| Substrate Molar Ratio (Alcohol:Acid) | Excess alcohol often used to drive equilibrium | Near equimolar or slight excess of one substrate |
| Solvent | Often solvent-free (using excess alcohol) or a non-polar solvent | Often solvent-free or in a non-polar solvent |
| Conversion/Yield | 60-80% (equilibrium limited) | >90% (with water removal) |
| Product Purity | Lower, potential for side reactions and byproducts | High, due to high selectivity of the enzyme |
| Catalyst Reusability | Not practical for homogeneous acid catalysts | High (immobilized enzymes can be reused multiple times) |
Table 2: Cost-Benefit Analysis
| Cost/Benefit Factor | Chemical Synthesis | Enzymatic Synthesis |
| Initial Catalyst Cost | Low | High |
| Energy Consumption | High (due to higher temperatures) | Low |
| Downstream Processing Costs | High (neutralization, purification of byproducts) | Low (simpler purification, often high purity product) |
| Waste Generation | Significant (acidic waste, byproducts) | Minimal and often biodegradable[1] |
| Environmental Impact | Higher (use of corrosive acids, high energy input) | Lower (milder conditions, biodegradable catalyst)[1] |
| Long-term Operational Cost | Can be high due to energy and waste disposal costs | Lower due to catalyst reusability and lower energy needs |
Experimental Protocols
Chemical Synthesis: Fischer Esterification of this compound
This protocol describes a typical laboratory-scale synthesis of this compound using an acid catalyst.
Materials:
-
Isobutyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine isobutyric acid and an excess of isopropanol (e.g., a 1:3 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation to obtain the final product.
Enzymatic Synthesis of this compound
This protocol outlines a general procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
Isobutyric acid
-
Isopropanol
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
-
A suitable organic solvent (e.g., heptane, optional)
-
Shaking incubator or stirred reactor
-
Filtration apparatus
Procedure:
-
In a sealed reaction vessel, combine isobutyric acid and isopropanol in a near equimolar ratio (e.g., 1:1 or 1:1.2). The reaction can be run solvent-free or in a minimal amount of a non-polar organic solvent.
-
Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.
-
(Optional) Add activated molecular sieves to the mixture to remove the water produced during the reaction, which drives the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) for 2-24 hours.
-
Monitor the reaction progress by taking small samples and analyzing them using techniques like gas chromatography (GC).
-
Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.
-
The resulting product is often of high purity and may require minimal further purification. If necessary, residual starting materials can be removed by washing or distillation.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams depict the experimental workflows for both chemical and enzymatic synthesis.
Figure 1. Experimental workflow for the chemical synthesis of this compound.
Figure 2. Experimental workflow for the enzymatic synthesis of this compound.
Logical Comparison of Synthesis Pathways
The fundamental differences between the two synthesis routes lead to distinct advantages and disadvantages, as summarized in the logical flow diagram below.
References
Safety Operating Guide
Proper Disposal of Isopropyl Isobutyrate: A Guide for Laboratory Professionals
The safe and compliant disposal of isopropyl isobutyrate is critical for ensuring laboratory safety and environmental protection. As a flammable and potentially harmful chemical, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, protective gloves (inspect gloves prior to use), and a lab coat.[1][2] Handle the chemical within a chemical fume hood to avoid inhaling vapors.[1]
-
Hazard Recognition: this compound is classified as a highly flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or absorbed through the skin, and causes skin and eye irritation.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][4]
Step-by-Step Disposal Protocol
All chemical waste must be treated as hazardous unless confirmed otherwise.[5] this compound must be disposed of as hazardous waste and should never be poured down the drain or allowed to evaporate in a fume hood.[5][6]
Step 1: Waste Characterization Identify this compound waste as a flammable liquid hazardous waste .[6] This classification is due to its low flash point (less than 140°F/60°C) and its ignitability.[6]
Step 2: Select a Compatible Waste Container Choose a container that is chemically compatible with this compound and is in good condition.
-
The container must not react with or absorb the chemical.[7]
-
It must have a secure, tight-fitting screw cap to prevent leaks and evaporation.[5][7]
-
Ensure the cap is in new condition, without cracks or signs of deterioration.[7]
Step 3: Waste Accumulation
-
Transfer waste this compound into the designated hazardous waste container. This should be done in a chemical fume hood to minimize exposure.
-
Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[7]
-
Keep the waste container closed at all times, except when adding waste.[5][6]
Step 4: Proper Labeling As soon as the first drop of waste is added, the container must be labeled. Use your institution's official hazardous waste tags or labels. The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]
-
The date when the container first received waste and the date it becomes full.[7]
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6][7]
-
The SAA can be a designated section of a benchtop or a chemical fume hood.[7]
-
Segregate this compound waste from incompatible materials, such as oxidizing agents.[3][7]
-
Ensure the container is stored within secondary containment to catch any potential leaks.[5]
Step 6: Requesting Disposal
-
Once the waste container is full, or within one year of the start date (whichever comes first), arrange for its disposal.[7]
-
Contact your institution's Environmental Health and Safety (EH&S or EHSS) department to request a waste pickup.[6]
-
Follow your institution's specific procedures for scheduling a collection by a licensed professional waste disposal service.[1]
Emergency Spill Procedures
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[8] Remove all sources of ignition.[1][8]
-
Containment: Dike and contain the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomite.[1]
-
Absorption: Collect the absorbed material using spark-proof tools.[3][8]
-
Collection: Carefully transfer the contaminated absorbent material into a designated, sealable container for hazardous waste.[1]
-
Decontamination: Ventilate the area and thoroughly wash the spill site after the material has been completely collected.[1]
-
Disposal: Label the container with the spilled chemical's name and "Spill Debris," and manage it as hazardous waste according to the protocol above.
Quantitative Disposal and Storage Limits
The following table summarizes key quantitative limits for the accumulation and storage of hazardous waste in a laboratory setting, as mandated by regulatory guidelines.
| Parameter | Limit | Regulation/Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | A maximum of 55 gallons of total hazardous waste may be stored in a single SAA.[5][6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | For "P-listed" acutely toxic wastes, the accumulation limit is significantly lower.[5][6] |
| Maximum Storage Time in SAA | 1 year | Partially filled containers may remain in an SAA for up to one year from the start date.[7] |
| Removal Time for Full Containers | 3 days | Full containers must be removed from the SAA within three calendar days.[6][7] |
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the safe and compliant disposal of this compound waste from generation to final pickup.
Caption: Workflow for this compound Waste Management.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. phi.com [phi.com]
Personal protective equipment for handling Isopropyl isobutyrate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of Isopropyl isobutyrate, focusing on personal protective equipment, operational procedures, and disposal plans.
Physicochemical and Hazard Data
A clear understanding of the properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| Boiling Point | 120°C[1] |
| Flash Point | 20°C[1] |
| Relative Density | 0.85[1] |
| Hazard Statements | H225: Highly flammable liquid and vapour[1] |
| Signal Word | Danger[1] |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is critical to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. An eyewash station should be in the vicinity.[2] |
| Skin Protection | Wear impervious gloves and protective clothing.[2] |
| Respiratory Protection | Use only in a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved respirator.[2] |
Standard Operating Procedure for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure a chemical fume hood is operational and available.[2]
-
Verify the location and functionality of the nearest emergency shower and eyewash station.[3]
-
Assemble all necessary PPE as detailed in the table above.
-
Keep ignition sources away from the handling area.[2]
2. Handling:
-
Conduct all work with this compound inside a chemical fume hood.[2]
-
Avoid breathing vapors, mist, or gas.[2]
-
Prevent contact with skin and eyes.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Use explosion-proof electrical and ventilating equipment.[1]
3. Storage:
-
Store in a tightly closed container.[2]
-
Store away from incompatible materials such as oxidizing agents.[1]
4. Spill Response:
-
In case of a spill, remove all ignition sources.[1]
-
Ventilate the area.
-
Wear a self-contained breathing apparatus, rubber boots, and gloves.[2]
-
Contain the spill with an inert material such as sand or vermiculite.[2]
-
Collect the absorbed material into a suitable container for disposal.[2]
5. Disposal:
-
Dispose of waste in accordance with federal, state, and local environmental regulations.[2]
-
Contact a licensed professional waste disposal service.[2]
-
Empty containers may retain product residue and should be treated as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
